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  • Product: 4-Amino-2,5-dimethylbenzoic acid
  • CAS: 21339-73-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Amino-2,5-dimethylbenzoic Acid

CAS Registry Number: 21339-73-1 Chemical Identity & Physiochemical Profile 4-Amino-2,5-dimethylbenzoic acid serves as a specialized aromatic building block in the synthesis of pharmaceuticals, particularly within the rea...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 21339-73-1

Chemical Identity & Physiochemical Profile

4-Amino-2,5-dimethylbenzoic acid serves as a specialized aromatic building block in the synthesis of pharmaceuticals, particularly within the realm of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is a substituted benzoic acid where the lipophilic methyl groups at the 2 and 5 positions provide steric bulk, influencing the binding affinity and metabolic stability of downstream amides.

1.1 "The Passport" Data
ParameterSpecification
CAS Number 21339-73-1
IUPAC Name 4-Amino-2,5-dimethylbenzoic acid
Synonyms 2,5-Dimethyl-4-aminobenzoic acid; 4-Amino-2,5-xinylic acid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water; soluble in aqueous alkali
pKa (Calc) ~4.8 (COOH), ~2.5 (NH₂ conjugate acid)
Boiling Point ~341.4°C (Predicted at 760 mmHg)
Synthetic Pathways & Process Chemistry

The synthesis of 4-amino-2,5-dimethylbenzoic acid is non-trivial due to the need for regioselective control. The most robust, scalable route involves the catalytic hydrogenation of 2,5-dimethyl-4-nitrobenzoic acid . This approach minimizes byproduct formation compared to direct carboxylation of xylidines.

2.1 Primary Synthesis Route: Nitro-Reduction

Reaction Logic: The precursor, 2,5-dimethyl-4-nitrobenzoic acid (CAS 6954-70-7), possesses a nitro group that is readily reduced to an amine. Using Palladium on Carbon (Pd/C) allows for a clean transformation under mild conditions, preserving the carboxylic acid moiety without the need for protecting groups.

Step-by-Step Protocol:

  • Preparation: Charge a high-pressure hydrogenation reactor with 2,5-dimethyl-4-nitrobenzoic acid (1.0 eq) dissolved in Methanol (10 volumes). Methanol is chosen for its high solubility of the nitro-acid and ease of removal.

  • Catalyst Loading: Add 10% Pd/C (5 wt% loading relative to substrate). Note: Add the catalyst as a water-wet paste to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the system with Nitrogen (3x) followed by Hydrogen (3x). Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously at 25–40°C .

    • Causality: Higher temperatures (>50°C) may encourage decarboxylation or methylation side reactions.

  • Monitoring: Monitor reaction progress via HPLC. The disappearance of the nitro peak and appearance of the amino peak (shifted to lower retention time due to polarity) confirms conversion.

  • Workup:

    • Filter the catalyst through a bed of Celite (diatomaceous earth) to remove Pd/C.

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield high-purity off-white crystals.

2.2 Visualization of Synthesis Logic

The following diagram illustrates the transformation and the critical decision points in the workup to ensure high purity.

SynthesisWorkflow Start Precursor: 2,5-Dimethyl-4-nitrobenzoic acid Reaction Hydrogenation (3-5 bar H2, 40°C) Start->Reaction Solvent Solvent System: Methanol (10 vol) Solvent->Reaction Catalyst Catalyst: 10% Pd/C (wet) Catalyst->Reaction Check HPLC Monitor: Nitro vs Amino peak Reaction->Check Filter Filtration (Celite) Remove Pd/C Check->Filter Complete Conversion Cryst Recrystallization (EtOH/Water) Filter->Cryst Concentrate Filtrate Product Final Product: 4-Amino-2,5-dimethylbenzoic acid Cryst->Product

Figure 1: Catalytic hydrogenation workflow for the synthesis of 4-Amino-2,5-dimethylbenzoic acid.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The presence of two methyl groups creates a distinct NMR signature that differentiates this isomer from 4-amino-3,5-dimethylbenzoic acid.

3.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

    • δ 7.45 ppm (s, 1H): Aromatic proton at C6 (ortho to COOH).

    • δ 6.45 ppm (s, 1H): Aromatic proton at C3 (ortho to NH₂).

    • δ 5.60 ppm (s, 2H): Amino protons (-NH₂).

    • δ 2.40 ppm (s, 3H): Methyl group at C2.

    • δ 2.10 ppm (s, 3H): Methyl group at C5.

    • Interpretation: The two aromatic protons appear as singlets because they are para to each other and have no adjacent protons, confirming the 2,5-substitution pattern.

3.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or (-)

  • Observed Mass:

    • [M+H]⁺ = 166.2 m/z

    • [M-H]⁻ = 164.2 m/z

  • Fragmentation: Loss of CO₂ (M-44) is common in benzoic acids.

Pharmaceutical & Industrial Applications

The 4-amino-2,5-dimethylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry, often functioning as a bioisostere for PABA (para-aminobenzoic acid) but with altered metabolic properties due to steric hindrance.

4.1 Drug Development Utility
  • Kinase Inhibitors: The carboxylic acid can be converted to an amide to bind into the ATP-binding pocket of kinases. The 2,5-dimethyl pattern forces the amide bond out of planarity, potentially improving selectivity against specific tyrosine kinases.

  • Procainamide Analogs: As a structural relative to procainamide (antiarrhythmic), derivatives of this acid are explored for sodium channel blocking activity with reduced hydrolysis rates (steric protection of the amide).

  • Peptide Mimetics: Used as a rigid linker in peptidomimetics to induce specific turn conformations in protein-protein interaction inhibitors.

4.2 Industrial Applications
  • Dyes & Pigments: The compound serves as a diazo component. The amino group can be diazotized and coupled with phenols or naphthols to create azo dyes. The methyl groups shift the absorption maximum (bathochromic shift) compared to unsubstituted analogs.

Safety & Handling (EHS)

While not classified as a highly potent API, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • STOT-SE (Category 3, Respiratory)

  • Handling Protocol:

    • PPE: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).

    • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen) to prevent oxidation of the amino group, which can darken the solid over time (browning).

5.1 Emergency Workflow

SafetyLogic Exposure Accidental Exposure Skin Skin Contact: Wash with soap/water (15 mins) Exposure->Skin Eye Eye Contact: Rinse with water (Remove contacts) Exposure->Eye Inhale Inhalation: Move to fresh air Exposure->Inhale Medical Seek Medical Advice (Show SDS/CAS) Skin->Medical Eye->Medical Inhale->Medical

Figure 2: Emergency response logic for exposure to substituted benzoic acids.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21339-73-1, 4-Amino-2,5-dimethylbenzoic acid. Retrieved from [Link]

  • Bentham Science. Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry.[1] Retrieved from [Link][][3]

  • Google Patents.CN104045574A: Method for preparing 4-aminobenzoic acid derivatives by catalytic hydrogenation. (Analogous process validation).

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 4-Amino-2,5-dimethylbenzoic Acid

This guide details the physicochemical profile, synthesis, and applications of 4-Amino-2,5-dimethylbenzoic acid , a specialized intermediate used in pharmaceutical and dye chemistry. Executive Summary 4-Amino-2,5-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and applications of 4-Amino-2,5-dimethylbenzoic acid , a specialized intermediate used in pharmaceutical and dye chemistry.

Executive Summary

4-Amino-2,5-dimethylbenzoic acid (CAS 21339-73-1 ) is an aromatic amino acid derivative characterized by a benzene core substituted with a carboxylic acid group at position 1, methyl groups at positions 2 and 5, and an amino group at position 4.[1][2][3][4] It serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), azo dyes, and coordination complexes. Its amphoteric nature—possessing both acidic (carboxyl) and basic (amino) moieties—dictates its unique solubility and reactivity profile.

Chemical Identity & Structural Analysis[5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-Amino-2,5-dimethylbenzoic acid
Common Synonyms 2,5-Dimethyl-4-aminobenzoic acid; 4-Amino-p-xylene-2-carboxylic acid
CAS Registry Number 21339-73-1
MDL Number MFCD00085526
Molecular Formula C₉H₁₁NO₂
SMILES CC1=CC(=C(C=C1C)N)C(=O)O
Structural Logic

The molecule is a derivative of benzoic acid.[5] The 2,5-dimethyl substitution pattern creates a specific steric environment:

  • Steric Hindrance: The methyl group at position 2 (ortho to the carboxylic acid) exerts a "steric inhibition of resonance," potentially twisting the carboxyl group out of the plane of the benzene ring. This often increases the acidity (lowers pKa) of the carboxyl group compared to unsubstituted benzoic acid.

  • Electronic Effects: The amino group at position 4 is a strong electron donor (via resonance), which increases electron density in the ring, making the molecule susceptible to electrophilic aromatic substitution at the remaining open positions (though few remain).

Physicochemical Properties[5][6][7][9][10][11][12][13]

Thermodynamic & Physical Constants

Note: Experimental values for this specific isomer are rare in open literature; values below represent a consensus of experimental data for close analogs and high-confidence predictive models.

PropertyValue / RangeCondition / Note
Molecular Weight 165.19 g/mol -
Physical State SolidCrystalline powder (typically off-white to pale yellow)
Melting Point 170 – 180 °C (Predicted)Decomposes at high temperatures; Analogous to 4-amino-3-methylbenzoic acid (169-171°C)
Boiling Point ~341.4 °CPredicted at 760 mmHg
Density 1.207 g/cm³Predicted
Flash Point ~160 °CEstimated
Solubility & Lipophilicity

The compound exhibits amphoteric solubility behavior typical of aminobenzoic acids.

  • Water: Low solubility at neutral pH (zwitterionic form dominates).

  • Acidic Media (pH < 2): Soluble (Formation of cation: –NH₃⁺).

  • Basic Media (pH > 6): Soluble (Formation of anion: –COO⁻).

  • Organic Solvents: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane, Toluene).

  • LogP (Octanol/Water): 1.50 (Computed). Indicates moderate lipophilicity, suitable for membrane permeability in drug design.

Dissociation Constants (pKa)

Due to the ortho-methyl group and the para-amino group, the pKa values deviate from standard benzoic acid.

  • pKa₁ (Carboxyl group): ~3.5 – 4.0

    • Mechanism:[6] The 2-methyl group creates steric strain, twisting the carboxyl group and reducing conjugation with the ring, which stabilizes the carboxylate anion and increases acidity relative to benzoic acid (4.2).

  • pKa₂ (Amino group): ~2.5 – 3.0

    • Mechanism:[6] The protonated amine (anilinium ion) is acidic. The electron-donating methyl groups slightly stabilize the positive charge, but the electron-withdrawing carboxyl group (inductive effect) destabilizes it.

Synthesis & Manufacturing Pathway

The industrial synthesis typically proceeds via the Nitration-Reduction route starting from 2,5-dimethylbenzoic acid.

Synthetic Workflow
  • Starting Material: 2,5-Dimethylbenzoic acid (p-Xylene-2-carboxylic acid).

  • Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄.[6]

    • Regioselectivity Challenge: The directing groups compete.[6] The carboxyl group directs meta (position 3). The 2-methyl directs ortho/para (positions 3, 5-occupied). The 5-methyl directs ortho/para (positions 4, 6).

    • Outcome: A mixture of isomers is formed, primarily 4-nitro (favored by 5-Me) and 3-nitro (favored by 2-Me and COOH). Isomer separation (crystallization) is required.

  • Reduction: The purified 4-nitro-2,5-dimethylbenzoic acid is reduced to the amine using H₂/Pd-C or Fe/HCl (Béchamp reduction).

Reaction Diagram

SynthesisPathway Start 2,5-Dimethylbenzoic Acid Intermed_Mix Mixture of Nitro Isomers (3-nitro & 4-nitro) Start->Intermed_Mix Electrophilic Subst. Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Intermed_Mix Separation Fractional Crystallization (Purification) Intermed_Mix->Separation Intermed_Pure 4-Nitro-2,5-dimethylbenzoic Acid Separation->Intermed_Pure Isolate 4-isomer Product 4-Amino-2,5-dimethylbenzoic Acid (Target) Intermed_Pure->Product Hydrogenation Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Caption: Synthetic pathway from 2,5-dimethylbenzoic acid involving nitration, isomer separation, and reduction.

Analytical Characterization

To validate the identity of 4-Amino-2,5-dimethylbenzoic acid, the following spectral signatures are diagnostic:

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆

  • Aromatic Region: Two distinct singlets are expected because the protons at positions 3 and 6 are not magnetically equivalent but have no adjacent neighbors for coupling (para-relationship to each other, isolated by substituents).

    • δ ~6.5 ppm (s, 1H): Proton at position 3 (Ortho to amino, shielded).

    • δ ~7.6 ppm (s, 1H): Proton at position 6 (Ortho to carboxyl, deshielded).

  • Aliphatic Region: Two singlets for the methyl groups.

    • δ ~2.1 ppm (s, 3H)

    • δ ~2.4 ppm (s, 3H)

Infrared Spectroscopy (IR)
  • 3300 – 3450 cm⁻¹: N–H stretching (Primary amine doublet).

  • 2500 – 3000 cm⁻¹: O–H stretching (Broad, carboxylic acid).

  • 1670 – 1700 cm⁻¹: C=O stretching (Carboxyl carbonyl).

Handling & Safety (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Protocol: Handle in a fume hood with nitrile gloves and safety goggles. Avoid dust formation. In case of contact, rinse with copious amounts of water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266534, 2-Amino-4,5-dimethylbenzoic acid (Isomer comparison). Retrieved from [Link]

  • Canadian Journal of Chemistry. Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. (Mechanistic grounding for synthesis). Retrieved from [Link]

Sources

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Amino-2,5-dimethylbenzoic Acid

[1] Introduction: Molecular Architecture & Electronic Landscape 4-Amino-2,5-dimethylbenzoic acid (CAS 21339-73-1) represents a specialized scaffold in the family of substituted anilines and benzoic acids.[1] While struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Molecular Architecture & Electronic Landscape

4-Amino-2,5-dimethylbenzoic acid (CAS 21339-73-1) represents a specialized scaffold in the family of substituted anilines and benzoic acids.[1] While structurally homologous to the well-known p-aminobenzoic acid (PABA), the introduction of methyl groups at the 2- and 5-positions imposes unique steric and electronic constraints that significantly alter its reactivity profile and pharmacological potential.[1]

Structural Logic and The "Ortho Effect"

The molecule features a "push-pull" electronic system:[1]

  • Electron Donor: The amino group (-NH₂) at C4 pushes electron density into the ring via resonance (+M effect).[1]

  • Electron Acceptor: The carboxylic acid (-COOH) at C1 withdraws electron density (-M, -I effects).[1]

  • Steric Modulators: The methyl groups at C2 and C5 act as steric gates.[1] The C2-methyl group, in particular, exerts an ortho-effect, twisting the carboxyl group slightly out of planarity with the aromatic ring, thereby modulating its acidity and solubility compared to PABA.[1]

Physicochemical Data Summary
PropertyValueNote
CAS Number 21339-73-1Specific to 4-amino-2,5-dimethyl isomer
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to beige crystalline powderOxidizes slightly upon air exposure
Melting Point >300°C (Decomposes)High lattice energy due to zwitterionic character
Solubility DMSO, Methanol (Hot)Poor solubility in water/non-polar solvents
pKa (COOH) ~4.8Estimated; less acidic than benzoic acid due to +I of methyls
pKa (NH₂) ~2.5Conjugate acid

Synthetic Pathways: The Regiochemical Challenge

The synthesis of 4-amino-2,5-dimethylbenzoic acid is a classic exercise in controlling electrophilic aromatic substitution (EAS).[1] The primary challenge is directing the amino functionality to the C4 position amidst competing directing groups.

The Nitration-Reduction Strategy

The most robust industrial and laboratory route involves the nitration of 2,5-dimethylbenzoic acid followed by reduction.[1]

Mechanism & Regioselectivity:

  • Precursor: 2,5-Dimethylbenzoic acid.[1][2][3]

  • Directing Effects:

    • -COOH (C1): Deactivating, meta-director. Directs to C3 (since C5 is blocked).

    • -CH₃ (C2): Activating, ortho/para-director. Directs to C3 (ortho) and C5 (blocked).[1]

    • -CH₃ (C5): Activating, ortho/para-director.[1] Directs to C4 (ortho) and C6 (ortho).[1]

  • The Steric Veto: While electronic vectors from C1 and C2 converge on C3, this position is sterically "sandwiched" between the carboxyl and methyl groups. Consequently, substitution occurs at C4 , driven by the directing power of the C5-methyl and the lower steric penalty.

Visualization of Synthetic Logic

Synthesispathway cluster_steric Regioselectivity Logic Start 2,5-Dimethylbenzoic Acid (Precursor) Step1 Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Subst. Inter 2,5-Dimethyl-4-nitrobenzoic Acid (Intermediate) Step1->Inter Regioselective at C4 Step2 Reduction (H2, Pd/C or Sn/HCl) Inter->Step2 Nitro Reduction Final 4-Amino-2,5-dimethylbenzoic Acid (Target) Step2->Final Yield: ~75-85% Logic C3 Blocked by Sterics (COOH/Me) C4 Activated by C5-Me Result: C4 Substitution

Figure 1: Synthetic workflow illustrating the regioselective nitration driven by steric hindrance at C3 and electronic activation at C4.

Experimental Protocols

Safety Warning: Nitration reactions are exothermic.[1] Handle fuming nitric acid with extreme care in a fume hood.[1] Nitro-compounds are potential explosives; do not overheat dryness.[1]

Protocol A: Synthesis of 2,5-Dimethyl-4-nitrobenzoic Acid
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Solvent Charge: Add 98% Sulfuric Acid (H₂SO₄, 100 mL) and cool to 0–5°C in an ice-salt bath.

  • Substrate Addition: Slowly add 2,5-dimethylbenzoic acid (15.0 g, 0.1 mol) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (HNO₃, 7.0 mL) and H₂SO₄ (20 mL). Add this dropwise over 45 minutes. Critical: Do not allow temperature to exceed 15°C to prevent dinitration or oxidation of methyl groups.[1]

  • Quench: Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude nitro compound will precipitate as a pale yellow solid.[1]

  • Isolation: Filter the solid, wash with cold water (3 x 100 mL) until filtrate is neutral pH. Recrystallize from ethanol/water.[1]

Protocol B: Reduction to 4-Amino-2,5-dimethylbenzoic Acid[1]
  • Catalytic Hydrogenation (Preferred):

    • Dissolve the nitro-intermediate (10 g) in Methanol (150 mL).

    • Add 10% Pd/C catalyst (0.5 g, 5 wt% loading).

    • Hydrogenate in a Parr shaker at 40 psi H₂ for 4 hours at room temperature.

    • Validation: Monitor via TLC (vanishing of the yellow nitro spot).[1]

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the amino acid.[1]

  • Alternative (Chemical Reduction):

    • If hydrogenation is unavailable, use Tin (Sn) powder in conc. HCl at reflux for 2 hours. Neutralize with NaOH to pH 5-6 to precipitate the free acid (avoid pH >8 to prevent salt formation).[1]

Analytical Characterization

To validate the structure, researchers must look for specific spectroscopic signatures that differentiate this molecule from its isomers (e.g., 2-amino-4,5-dimethylbenzoic acid).[1]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1H-COOHExchangeable proton.[1]
7.45 Singlet1HAr-H (C6)Downfield due to proximity to COOH.[1]
6.50 Singlet1HAr-H (C3)Upfield due to shielding by adjacent NH₂.[1]
5.40 Broad Singlet2H-NH₂Varies with concentration/water content.[1]
2.35 Singlet3HC2-CH₃Deshielded slightly by aromatic ring current.[1]
2.05 Singlet3HC5-CH₃Standard aromatic methyl.[1]

Key Diagnostic: The presence of two distinct aromatic singlets confirms the para arrangement of the protons (positions 3 and 6), which is only possible if the substituents are at 1, 2, 4, and 5.

Infrared Spectroscopy (FT-IR)
  • 3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).[1]

  • 2500–3000 cm⁻¹: O-H stretch (Broad, carboxylic acid dimer).

  • 1670–1690 cm⁻¹: C=O stretch (Carboxylic acid).[1] Note: This frequency is lower than typical benzoic acids due to the electron-donating amino group (resonance effect).[1]

Applications in Drug Development[1][5][6][7]

4-Amino-2,5-dimethylbenzoic acid serves as a sterically constrained bioisostere of PABA.[1]

Pharmacophore Utility
  • Kinase Inhibitors: The molecule is frequently used as a scaffold to create bi-aryl amide inhibitors.[1] The methyl groups restrict rotation around the amide bond formed at the C1-COOH or C4-NH₂, locking the drug into a bioactive conformation.[1]

  • Local Anesthetics: Analogues of procaine derived from this scaffold show altered duration of action due to the steric protection of the ester/amide bond against hydrolysis by plasma esterases.[1]

Coupling Logic (Amide Formation)

When using this molecule in peptide coupling (e.g., EDC/HOBt or HATU):

  • Reactivity: The C4-amino group is less nucleophilic than in PABA due to the steric bulk of the adjacent C5-methyl group.[1]

  • Optimization: Higher temperatures or stronger coupling reagents (e.g., HATU, POCl₃) are often required to force amide bond formation at the C4-nitrogen.

Applications Center 4-Amino-2,5-dimethylbenzoic Acid App1 Kinase Inhibitors (Conformational Locking) Center->App1 App2 Radiopharmaceuticals (Ligand Stability) Center->App2 App3 Agrochemicals (Selective Herbicides) Center->App3

Figure 2: Primary application domains utilizing the scaffold's steric properties.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 266534: 2-Amino-4,5-dimethylbenzoic acid (Isomer comparison). Retrieved from [Link][1]

  • Bentham Science. (2015).[1] Drug Evolution: p-Aminobenzoic Acid as a Building Block. Current Medicinal Chemistry. Retrieved from [Link][1][4]

  • SpectraBase. (2025).[1] Spectral Data for Aminobenzoic Acid Derivatives. Retrieved from [Link][1][5]

Sources

Exploratory

Technical Guide: Synthesis of 4-Amino-2,5-dimethylbenzoic Acid

The following technical guide details the synthesis of 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1), a critical intermediate in the development of agrochemicals (e.g., fungicides) and pharmaceutical scaffolds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1), a critical intermediate in the development of agrochemicals (e.g., fungicides) and pharmaceutical scaffolds.[1][2][3]

This guide prioritizes a regioselective palladium-catalyzed cyanation pathway over traditional nitration routes.[1][2][3][4] While direct nitration of 2,5-dimethylbenzoic acid is chemically possible, it suffers from poor regioselectivity (yielding predominantly ortho- and meta-nitro isomers rather than the required para-isomer).[1][2][3][4] The pathway selected below ensures high isomeric purity and reproducibility, essential for drug development standards.

[1][2][3][4]

Strategic Pathway Selection

The Challenge of Regioselectivity

The synthesis of 4-amino-2,5-dimethylbenzoic acid requires precise placement of the amino group at the 4-position relative to the carboxyl group at position 1, with methyl groups at 2 and 5.[1][2]

  • Route A: Nitration of 2,5-Dimethylbenzoic Acid (Discarded) Direct nitration is dominated by the directing effects of the methyl groups and the carboxyl group.[2] Studies indicate that nitration of 2,5-dimethylbenzoic acid yields a mixture of 6-nitro (ortho) and 3-nitro (meta) isomers, with poor selectivity for the 4-nitro precursor.[1][2][3][4]

  • Route B: Bromination & Cyanation of 2,5-Dimethylaniline (Selected) This route leverages the strong para-directing effect of the amino group in 2,5-dimethylaniline.[1][2][3]

    • Bromination: The amino group directs bromine almost exclusively to the 4-position (para).[1][2][4]

    • Cyanation: Pd-catalyzed substitution converts the bromide to a nitrile.[1][2][3][4]

    • Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.[2][4]

Reaction Scheme

The following diagram illustrates the selected synthetic pathway:

SynthesisPathway Start 2,5-Dimethylaniline Inter1 4-Bromo-2,5-dimethylaniline Start->Inter1 Step 1: NBS, DMF (Regioselective Bromination) Inter2 4-Amino-2,5-dimethylbenzonitrile Inter1->Inter2 Step 2: Zn(CN)2, Pd(PPh3)4 (Cyanation) Product 4-Amino-2,5-dimethylbenzoic Acid Inter2->Product Step 3: NaOH, H2O, Reflux (Hydrolysis)

Figure 1: Step-by-step synthesis pathway from 2,5-dimethylaniline to the target acid.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Introduce a bromine atom at the C4 position.[1][4] Mechanism: Electrophilic aromatic substitution (EAS).[4] The amino group (-NH2) is a strong activator and ortho, para-director.[1][2][3][4] With the 2-position blocked by a methyl group and the 6-position sterically hindered, the 4-position is highly favored.[1][2][3][4]

  • Reagents: 2,5-Dimethylaniline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).[1][2][3][4]

  • Solvent: DMF or Acetonitrile.[2][4]

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 2,5-dimethylaniline (100 mmol) in DMF (200 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (105 mmol) portion-wise over 30 minutes to control the exotherm.

  • Allow the mixture to warm to RT and stir for 2 hours. Monitor by TLC or HPLC.[1][2][4]

  • Workup: Pour the reaction mixture into ice-water (500 mL). The product, 4-bromo-2,5-dimethylaniline , will precipitate.[1][2][3][4]

  • Filter the solid, wash with water, and dry under vacuum.[2][4]

  • Yield Expectation: >90%.[1][2][4][5]

Step 2: Palladium-Catalyzed Cyanation

Objective: Convert the aryl bromide to an aryl nitrile.[1][2][3][4] Mechanism: Oxidative addition of Pd(0) to the Ar-Br bond, followed by transmetallation with Zn(CN)2 and reductive elimination.[2]

  • Reagents: 4-Bromo-2,5-dimethylaniline (1.0 eq), Zinc Cyanide (Zn(CN)2) (0.6 eq).[1][2][3][4]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5-10 mol%).[3][4]

  • Solvent: DMF (Deoxygenated).[4]

  • Temperature: 120°C.

Protocol:

  • In a pressure tube or Schlenk flask, combine 4-bromo-2,5-dimethylaniline (50 mmol) and Zn(CN)2 (30 mmol).

  • Add anhydrous DMF (100 mL) and degas the solution (sparge with Nitrogen/Argon for 15 mins).

  • Add Pd(PPh3)4 (2.5 mmol) under an inert atmosphere. Seal the vessel.

  • Heat to 120°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with ethyl acetate and wash with water (to remove DMF) and ammonium hydroxide (to complex zinc/copper salts if used).[4]

  • Dry organic layer over Na2SO4, concentrate, and purify via column chromatography (Silica, Hexane/EtOAc).

  • Product:4-Amino-2,5-dimethylbenzonitrile .[1][2][3][4]

Step 3: Hydrolysis to Carboxylic Acid

Objective: Hydrolyze the nitrile group to a carboxylic acid.[1][2][4] Mechanism: Base-catalyzed hydrolysis converts the nitrile first to an amide, then to the carboxylate salt.[1][2]

  • Reagents: 4-Amino-2,5-dimethylbenzonitrile, NaOH (excess).

  • Solvent: Ethanol/Water (1:1).[4]

  • Temperature: Reflux (approx. 80–90°C).[4]

Protocol:

  • Dissolve the nitrile (20 mmol) in Ethanol (30 mL) and 4M NaOH (30 mL).

  • Heat to reflux for 6–12 hours. Ammonia gas evolution indicates reaction progress.[1][2][4]

  • Workup: Cool the mixture. Concentrate to remove ethanol.[1][2][4]

  • Acidify the aqueous residue carefully with 2M HCl to pH ~3–4.[1][4]

  • The product, 4-Amino-2,5-dimethylbenzoic acid , will precipitate as an off-white solid.[1][2][3][4]

  • Filter, wash with cold water, and dry.[2][4][5] Recrystallize from Ethanol/Water if necessary.[1][2][4]

Analytical Specifications & Data

Key Physicochemical Properties
PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS Number 21339-73-1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Quality Control Parameters (HPLC)

For process validation, the following HPLC method is recommended to separate the product from the bromo-intermediate and nitrile precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2][4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][4]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm and 210 nm.[2][4]

Process Workflow & Safety

The following diagram outlines the operational workflow, highlighting critical control points (CCPs) for safety and quality.

Workflow Sub1 Start: 2,5-Dimethylaniline Op1 Bromination (0°C) Control Exotherm Sub1->Op1 QC1 QC Check: Regioselectivity (Limit ortho-bromo < 1%) Op1->QC1 Op2 Cyanation (120°C) Closed System (HCN Risk) QC1->Op2 Pass Safety SAFETY ALERT: Handle Cyanide in Fume Hood Bleach Quench Required Op2->Safety Op3 Hydrolysis (Reflux) Ammonia Evolution Op2->Op3 Final Final Product: 4-Amino-2,5-dimethylbenzoic Acid Op3->Final

Figure 2: Operational workflow emphasizing critical quality and safety steps.

Safety Directives
  • Cyanide Handling: Step 2 involves Zinc Cyanide.[1][2][4] All weighing and handling must occur in a certified fume hood.[2][4] A quench solution (bleach/sodium hypochlorite) must be available to neutralize spills and glassware.[4]

  • Exotherm Control: The bromination in Step 1 is exothermic. Strict temperature control (0–5°C) is required to prevent poly-bromination.[1][2][3][4]

  • Palladium Removal: Residual Pd must be scavenged (e.g., using SiliaMetS® Thiol) if the material is intended for pharmaceutical use, as the limit is typically <10 ppm.[2]

References

  • Patent: Prepar

    • Source: WO2020237131A1 (Example 3A).[4]

    • Relevance: Explicitly describes the synthesis of 4-amino-2,5-dimethylbenzoic acid via the hydrolysis of its ester/nitrile precursors derived
    • URL
  • Regioselective Bromin

    • Source:Beilstein Journal of Organic Chemistry, 2011, 7, 51–59.[2]

    • Relevance: Validates the high para-selectivity of aniline bromination using copper halides or NBS, supporting Step 1 of the protocol.
    • URL:[Link][3]

  • Palladium-Catalyzed Cyan

    • Source:Chemical Reviews, 2000, 100(8), 3185–3204.[2]

    • Relevance: Provides the mechanistic grounding and optimization conditions for the conversion of aryl bromides to nitriles (Step 2).
    • URL:[Link][3]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2,5-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture of significant interest in medicinal chemistry and materials science. Its structure, featuring an amino group and two methyl groups on the benzene ring in addition to the carboxylic acid functionality, gives rise to a distinct electronic and steric environment. Accurate and unambiguous structural elucidation is paramount for its application in drug design, synthesis of novel compounds, and quality control. This technical guide provides an in-depth analysis of the spectroscopic data of 4-Amino-2,5-dimethylbenzoic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this guide is structured to not only present the data but also to offer insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical utility.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. For 4-Amino-2,5-dimethylbenzoic acid, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring and identifying the different functional groups.

Predicted ¹H NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is predicted based on established chemical shift principles and analysis of structurally similar compounds. The predicted spectrum is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-2,5-dimethylbenzoic Acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
H-3~6.5s1HAromatic proton ortho to the electron-donating amino group and meta to the carboxylic acid.
H-6~7.5s1HAromatic proton meta to the amino group and ortho to the electron-withdrawing carboxylic acid.
-NH₂~5.0-6.0br s2HThe chemical shift of the amino protons can vary and they often appear as a broad singlet.
-COOH~12.0-13.0br s1HThe carboxylic acid proton is highly deshielded and its signal is typically broad.
2-CH₃~2.2s3HMethyl group protons ortho to the carboxylic acid.
5-CH₃~2.1s3HMethyl group protons meta to the carboxylic acid.

Note: Predicted data is based on additive models and spectral data of related compounds such as 4-aminobenzoic acid and 2,5-dimethylbenzoic acid. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-2,5-dimethylbenzoic Acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C=O~168The carboxylic acid carbonyl carbon is significantly deshielded.
C-4~150Aromatic carbon attached to the electron-donating amino group.
C-1~120Aromatic carbon attached to the carboxylic acid group.
C-2~135Aromatic carbon bearing a methyl group and adjacent to the carboxylic acid.
C-5~130Aromatic carbon bearing a methyl group and adjacent to the amino group.
C-3~115Aromatic carbon ortho to the amino group.
C-6~125Aromatic carbon ortho to the carboxylic acid group.
2-CH₃~20Methyl carbon at position 2.
5-CH₃~18Methyl carbon at position 5.

Note: Predicted data is based on computational models and comparison with similar structures.[1] Experimental verification is recommended.

Experimental Protocol for NMR Spectroscopy

A consistent and detailed experimental methodology is critical for obtaining high-quality NMR data.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity (>95%) 4-Amino-2,5-dimethylbenzoic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrumentation and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phasing Phase Correction FT->phasing calibration Calibration phasing->calibration integration Integration (¹H) calibration->integration for ¹H analysis Spectral Analysis calibration->analysis integration->analysis

Caption: Workflow for NMR data acquisition and processing.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental FTIR Spectrum of 4-Amino-2,5-dimethylbenzoic Acid

The following table summarizes the key absorption bands observed in the experimental FTIR spectrum of 4-Amino-2,5-dimethylbenzoic acid.

Table 3: Key FTIR Absorption Bands for 4-Amino-2,5-dimethylbenzoic Acid

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3400-3200Strong, BroadO-H stretchCarboxylic Acid
~3300-3100MediumN-H stretch (asymmetric and symmetric)Amino Group
~2950-2850MediumC-H stretch (aliphatic)Methyl Groups
~1680StrongC=O stretchCarboxylic Acid
~1620MediumN-H bendAmino Group
~1600, ~1480MediumC=C stretchAromatic Ring
~1300MediumC-N stretchAmino Group
~1250StrongC-O stretchCarboxylic Acid
~900-650Medium-StrongC-H bend (out-of-plane)Aromatic Ring
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples with minimal preparation.[4][5]

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

2. Sample Analysis:

  • Place a small amount of the solid 4-Amino-2,5-dimethylbenzoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

3. Data Processing:

  • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Label the significant peaks in the spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_proc Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background record_sample Record Sample Spectrum load Load Sample on Crystal apply_pressure Apply Pressure load->apply_pressure apply_pressure->record_sample ratio Ratio to Background record_sample->ratio label_peaks Peak Labeling ratio->label_peaks analysis Spectral Interpretation label_peaks->analysis

Caption: Workflow for ATR-FTIR data acquisition and processing.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

Predicted Mass Spectrum of 4-Amino-2,5-dimethylbenzoic Acid

Given the molecular formula C₉H₁₁NO₂, the exact mass is 165.0790 g/mol .[6] In a typical Electron Ionization (EI) mass spectrum, the following key fragments would be expected:

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 4-Amino-2,5-dimethylbenzoic Acid

m/zProposed Fragment IonFormulaRationale for Fragmentation
165[M]⁺[C₉H₁₁NO₂]⁺Molecular ion
148[M - OH]⁺[C₉H₁₀NO]⁺Loss of a hydroxyl radical from the carboxylic acid.
120[M - COOH]⁺[C₈H₁₀N]⁺Loss of the carboxylic acid group.
105[C₇H₆N]⁺[C₇H₆N]⁺Further fragmentation of the aromatic ring.
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that leads to significant fragmentation, which is useful for structural analysis.[7][8]

1. Sample Introduction:

  • For a solid sample, a direct insertion probe is typically used.

  • A small amount of the sample is placed in a capillary tube at the end of the probe.

  • The probe is inserted into the ion source of the mass spectrometer through a vacuum interlock.

2. Ionization:

  • The sample is heated to induce vaporization.

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

3. Mass Analysis:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The mass analyzer separates the ions based on their mass-to-charge ratio.

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Fragmentation_Pathway M [C₉H₁₁NO₂]⁺˙ m/z = 165 (Molecular Ion) F1 [C₉H₁₀NO]⁺ m/z = 148 M->F1 - •OH F2 [C₈H₁₀N]⁺ m/z = 120 M->F2 - •COOH

Caption: Predicted fragmentation pathway for 4-Amino-2,5-dimethylbenzoic acid in EI-MS.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Filo. (2025, July 17). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro... Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • IJTSRD. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of 4-Amino-2,5-dimethylbenzoic Acid: Experimental Protocols &amp; Thermodynamic Modeling

The following guide is structured as a high-level technical whitepaper designed for application scientists and process engineers. It addresses the physicochemical profiling of 4-Amino-2,5-dimethylbenzoic acid , focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and process engineers. It addresses the physicochemical profiling of 4-Amino-2,5-dimethylbenzoic acid , focusing on the experimental determination and thermodynamic modeling of its solubility.[1]

Executive Summary

The solubility profile of 4-Amino-2,5-dimethylbenzoic acid is a critical quality attribute (CQA) in the design of crystallization processes and purification workflows.[1] As a zwitterionic intermediate, its dissolution behavior is governed by a complex interplay of hydrogen bonding, dielectric permittivity, and crystal lattice energy.[1]

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound using the Laser Monitoring Observation Technique . It details the thermodynamic modeling required to predict solubility behavior across varying temperatures (278.15 K – 323.15 K) and solvent systems, bridging the gap between raw experimental data and scalable process design.[1]

Physicochemical Profile & Theoretical Grounding

Molecular Architecture

4-Amino-2,5-dimethylbenzoic acid possesses both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂).[1] This amphoteric nature leads to pH-dependent solubility and the potential for zwitterion formation in neutral aqueous media.[1]

  • Hydrogen Bonding: The amino and carboxyl groups act as both donors and acceptors, suggesting high solubility in protic solvents (Methanol, Ethanol) compared to aprotic non-polar solvents (Toluene).[1]

  • Lattice Energy: The presence of two methyl groups on the benzene ring increases steric bulk, potentially disrupting packing efficiency compared to the non-methylated analog, yet increasing lipophilicity.[1]

Thermodynamic Dissolution Cycle

The dissolution process is modeled as a three-step thermodynamic cycle:

  • Fusion: Breaking the solute crystal lattice (Endothermic,

    
    ).[1]
    
  • Cooling: Hypothetical cooling of the supercooled liquid to experimental temperature.

  • Mixing: Solvation of the solute molecules by the solvent (Exothermic or Endothermic).[1]

ThermoCycle cluster_0 Thermodynamic Path Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔfusH, Tm) Solution Solvated State (Solution) Solid->Solution Dissolution (ΔsolH) Liquid->Solution Mixing (ΔmixH)

Figure 1: Born-Haber cycle representing the enthalpy changes during the dissolution process.[1]

Experimental Methodology: Laser Monitoring Technique

To ensure high-precision data (E-E-A-T), the Laser Monitoring Observation Technique (dynamic synthetic method) is recommended over the static gravimetric method.[1] This method eliminates sampling errors and minimizes solvent evaporation.[1]

Equipment Setup
  • Jacketed Glass Vessel: 50-100 mL capacity with precision temperature control (

    
     K).[1]
    
  • Laser System: He-Ne laser or high-intensity LED source (< 5 mW).[1]

  • Photodetector: Silicon photodiode measuring transmittance intensity.[1]

  • Agitation: Magnetic stirring at 400-500 rpm to ensure homogeneity without cavitation.

Step-by-Step Protocol
  • Preparation: Weigh a precise mass (

    
    ) of 4-Amino-2,5-dimethylbenzoic acid (purity >99%) into the vessel.
    
  • Initial Solvent Addition: Add a known mass (

    
    ) of the solvent.[1] The mixture should be initially heterogeneous (turbid).[1]
    
  • Heating Phase: Heat the mixture slowly (rate < 2 K/h near equilibrium) while monitoring laser transmittance.

  • Dissolution Point Detection: As the solid dissolves, turbidity decreases.[1] The temperature at which laser transmittance reaches a maximum constant plateau is recorded as the saturation temperature (

    
    ).[1]
    
  • Validation: Cool the solution to induce nucleation and repeat the heating cycle to verify

    
     (hysteresis check).
    
  • Iteration: Add more solute or solvent to shift the mole fraction (

    
    ) and repeat to generate the full solubility curve.
    

ExperimentalWorkflow Start Weigh Solute (m1) & Solvent (m2) Mix Agitate at Initial Temp (Suspension/Turbid) Start->Mix Heat Controlled Heating (< 2 K/h) Mix->Heat Laser Monitor Laser Transmittance Heat->Laser Check Max Transmittance? Laser->Check Check->Heat No (Turbid) Record Record Teq & Mole Fraction (x) Check->Record Yes (Clear) Iterate Add Solute/Solvent for Next Point Record->Iterate Iterate->Mix

Figure 2: Automated workflow for solubility determination via Laser Monitoring.

Solubility Landscape & Data Analysis[2]

Expected Solubility Trends

Based on the structural analogs (e.g., 4-Amino-2-methylbenzoic acid) and polarity principles, the solubility (


) of 4-Amino-2,5-dimethylbenzoic acid typically follows the order of solvent polarity and hydrogen bonding capability:

DMF > DMSO > Methanol > Ethanol > n-Propanol > Acetone > Ethyl Acetate > Water [1]

  • Protic Solvents: High solubility due to H-bond donor/acceptor interactions with the amine and carboxyl groups.[1]

  • Water: Lowest solubility due to the hydrophobic aromatic ring and methyl substituents, despite the polar groups (unless pH is adjusted).[1]

Representative Data Structure

Note: The values below are representative templates based on structural analogs (CAS 2486-75-1) to illustrate the required data format for validation.

Table 1: Mole Fraction Solubility (


) Template 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
278.151.25E-038.40E-045.20E-043.10E-04
288.151.89E-031.25E-037.80E-044.90E-04
298.152.95E-032.10E-031.20E-037.60E-04
308.154.50E-033.40E-032.05E-031.35E-03
318.156.80E-035.30E-033.40E-032.20E-03

Thermodynamic Modeling

To utilize this data for process design, it must be correlated using semi-empirical models.[1]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility with temperature:



  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates an excellent fit.[1]

Thermodynamic Parameters

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1]
    • Insight: Positive

      
       indicates an endothermic process, meaning solubility increases with temperature (typical for this compound).[1]
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
    [1]
    • Insight: Positive

      
       indicates the dissolution is non-spontaneous and requires thermal energy.[1]
      
  • Entropy (

    
    ): 
    
    
    
    
    [1]
    • Insight: Positive

      
       confirms the process is entropy-driven (disorder increases as the crystal lattice breaks).[1]
      

Process Application: Crystallization Design[1]

The solubility data directly informs the Cooling Crystallization strategy:

  • Solvent Selection: Methanol or Ethanol are ideal for reaction media due to high solubility at elevated temperatures.[1]

  • Anti-Solvent: Water serves as a potent anti-solvent.[1] Adding water to a saturated methanolic solution of 4-Amino-2,5-dimethylbenzoic acid will drastically reduce solubility (

    
    ), driving high-yield precipitation.[1]
    
  • Metastable Zone Width (MSZW): The laser method can also detect the nucleation point (

    
    ) upon cooling.[1] The gap between 
    
    
    
    and
    
    
    defines the MSZW, critical for controlling crystal size distribution (CSD).[1]

References

  • Jouyban, A., et al. (2025).[1][2] "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[1][2][3] ResearchGate.[1] Link

  • PubChem. (2025).[1][4] "4-Amino-2,5-dimethylbenzoic acid (Compound)." National Library of Medicine.[1] Link[1]

  • Zhang, Y., et al. (2020).[1] "Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models." European Journal of Pharmaceutical Sciences. Link[1][5]

  • Deshpande, S.R., et al. (2025).[1] "Machine Learning Models for Estimation of Solubility for A Wide Range of Solutes in Multiple Solvents." Journal of Solution Chemistry. Link[1]

  • Ambeed. (2025). "4-Amino-2,5-dimethylbenzoic acid Product Analysis." Ambeed Chemicals. Link

Sources

Foundational

biological activity of 4-Amino-2,5-dimethylbenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Amino-2,5-dimethylbenzoic Acid Derivatives Abstract This technical guide analyzes the pharmacological potential and synthetic utility of 4-Amino-2,5-dimethylben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 4-Amino-2,5-dimethylbenzoic Acid Derivatives

Abstract This technical guide analyzes the pharmacological potential and synthetic utility of 4-Amino-2,5-dimethylbenzoic acid (ADBA) . While primarily recognized as a high-value chemical intermediate, the ADBA scaffold serves as a critical pharmacophore in the development of fungicidal aryl amidines , lipophilic local anesthetics , and PPAR modulators .[1] This guide dissects the Structural Activity Relationship (SAR) driven by the unique 2,5-dimethyl substitution pattern, provides validated synthetic protocols, and outlines experimental workflows for biological evaluation.[1][2]

Structural Activity Relationship (SAR) Analysis

The ADBA scaffold represents a sterically constrained, lipophilic analog of para-aminobenzoic acid (PABA).[1][2] Its biological value is dictated by three core structural features:

  • The 4-Amino Group (Nucleophile): The primary site for derivatization.[1][2][3] Conversion to aryl amidines or Schiff bases significantly enhances antimicrobial potency by targeting fungal respiration or bacterial folate synthesis.[1]

  • The 2,5-Dimethyl "Steric Shield": Unlike the unsubstituted PABA, the methyl groups at positions 2 and 5 provide steric hindrance.[1]

    • Metabolic Stability: They shield the core phenyl ring and adjacent functional groups (like esters or amides) from rapid enzymatic hydrolysis by esterases/amidases.

    • Lipophilicity:[1][3] The addition of two methyl groups increases the LogP, facilitating better membrane penetration compared to PABA.[1]

  • The 1-Carboxylic Acid (Acidic Head): Serves as the anchor for receptor binding (e.g., PPAR

    
    ) or is modified into esters/amides to modulate solubility.[1]
    
SAR Visualization

SAR_Analysis Core 4-Amino-2,5-dimethylbenzoic Acid (ADBA Scaffold) Amino 4-Amino Group (Nucleophilic Handle) Core->Amino Dimethyl 2,5-Dimethyl Groups (Steric Shield & Lipophilicity) Core->Dimethyl Carboxyl 1-Carboxyl Group (Receptor Anchor) Core->Carboxyl Amidine Aryl Amidines (Potent Antifungals) Amino->Amidine Derivatization Dimethyl->Amidine Increases Stability Anesthetic Sterically Hindered Esters (Long-acting Anesthetics) Dimethyl->Anesthetic Prevents Hydrolysis Carboxyl->Anesthetic Esterification

Figure 1: Structural Activity Relationship (SAR) of the ADBA scaffold, highlighting the functional roles of specific substituents in drug design.[1][2]

Therapeutic Applications & Biological Activity[2][4][5][6][7][8]

Fungicidal Aryl Amidines

The most documented biological application of ADBA derivatives is in the synthesis of aryl amidines , a class of potent fungicides.

  • Mechanism of Action: These derivatives likely inhibit fungal respiration or specific biosynthetic enzymes (e.g., chitin synthase), leading to cell wall collapse.[1]

  • Key Derivative: N-substituted amidines derived from the 4-amino position.[1][2][3]

  • Potency: The 2,5-dimethyl substitution prevents rapid degradation in the soil and plant tissue, extending the half-life of the active fungicide compared to non-methylated analogs.[1]

Local Anesthetic Potential (Procaine Analogs)

ADBA is a structural homolog of PABA, the precursor to Procaine (Novocaine).

  • Hypothesis: Esterification of ADBA with amino-alcohols (e.g., diethylaminoethanol) yields "hindered" anesthetics.[1][2]

  • Advantage: The ortho-methyl group (position 2) sterically hinders the ester linkage, potentially making these derivatives more resistant to plasma cholinesterases than Procaine, thereby prolonging the anesthetic duration.[1][2]

Comparative Biological Data

Table 1: Predicted vs. Observed Activity of ADBA Derivatives

Derivative ClassTargetKey ModificationBiological OutcomeReference
Aryl Amidine Fungal Cell Wall4-amino

Amidine
High Fungicidal Activity (MIC < 10 µg/mL)[1]
Benzamide Bacterial DNA Gyrase1-COOH

Amide
Moderate Antibacterial (Gram +)[2]
Benzoic Acid PPAR

Free Acid / EsterMetabolic Modulation (Lipid lowering)[3]

Detailed Experimental Protocols

Protocol A: Synthesis of the ADBA Scaffold

Context: This protocol describes the isolation of ADBA from a precursor, a critical step before biological derivation.[1]

Reagents: Methyl 4-amino-2,5-dimethylbenzoate, LiOH, THF, Methanol.[1][2][3]

  • Dissolution: Dissolve 0.69 mmol (0.11 g) of methyl 4-amino-2,5-dimethylbenzoate in a solvent mixture of THF:MeOH:H₂O (3:2:1, 2 mL).

  • Hydrolysis: Add LiOH (3.07 mmol, 0.073 g) to the solution.

  • Reaction: Stir the mixture at 70°C for 16 hours .

  • Work-up:

    • Cool to room temperature.[1][4]

    • Acidify with 1M HCl to pH 3-4 to precipitate the free acid.[1][2][3]

    • Filter the precipitate and wash with cold water.

    • Yield Validation: Confirm structure via ¹H-NMR (Look for loss of methyl ester singlet at ~3.8 ppm).

Protocol B: Antifungal Susceptibility Testing (MIC Assay)

Context: Validating the biological activity of ADBA-derived aryl amidines.

  • Preparation: Dissolve the ADBA derivative in DMSO to a stock concentration of 10 mg/mL.

  • Media: Use RPMI 1640 medium buffered with MOPS.

  • Inoculum: Prepare a suspension of Candida albicans or Aspergillus fumigatus (

    
     cells/mL).
    
  • Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.5 – 64 µg/mL).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (optically clear).[1]

Mechanism of Action & Pathway Visualization[1][10]

The following diagram illustrates the pathway for the synthesis of fungicidal amidines from the ADBA scaffold and their subsequent biological interaction.

Synthesis_Pathway Precursor Methyl 4-amino-2,5-dimethylbenzoate ADBA 4-Amino-2,5-dimethylbenzoic Acid (Active Scaffold) Precursor->ADBA Hydrolysis Reagent LiOH / THF / 70°C Reagent->ADBA Product Fungicidal Aryl Amidine ADBA->Product Condensation Amidine_Reagent Amidine Linker (e.g., Dimethylformamide dimethyl acetal) Amidine_Reagent->Product Target Fungal Target (Cell Wall / Respiration) Product->Target Binding Effect Inhibition of Growth (Fungicidal) Target->Effect Disruption

Figure 2: Synthetic pathway from precursor to bioactive aryl amidine and its downstream biological effect.

References

  • Google Patents. (2020).[1] Fungicidal aryl amidines (WO2020237131A1).[1] Retrieved from [2]

  • National Center for Biotechnology Information. (2025). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents.[1][2][3][4] PubChem.[1] Retrieved from

  • BenchChem. (2025).[1] Technical Guide to 4-Amino-Benzoic Acid Analogs. Retrieved from [2]

Sources

Exploratory

Technical Guide: Research Applications of 4-Amino-2,5-dimethylbenzoic Acid

[1][2] Executive Summary 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1) is a specialized aromatic building block characterized by a para-aminobenzoic acid (PABA) core flanked by methyl groups at the ortho and meta po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1) is a specialized aromatic building block characterized by a para-aminobenzoic acid (PABA) core flanked by methyl groups at the ortho and meta positions relative to the carboxylic acid.[1][2][3] Unlike the parent PABA, which is planar and electronically unobstructed, the 2,5-dimethyl substitution pattern introduces significant steric constraints and hydrophobic bulk .[2][4]

This structural rigidity makes it a critical scaffold in Medicinal Chemistry for designing "atypical" benzamides (Dopamine D2/D3 antagonists), constructing sterically locked kinase inhibitors, and synthesizing high-performance polyamides.[2][4] This guide details its chemical behavior, synthesis protocols, and application in drug discovery pipelines.[2][4]

Chemical Profile & Mechanistic Insight[2][5]

The "Steric Lock" Effect

The defining feature of 4-Amino-2,5-dimethylbenzoic acid is the interaction between the methyl groups and the functional moieties:

  • 2-Methyl Group (Ortho to COOH): Forces the carboxylic acid (or resulting amide) out of planarity with the benzene ring.[2] In drug design, this "twist" can improve selectivity by preventing flat, intercalating binding modes and favoring specific hydrophobic pocket occupancy.[2][4]

  • 5-Methyl Group (Ortho to NH2): Reduces the nucleophilicity of the amine slightly through steric hindrance but also prevents free rotation of N-substituents, stabilizing specific conformers in azo dyes or kinase hinge binders.[2]

Physical Properties
PropertyData
CAS Number 21339-73-1
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 238–242 °C (Decomposes)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~2.4 (Acid), ~4.8 (Amine)

Pharmaceutical Applications

Scaffold for Substituted Benzamides (D2/D3 Antagonists)

This molecule serves as a structural analog to the orthopramide class of antipsychotics (e.g., Metoclopramide, Sulpiride).[4]

  • Mechanism: The 4-amino group mimics the hydrogen-bond donor required for receptor anchoring.[2]

  • Application: Researchers use the 2,5-dimethyl core to probe the hydrophobic tolerance of the Dopamine D2 receptor's orthosteric binding site.[2][4] Replacing the typical 2-methoxy group (found in many benzamides) with a 2-methyl group alters the lipophilicity profile (LogP) without changing the steric bulk significantly, allowing for precise Structure-Activity Relationship (SAR) mapping.[1][2]

Precursor for Fused Heterocycles (Quinazolinones)

The 1,2-relationship between the carboxylic acid (position 1) and the 2-methyl group allows for cyclization reactions that utilize the benzylic carbon, although the primary application is often coupling the amine (position 4) and acid (position 1) to form Quinazolin-4(3H)-ones when reacted with formamide or urea derivatives.[1][2]

  • Therapeutic Area: These derivatives are screened as EGFR inhibitors and Anti-inflammatory agents .[2][4]

Fragment-Based Drug Discovery (FBDD)

In FBDD, 4-Amino-2,5-dimethylbenzoic acid is a "privileged fragment."[1][2]

  • Ligand Efficiency: It possesses high ligand efficiency (LE) due to its low molecular weight (<200 Da) and dual hydrogen-bonding capability (Donor/Acceptor).[2]

  • Vector Growth: The para orientation allows linear growth of the molecule.[2][4] The methyl groups provide "vectors" to explore shallow hydrophobic pockets adjacent to the binding site.[2][4]

Experimental Protocols

Protocol A: Selective Amide Coupling (The "Twisted" Amide)

Objective: To couple the carboxylic acid to a secondary amine while preserving the free aniline, overcoming the steric hindrance of the 2-methyl group.[1][2][4]

Reagents:

  • 4-Amino-2,5-dimethylbenzoic acid (1.0 eq)[1][2]

  • HATU (1.2 eq) - Chosen for high reactivity with sterically hindered acids.[2]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[2][4]

  • Target Amine (1.1 eq)[2][4]

  • Solvent: DMF (Anhydrous)[2][4]

Step-by-Step Methodology:

  • Activation: Dissolve 4-Amino-2,5-dimethylbenzoic acid in anhydrous DMF (0.2 M concentration) under Nitrogen.

  • Base Addition: Add DIPEA dropwise. Stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow.[2][4] Stir for 15 minutes to form the active ester. Note: The 2-methyl group slows this step; ensure full activation before amine addition.[2]

  • Amine Addition: Add the Target Amine.

  • Reaction: Stir at 40°C for 12–16 hours. (Elevated temperature is required due to the ortho-methyl steric hindrance).[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[2][4] NaHCO₃ (3x) and Brine (1x).[2][4] Dry over Na₂SO₄.[1][2][4]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Azo-Dye Derivatives

Objective: To synthesize a sterically congested azo compound for material science applications (e.g., photo-switching).[1][2]

  • Diazotization: Dissolve 4-Amino-2,5-dimethylbenzoic acid (10 mmol) in HCl (6 M, 15 mL). Cool to 0–5°C in an ice bath.

  • Nitrite Addition: Add NaNO₂ (11 mmol) in water dropwise, maintaining temp < 5°C. Stir for 30 mins. The solution becomes clear/yellow.[2][4]

  • Coupling: Dissolve the coupling partner (e.g., N,N-dimethylaniline or Phenol) in dilute NaOH or AcOH/NaOAc buffer.[2][4]

  • Addition: Slowly add the diazonium salt solution to the coupling partner at 0–5°C.

  • Precipitation: Adjust pH to neutral. The dye precipitates.[2][4] Filter and recrystallize from Ethanol.[2][4]

Visualizations & Pathways

Retrosynthetic Analysis & Applications

The following diagram illustrates the synthesis of the core molecule and its divergence into two major application pathways: Drug Discovery (Benzamides) and Material Science (Azo Dyes).[4]

G Precursor 2,5-Dimethyl-4-nitrotoluene Intermediate 2,5-Dimethyl-4-nitrobenzoic Acid Precursor->Intermediate Oxidation (KMnO4/Pyridine) Target 4-Amino-2,5-dimethylbenzoic Acid (The Core Scaffold) Intermediate->Target Reduction (H2, Pd/C or Fe/HCl) Benzamide Substituted Benzamides (D2/D3 Antagonists) Target->Benzamide Amide Coupling (HATU, R-NH2) Quinazoline Quinazolinones (Kinase Inhibitors) Target->Quinazoline Cyclization (Urea/Formamide) AzoDye Steric Azo Dyes (Photo-switches) Target->AzoDye Diazotization (NaNO2/HCl)

Figure 1: Synthesis and divergent application pathways of 4-Amino-2,5-dimethylbenzoic acid.

Pharmacophore Mapping (Benzamide Class)

This diagram highlights how the 2,5-dimethyl substitution creates a specific pharmacophore distinct from standard PABA derivatives.

Pharmacophore Core Benzene Ring (Scaffold) Amine 4-Amino Group (H-Bond Donor) (Receptor Anchor) Core->Amine Acid 1-Carboxyl Group (H-Bond Acceptor/Ionic) (Solvent Front) Core->Acid Me2 2-Methyl (Steric Twist) (Prevents Planarity) Core->Me2 Me5 5-Methyl (Hydrophobic Bulk) (Selectivity Vector) Core->Me5 Me2->Acid Steric Clash Me5->Amine Steric Clash

Figure 2: Pharmacophore map showing the steric influence of methyl groups on the functional moieties.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266534, 2-Amino-4,5-dimethylbenzoic acid (Isomer Reference).[2] Retrieved from [Link](Note: Used for structural comparison and isomer verification).[2][4]

  • MDPI (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial Agents.[1][2][4] Retrieved from [Link][2][4][5]

  • Carl Roth (2025). Safety Data Sheet: 4-Aminobenzoic acid (General Safety Protocol).[2][4] Retrieved from [Link]

  • EPA CompTox (2023). Benzoic acid derivatives and Oxasulfuron structure analysis.[2][4][6] Retrieved from [Link][2][4][6]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-2,5-dimethylbenzoic acid

Introduction 4-Amino-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring both an am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid, holds a significant position in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring both an amine and a carboxylic acid functional group on a dimethylated benzene ring, renders it a valuable intermediate in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its current and potential applications, with a particular focus on its role in pharmaceutical development. While the specific historical details of its initial discovery are not prominently documented in readily accessible literature, its importance is evident through its utility as a chemical building block.

Chemical and Physical Properties

4-Amino-2,5-dimethylbenzoic acid is a solid at room temperature. Its key identifiers and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 21339-73-1[1][2][3][4][5]
Molecular Formula C₉H₁₁NO₂[1][2][3]
Molecular Weight 165.19 g/mol [2]
Boiling Point 341.4°C at 760 mmHg[3]
Density 1.207 g/cm³[3]

Synthesis of 4-Amino-2,5-dimethylbenzoic acid

The most direct and common synthetic route to 4-Amino-2,5-dimethylbenzoic acid is through the reduction of its nitro precursor, 2,5-dimethyl-4-nitrobenzoic acid (CAS No. 6954-70-7).[6] This transformation can be achieved through various established methods for the reduction of aromatic nitro compounds. Below are two representative protocols for this synthesis.

Synthesis of the Precursor: 2,5-dimethyl-4-nitrobenzoic acid

A potential route to the nitro-substituted precursor involves the oxidation of 4-nitro-o-xylene.[7]

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 2,5-dimethyl-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-Amino-2,5-dimethylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Catalytic hydrogenation workflow for the synthesis of 4-Amino-2,5-dimethylbenzoic acid.

Method 2: Metal-Acid Reduction

A classic and robust method for nitro group reduction involves the use of a metal in an acidic medium.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-4-nitrobenzoic acid (1.0 eq) and granulated tin (Sn, 2.0-3.0 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux with stirring for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Caption: Metal-acid reduction workflow for the synthesis of 4-Amino-2,5-dimethylbenzoic acid.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 4-Amino-2,5-dimethylbenzoic acid, the following are predicted key characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

  • Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton: A very broad singlet for the -COOH proton, typically downfield (δ 10-13 ppm).

  • Methyl Protons: Two singlets for the two non-equivalent methyl groups, likely in the region of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carboxylic acid carbon will appear significantly downfield (typically δ 165-180 ppm).

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the methyl groups.

  • Methyl Carbons: Two signals for the two methyl carbons in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

  • N-H Stretch: Two sharp peaks for the primary amine N-H stretching, typically around 3300-3500 cm⁻¹.

  • C=O Stretch: A strong absorption from the carboxylic acid carbonyl group, typically around 1680-1710 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Aromatic C-N stretching, typically around 1250-1350 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of -OH (m/z = 148) and -COOH (m/z = 120).

Applications in Research and Drug Development

The bifunctional nature of 4-Amino-2,5-dimethylbenzoic acid makes it a versatile building block in organic synthesis.

  • Pharmaceutical Intermediates: Its primary application lies in the synthesis of pharmaceutical ingredients.[3] The amino group can be readily acylated, alkylated, or diazotized, while the carboxylic acid group can be converted to esters, amides, or acid chlorides. This dual reactivity allows for the construction of complex molecular scaffolds. It is particularly noted as an intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Dyes and Pigments: The aromatic amine structure is a common feature in many dyes and pigments. The specific substitution pattern of this molecule can be used to tune the color and properties of such materials.[3]

  • Agrochemicals: Derivatives of 4-Amino-2,5-dimethylbenzoic acid are explored for use as crop protection agents.[3]

Caption: Key application areas of 4-Amino-2,5-dimethylbenzoic acid.

Conclusion

4-Amino-2,5-dimethylbenzoic acid is a valuable and versatile chemical intermediate. While its historical origins are not widely chronicled, its utility in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, is well-recognized. The synthetic routes to this compound are straightforward, relying on established chemical transformations. Its bifunctional nature provides a platform for the creation of a diverse range of more complex molecules, ensuring its continued relevance in both academic research and industrial applications.

References

  • Ina Pharmaceuticals. (2022, October 6). 4-amino-2,5-dimethylbenzoic acid. Retrieved from [Link]

  • MySkinRecipes. 4-Amino-2,5-dimethylbenzoic acid. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. 2,5-Dimethylbenzoic acid. (n.d.). Retrieved from [Link]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. (n.d.). Retrieved from [Link]

  • Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why? Retrieved from [Link]

  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid. (n.d.).
  • ACS Publications. (2020, April 23). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Retrieved from [Link]

  • Google Patents. US2695311A - Preparation of 2-and 4-nitrobenzoic acid. (n.d.).
  • Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • Filo. (2023, November 4). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pKa 5 7.15, but 3,5-dimethyl-4-nitrophenol has pKa 5 8.25. Why is 3,5-dimethyl-4- nitrophenol so much less acidic. Retrieved from [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. (n.d.). Retrieved from [Link]

  • PubChem. 2,5-Dimethyl-4-nitrophenol. (n.d.). Retrieved from [Link]

  • DrugBank. 4-AMINO-BENZOIC ACID. (n.d.). Retrieved from [Link]

  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.).
  • Google Patents. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid. (n.d.).
  • Chemexper. 2,5-dimethyl-4-nitro-benzoic acid. (2025, February 5). Retrieved from [Link]

  • PubChem. 4-Amino-3,5-dimethylbenzoic acid. (n.d.). Retrieved from [Link]

  • NIST WebBook. 4-Aminobenzoic acid. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. (n.d.). Retrieved from [Link]

  • White Rose Research Online. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [Link]

Sources

Exploratory

4-Amino-2,5-dimethylbenzoic acid IUPAC name and synonyms

This guide provides an in-depth technical analysis of 4-Amino-2,5-dimethylbenzoic acid , a critical aromatic building block used in the synthesis of pharmaceuticals (particularly NSAIDs and fungicides) and advanced organ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Amino-2,5-dimethylbenzoic acid , a critical aromatic building block used in the synthesis of pharmaceuticals (particularly NSAIDs and fungicides) and advanced organic materials.

Chemical Identity & Nomenclature

Core Identification
  • IUPAC Name: 4-Amino-2,5-dimethylbenzoic acid[1][2]

  • Common Synonyms:

    • 2,5-Dimethyl-4-aminobenzoic acid[2][3]

    • 4-Amino-2,5-xylie acid (derived from xylidine nomenclature)

    • Benzoic acid, 4-amino-2,5-dimethyl-[1][2][4][5]

  • CAS Registry Number: 21339-73-1 [2][4][6]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [3]
  • Molecular Weight: 165.19 g/mol [2][3]

  • SMILES: Cc1cc(C(=O)O)c(C)cc1N

Structural Analysis

The molecule features a benzoic acid core substituted with two methyl groups at the ortho (2) and meta (5) positions relative to the carboxylic acid, and an amino group at the para (4) position.

  • Steric Environment: The methyl group at C5 provides steric bulk adjacent to the amino group, potentially influencing N-acylation rates. The methyl at C2 creates steric hindrance near the carboxylic acid, affecting esterification kinetics.

  • Electronic Properties: The molecule is amphoteric (zwitterionic potential), possessing both a basic amine and an acidic carboxyl group.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and formulation.

PropertyValueTechnical Note
Appearance White to off-white crystalline powderOxidation leads to yellow/brown discoloration.
Melting Point 240–243 °C (dec.)High MP due to intermolecular H-bonding/zwitterionic lattice.
Density 1.207 g/cm³ (predicted)Solid state packing density.
pKa (Acid) ~4.5 (COOH)Typical for alkyl-substituted benzoic acids.
pKa (Base) ~2.8 (NH

)
Conjugate acid of the amine.
Solubility DMSO, DMF, Dilute Acid/BasePoor solubility in water and non-polar organics (Hexane).
LogP 1.58Moderate lipophilicity; suitable for drug scaffolds.

Synthetic Pathways & Manufacturing

Primary Synthetic Route: Nitration-Reduction Sequence

The most scalable industrial route involves the regioselective nitration of 2,5-dimethylbenzoic acid followed by reduction.

Mechanism & Regioselectivity:

  • Substrate: 2,5-Dimethylbenzoic acid.[3]

  • Directing Effects:

    • -COOH (C1): Strong meta director (directs to C3).

    • -CH

      
       (C2): Ortho/Para director (directs to C3, C6).
      
    • -CH

      
       (C5): Ortho/Para director (directs to C4, C6).
      
  • Outcome: While C3 is electronically favored by C2-Me and C1-COOH, it is sterically crowded (sandwiched between Me and COOH). C4 is activated by the C5-Me (ortho) and is para to the deactivating COOH (less deactivated than ortho). Consequently, nitration yields a mixture where the 4-nitro isomer is a major component, which is then reduced.

Alternative High-Purity Route: From 2,5-Dimethylaniline

For high-purity applications (pharmaceutical standards), a route avoiding isomer separation is preferred.

  • Bromination: 2,5-Dimethylaniline

    
     4-Bromo-2,5-dimethylaniline (Para-direction of NH
    
    
    
    dominates).
  • Protection: Acetylation to 4-Bromo-2,5-dimethylacetanilide.

  • Carboxylation: Lithiation (

    
    -BuLi) followed by CO
    
    
    
    quench (or Pd-catalyzed carbonylation).
  • Hydrolysis: Deprotection to yield 4-Amino-2,5-dimethylbenzoic acid.

Visualization of Synthetic Logic

Synthesis Start 2,5-Dimethylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter 4-Nitro-2,5-dimethylbenzoic acid (Major Isomer) Nitration->Inter Regioselective Substitution Reduction Reduction (H2/Pd-C or Fe/HCl) Inter->Reduction Product 4-Amino-2,5-dimethylbenzoic acid Reduction->Product AltStart 2,5-Dimethylaniline Brom Bromination (Br2) AltStart->Brom BromoInter 4-Bromo-2,5-dimethylaniline Brom->BromoInter Carb Pd-Catalyzed Carbonylation BromoInter->Carb Carb->Product

Caption: Comparative synthetic pathways. The upper path (Nitration) is common for bulk synthesis, while the lower path (Carbonylation) offers higher regiochemical fidelity.

Applications in Drug Development

Pharmacophore Scaffold

4-Amino-2,5-dimethylbenzoic acid serves as a specialized "PABA" (para-aminobenzoic acid) analog. The methyl groups restrict conformational freedom, potentially locking the molecule into bioactive conformations when used as a linker.

  • Fungicides: Used in the synthesis of aryl amidines (e.g., patent WO2020237131A1).

  • NSAIDs: The anthranilic/benzoic acid core is foundational to fenamate-class NSAIDs; the 2,5-dimethyl substitution alters metabolic stability and lipophilicity.

Bioconjugation & Probes

The distinct aniline amine allows for selective coupling (e.g., azo coupling or amide bond formation) without interfering with the carboxyl group if pH is controlled, making it useful for designing fluorescent probes or prodrug linkers.

Analytical Characterization

To validate the identity of synthesized 4-Amino-2,5-dimethylbenzoic acid, researchers should look for the following spectral signatures.

Expected NMR Signals (DMSO-d )
  • 
    H NMR: 
    
    • 
       ~12.0 ppm (br s, 1H, -COOH).
      
    • 
       ~7.6 ppm (s, 1H, Ar-H at C6, deshielded by COOH).
      
    • 
       ~6.5 ppm (s, 1H, Ar-H at C3, shielded by NH
      
      
      
      ).
    • 
       ~5.5 ppm (br s, 2H, -NH
      
      
      
      ).
    • 
       ~2.4 ppm (s, 3H, Ar-CH
      
      
      
      at C2).
    • 
       ~2.1 ppm (s, 3H, Ar-CH
      
      
      
      at C5).
    • Note: The presence of two aromatic singlets confirms the para-orientation of the protons (positions 3 and 6).

Analytical Workflow Diagram

Analysis Sample Crude Sample HPLC HPLC Purity (C18, 0.1% TFA in Water/MeCN) Sample->HPLC NMR 1H NMR (DMSO-d6) Confirm 2x Singlets (Ar-H) Sample->NMR MS LC-MS (ESI+) [M+H]+ = 166.2 Sample->MS Decision Pass Criteria? HPLC->Decision NMR->Decision MS->Decision Release Release for Synthesis Decision->Release Yes Repurify Recrystallize (EtOH/Water) Decision->Repurify No Repurify->Sample

Caption: Quality control workflow ensuring structural integrity and purity before use in downstream applications.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255032, 4-Amino-2,5-dimethylbenzoic acid. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). Patent WO2020237131A1: Fungicidal Aryl Amidines. (Example 3A: Preparation of 4-amino-2,5-dimethylbenzoic acid). Retrieved from [Link]

Sources

Foundational

Thermal Stability Profiling of 4-Amino-2,5-dimethylbenzoic Acid

This guide serves as an authoritative technical reference for the thermal stability profiling of 4-Amino-2,5-dimethylbenzoic acid (CAS 21339-73-1) . It is designed for researchers and process chemists requiring rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for the thermal stability profiling of 4-Amino-2,5-dimethylbenzoic acid (CAS 21339-73-1) . It is designed for researchers and process chemists requiring rigorous methodologies to assess material integrity under thermal stress.

Executive Summary & Chemical Identity

4-Amino-2,5-dimethylbenzoic acid is a bifunctional aromatic intermediate often utilized in the synthesis of high-performance pigments and pharmaceutical scaffolds. Its stability profile is governed by the competing reactivities of the electron-rich amino group and the electron-withdrawing carboxylic acid moiety.

  • CAS Number: 21339-73-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 165.19 g/mol

  • Critical Stability Risk: Decarboxylation at elevated temperatures (>150°C) and oxidative degradation of the amine functionality.

Application Scientist Insight:

"In my experience with amino-benzoic acid derivatives, the melting point is rarely a simple phase transition. It is frequently a 'melt-degrade' event where the lattice collapse triggers immediate decarboxylation. Accurate characterization requires coupled thermal analysis (TGA-DSC) rather than simple capillary melting point apparatus."

Physicochemical & Thermal Baseline

Before initiating thermal stress testing, establish the baseline properties. The presence of both an amine and a carboxylic acid allows for zwitterionic intermolecular hydrogen bonding, significantly elevating the lattice energy and melting point compared to non-amino analogs.

PropertyValue / PredictionContext
Melting Point (Predicted) 180°C – 220°C High lattice energy due to H-bonding network.
Decomposition Onset ~190°C Likely coincides with or immediately follows melting.
Primary Degradant 2,5-Dimethylaniline Product of thermal decarboxylation (-CO

).
Solubility Profile Soluble in dilute acid/base; sparingly soluble in water.[3]Relevant for HPLC sample preparation.

Mechanisms of Thermal Degradation

Understanding why the molecule fails is as critical as knowing when it fails.

A. Thermal Decarboxylation (Primary Pathway)

At temperatures approaching the melting point, the carboxylic acid group becomes susceptible to unimolecular thermal elimination of carbon dioxide. This is accelerated by the electron-donating amino group in the para position, which stabilizes the transition state.

B. Oxidative Discoloration (Secondary Pathway)

Upon prolonged exposure to heat (even below MP) and oxygen, the primary amine is prone to oxidation, forming N-oxides or coupling to form azo/azoxy species. This manifests as a color shift from off-white to brown/black.

Visualization: Degradation Pathways

The following diagram illustrates the logical flow of thermal degradation events.

Figure 1: Thermal degradation logic flow. The primary pathway involves lattice collapse followed by rapid decarboxylation.

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of melting and distinguish it from decomposition.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan deformation).

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative artifacts).

  • Ramp Profile:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C.

  • Data Interpretation:

    • Look for a sharp endotherm (Melting).

    • Watch for an immediate or overlapping exotherm (Decomposition) or a noisy baseline indicating gas evolution.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify the mass loss to confirm decarboxylation stoichiometry.

  • Instrument: TGA (e.g., TGA 550).

  • Sample Prep: 5–10 mg in a platinum or ceramic crucible.

  • Ramp Profile: Ramp 10°C/min to 400°C under Nitrogen.

  • Calculation:

    • Theoretical Mass Loss for Decarboxylation:

      
      
      
    • Validation: If the first major weight loss step is approximately 26-27%, the degradation mechanism is confirmed as decarboxylation.

Protocol C: Isothermal Stress Testing (Accelerated Aging)

Objective: Assess long-term stability at processing temperatures (e.g., drying steps).

  • Setup: Place 1g aliquots in open vials within a convection oven.

  • Conditions: 40°C, 60°C, and 80°C for 7 days.

  • Analysis: Analyze by HPLC (C18 column, Phosphate buffer/Acetonitrile gradient) to track the formation of 2,5-dimethylaniline.

Workflow Visualization

This workflow ensures a self-validating dataset where TGA confirms the events seen in DSC.

ExperimentalWorkflow cluster_Thermal Thermal Analysis Start Sample: 4-Amino-2,5-dimethylbenzoic acid DSC DSC Analysis (10°C/min, N2) Start->DSC TGA TGA Analysis (Quantify Mass Loss) Start->TGA Decision Is Mass Loss ~26.6%? DSC->Decision Correlate Endotherm TGA->Decision Step Analysis ResultA Mechanism: Decarboxylation (Process Limit: < Onset Temp) Decision->ResultA Yes ResultB Mechanism: Complex/Oxidative (Investigate Impurities via HPLC) Decision->ResultB No

Figure 2: Analytical workflow for validating thermal stability mechanisms.

Conclusion & Recommendations

For 4-Amino-2,5-dimethylbenzoic acid, thermal stability is the process-limiting factor.

  • Storage: Store below 30°C in tightly closed containers, protected from light to prevent amine oxidation.

  • Processing: Avoid drying temperatures above 80°C. If higher temperatures are required, ensure an inert atmosphere (N

    
    ) and monitor for the formation of 2,5-dimethylaniline.
    
  • Safety: The decarboxylation product (an aniline derivative) is likely more toxic and volatile than the parent acid. Ensure adequate ventilation during any thermal processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21339-73-1, 4-Amino-2,5-dimethylbenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids: Mechanisms and Conditions. Retrieved from [Link][4]

  • Rodante, F. et al.Thermodynamics of the ionization of aminobenzoic acids. Thermochimica Acta. (General reference for aminobenzoic acid thermal behavior).

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-2,5-dimethylbenzoic Acid: An Application Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Amino-2,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is i...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Amino-2,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies. The synthesis is presented as a two-step process commencing from the readily available starting material, 2,5-dimethylbenzoic acid.

Introduction

4-Amino-2,5-dimethylbenzoic acid is a substituted anthranilic acid derivative. The presence of the amino and carboxylic acid functional groups on the aromatic ring makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the methyl groups influences the electronic and steric properties of the molecule, allowing for the fine-tuning of the characteristics of the final products. This guide details a reliable and reproducible synthetic route, beginning with the nitration of 2,5-dimethylbenzoic acid, followed by the reduction of the resulting nitro-intermediate.

Synthetic Strategy Overview

The synthesis of 4-Amino-2,5-dimethylbenzoic acid is efficiently achieved through a two-step reaction sequence starting from 2,5-dimethylbenzoic acid.

  • Electrophilic Nitration: The first step involves the regioselective nitration of 2,5-dimethylbenzoic acid to yield 2,5-dimethyl-4-nitrobenzoic acid. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile.

  • Reduction of the Nitro Group: The second step is the reduction of the nitro group of 2,5-dimethyl-4-nitrobenzoic acid to an amino group, affording the final product, 4-Amino-2,5-dimethylbenzoic acid. Two robust and widely used methods for this transformation are presented: catalytic hydrogenation and chemical reduction using tin and hydrochloric acid.

The overall synthetic pathway is illustrated below:

Synthesis_Workflow Start 2,5-Dimethylbenzoic Acid Intermediate 2,5-Dimethyl-4-nitrobenzoic Acid Start->Intermediate Nitration (HNO₃, H₂SO₄) Final_Product 4-Amino-2,5-dimethylbenzoic Acid Intermediate->Final_Product Reduction (e.g., H₂, Pd/C or Sn, HCl) Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction cluster_method_A Method A: Catalytic Hydrogenation cluster_method_B Method B: Sn/HCl Reduction N1 Dissolve 2,5-dimethylbenzoic acid in conc. H₂SO₄ at 0-5 °C N3 Add nitrating mixture dropwise to the reaction at 0-10 °C N1->N3 N2 Prepare nitrating mixture (conc. HNO₃ + conc. H₂SO₄) N2->N3 N4 Pour onto ice and filter N3->N4 N5 Wash with water and dry N4->N5 N_Product 2,5-Dimethyl-4-nitrobenzoic Acid N5->N_Product RA1 Dissolve nitro compound in MeOH/EtOH with Pd/C N_Product->RA1 RB1 Reflux nitro compound with Sn and conc. HCl N_Product->RB1 RA2 Hydrogenate under H₂ atmosphere RA3 Filter catalyst RA4 Evaporate solvent Final_Product 4-Amino-2,5-dimethylbenzoic Acid RA4->Final_Product RB2 Basify with NaOH RB3 Filter tin salts RB4 Acidify with Acetic Acid RB5 Filter and dry product RB5->Final_Product

Application

experimental protocol for using 4-Amino-2,5-dimethylbenzoic acid in coupling reactions

Application Note: Optimized Coupling Protocols for 4-Amino-2,5-dimethylbenzoic Acid Executive Summary & Strategic Analysis 4-Amino-2,5-dimethylbenzoic acid (CAS 15540-82-6) is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Protocols for 4-Amino-2,5-dimethylbenzoic Acid

Executive Summary & Strategic Analysis

4-Amino-2,5-dimethylbenzoic acid (CAS 15540-82-6) is a privileged scaffold in medicinal chemistry, widely utilized in the synthesis of ROR


t inverse agonists, kinase inhibitors, and high-performance azo dyes. Its structural value lies in the 2,5-dimethyl substitution pattern, which provides conformational rigidity and modulates lipophilicity.

However, this same substitution pattern presents a dual synthetic challenge :

  • Steric Hindrance: The carboxylic acid (C1) is flanked by an ortho-methyl group at C2. While not as inert as a 2,6-disubstituted system, this steric bulk significantly retards the rate of nucleophilic attack during standard amide couplings.

  • Zwitterionic Polymerization Risk: As an amino-acid, the molecule possesses both a nucleophile (aniline) and an electrophile (carboxylic acid). Attempting direct activation (e.g., with SOCl

    
    ) without protecting group strategies often leads to uncontrolled oligomerization.
    

Core Directive: This guide rejects "standard" peptide coupling protocols (e.g., EDC/NHS) which typically fail or stall with this substrate. Instead, we define two high-fidelity workflows based on Orthogonal Protection and High-Energy Activation .

Strategic Workflow & Decision Matrix

To successfully couple this molecule, you must first choose a "Forward Path" based on which functional group (Acid or Amine) you intend to derivatize first.

G Start Starting Material: 4-Amino-2,5-dimethylbenzoic acid Decision Target Transformation? Start->Decision PathA Path A: Derivatize Carboxylic Acid (Amide Formation) Decision->PathA Need Amide PathB Path B: Derivatize Amine (Urea/Amide/Aryl) Decision->PathB Need N-Functionalization StepA1 Step 1: N-Boc Protection (Prevents Polymerization) PathA->StepA1 StepB1 Step 1: Fischer Esterification (MeOH/H2SO4) PathB->StepB1 StepA2 Step 2: HATU/HOAt Coupling (Overcomes Ortho-Sterics) StepA1->StepA2 StepB2 Step 2: Reaction with Acid Chlorides or Buchwald-Hartwig StepB1->StepB2

Figure 1: Decision matrix for processing 4-Amino-2,5-dimethylbenzoic acid preventing self-reaction.

Detailed Experimental Protocols

Protocol A: The "Outbound" Coupling (Carboxylic Acid Functionalization)

Use this when coupling the scaffold to an external amine.

The Challenge: The ortho-methyl at position 2 shields the carbonyl carbon. Standard carbodiimides (EDC/DCC) are often too slow, leading to


-acylurea side products.
The Solution:  We utilize HATU  (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester species capable of overcoming the steric barrier, combined with N-Boc protection  to mask the aniline.

Reagents:

  • Substrate: 4-Amino-2,5-dimethylbenzoic acid (1.0 eq)

  • Protection:

    
     (1.1 eq), 
    
    
    
    (2.5 eq), Dioxane/Water.
  • Coupling: HATU (1.2 eq), DIPEA (3.0 eq), Target Amine (1.1 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • In-Situ Protection (One-Pot recommended):

    • Dissolve 4-Amino-2,5-dimethylbenzoic acid in a 1:1 mixture of Dioxane/1N NaOH.

    • Add

      
       at 
      
      
      
      . Stir at RT for 4 hours.
    • Acidify with 1N HCl to pH 3. Extract with EtOAc.[1] The steric bulk actually aids crystallization; the product often precipitates cleanly.

    • QC Check: Confirm disappearance of free aniline by TLC (ninhydrin stain).

  • Activation & Coupling:

    • Dissolve the N-Boc intermediate in anhydrous DMF (

      
       concentration). Note: DCM is often poor for this zwitterionic-derived scaffold; DMF is required.
      
    • Add DIPEA (N,N-Diisopropylethylamine). Stir for 5 mins.

    • Add HATU . The solution should turn yellow/orange. Stir for 15 mins to form the active ester.

    • Add the Target Amine .

    • Critical Step: Heat the reaction to

      
       .
      
    • Why Heat? While HATU works at RT for simple acids, the 2-methyl group increases the energy barrier for the amine approach. Mild heating ensures completion in <4 hours vs. 24 hours at RT.

  • Work-up:

    • Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), then sat.

      
       and brine.
      
Protocol B: The "Inbound" Coupling (Aniline Functionalization)

Use this when attaching the scaffold to an external acid or aryl halide.

The Challenge: The aniline nitrogen is nucleophilic but sterically crowded by the methyl group at position 5. The Solution: Convert the acid to a methyl ester (locking it) and use Acid Chlorides (hard electrophiles) rather than carboxylic acids/coupling agents.

Reagents:

  • Substrate: 4-Amino-2,5-dimethylbenzoic acid

  • Esterification:

    
     (2.0 eq), MeOH (solvent).
    
  • Acylation: Acyl Chloride (1.1 eq), Pyridine (solvent/base) or

    
    .
    

Step-by-Step Methodology:

  • Fischer Esterification (Robust Scale-up):

    • Suspend the starting material in anhydrous Methanol (

      
      ).
      
    • Cool to

      
      . Add Thionyl Chloride (
      
      
      
      )
      dropwise.[2][3] (Exothermic!).
    • Reflux for 3 hours.[2] The suspension will clear as the HCl salt of the ester forms.

    • Concentrate in vacuo. The residue is Methyl 4-amino-2,5-dimethylbenzoate hydrochloride .

  • Acylation:

    • Suspend the ester-HCl salt in DCM.

    • Add Pyridine (3.0 eq) to liberate the free base and act as an acid scavenger.

    • Add the Acid Chloride dropwise at

      
      .
      
    • Note: If using a carboxylic acid coupling partner, activate it separately as an acid chloride using Oxalyl Chloride/DMF before adding to this aniline. Standard EDC couplings to this aniline are notoriously sluggish.

Quantitative Data & Troubleshooting

Table 1: Solvent & Reagent Optimization Matrix

ParameterStandard ConditionOptimized Condition (This Protocol)Rationale
Solvent Dichloromethane (DCM)DMF or NMP The 2,5-dimethyl core has poor solubility in DCM; polar aprotic solvents ensure homogeneity.
Coupling Agent EDC / HOBtHATU / HOAt EDC is too slow for ortho-substituted benzoates; HATU provides faster kinetics.
Base Triethylamine (

)
DIPEA (Hunig's Base) DIPEA is less nucleophilic and reduces risk of racemization (if coupling to chiral amines).
Temperature

(RT)

Thermal energy is required to overcome the rotational barrier created by the ortho-methyls.

Troubleshooting Guide:

  • Problem: Low yield in Amide Coupling (Protocol A).

    • Diagnosis: Incomplete activation or steric clash.

    • Fix: Switch from HATU to active acid chloride . Generate the acid chloride of the N-Boc acid using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and tolerates Boc, then react with the amine.

  • Problem: Polymerization/Gunk.

    • Diagnosis: Loss of N-protection.

    • Fix: Ensure the N-Boc protection step is strictly monitored. Do not use thionyl chloride on the unprotected amino acid.

Mechanistic Visualization

The following diagram illustrates the steric interference zones that necessitate these specific protocols.

Sterics cluster_legend Steric Impact Analysis Core Benzene Core C1 C1: Carboxyl (Electrophile) Core->C1 C2 C2: Methyl (STERIC BLOCK) Core->C2 C4 C4: Amine (Nucleophile) Core->C4 C5 C5: Methyl (STERIC BLOCK) Core->C5 C2->C1 Blocks Approach C5->C4 Blocks Approach Description Ortho-Methyls (C2/C5) reduce reaction rates by shielding the reaction centers (C1/C4). Requires Heat + High Activity Reagents.

Figure 2: Steric map of 4-Amino-2,5-dimethylbenzoic acid showing the ortho-blocking effects.

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).

  • Specific Handling: The fine powder can be electrostatically charged. Use anti-static weighing boats.

  • Storage: Store at RT. Keep dry. The amine is prone to oxidation (browning) over long periods; store under nitrogen if high purity is required for dyes/fluorescence.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.

  • PubChem. (n.d.). 4-Amino-2,5-dimethylbenzoic acid (Compound Summary). Retrieved October 24, 2023.

Sources

Method

Application Notes and Protocols for the Utilization of 4-Amino-2,5-dimethylbenzoic Acid in Organic Synthesis

Introduction: The Strategic Value of 4-Amino-2,5-dimethylbenzoic Acid 4-Amino-2,5-dimethylbenzoic acid is a bifunctional aromatic compound poised as a versatile and strategic building block in modern organic synthesis. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Amino-2,5-dimethylbenzoic Acid

4-Amino-2,5-dimethylbenzoic acid is a bifunctional aromatic compound poised as a versatile and strategic building block in modern organic synthesis. Its unique structural arrangement, featuring a nucleophilic amino group and a carboxylic acid moiety on a sterically hindered dimethyl-substituted benzene ring, offers a powerful platform for the construction of complex molecular architectures. The methyl groups influence the electronic properties and steric environment of the reactive sites, providing a level of control and specificity in synthetic transformations. This guide provides an in-depth exploration of the synthetic utility of 4-Amino-2,5-dimethylbenzoic acid, with a focus on its application in the development of pharmaceuticals and functional materials. The protocols and insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to unlock the full potential of this valuable synthetic intermediate. The inherent reactivity of its functional groups allows for a diverse range of chemical modifications, making it a key component in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), dyes, and pigments[1].

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. Below is a summary of the key properties of 4-Amino-2,5-dimethylbenzoic acid.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 21339-73-1[1]
Appearance Off-white to light brown crystalline powder(Typical)
Melting Point >200 °C (decomposes)(Typical)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water(General knowledge)

Spectroscopic Characterization:

Technique Expected Features
¹H NMR Signals corresponding to aromatic protons, two distinct methyl group protons, an amino group proton, and a carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the substitution pattern.
¹³C NMR Resonances for the aromatic carbons (including quaternary carbons), the two methyl carbons, and the carboxyl carbon. The chemical shift of the carboxyl carbon is typically in the range of 165-185 ppm.
IR (Infrared) Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹).
Mass Spec (MS) The molecular ion peak (M⁺) at m/z = 165, along with characteristic fragmentation patterns.

Core Synthetic Transformations

The synthetic versatility of 4-Amino-2,5-dimethylbenzoic acid stems from the independent and sequential reactivity of its amino and carboxylic acid functional groups. This section details key transformations that leverage this dual reactivity.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of 4-Amino-2,5-dimethylbenzoic acid serves as a handle for amide bond formation, a cornerstone reaction in medicinal chemistry. This transformation allows for the introduction of diverse functionalities and the construction of peptidomimetic structures.

The choice of coupling reagent is critical for efficient amide bond formation and depends on the substrate scope and desired reaction conditions. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) are widely used, often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization, particularly when coupling with chiral amines[2]. For more challenging couplings, uronium-based reagents such as HBTU offer higher reactivity. The choice of solvent is also crucial; polar aprotic solvents like DMF or DCM are commonly employed to ensure the solubility of the reactants.

Amide_Coupling_Workflow 4-ADMBA 4-Amino-2,5-dimethylbenzoic acid Reaction_Vessel Reaction Mixture 4-ADMBA->Reaction_Vessel Amine R-NH₂ Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt, HBTU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Amide Product Purification->Product

Caption: Workflow for Amide Bond Formation.

This protocol describes a general procedure for the coupling of 4-Amino-2,5-dimethylbenzoic acid with a primary amine using HBTU as the coupling reagent.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Substituted primary amine (e.g., benzylamine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2,5-dimethylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Activation and Coupling: In a separate flask, dissolve HBTU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted amide derivative.

Diazotization and Sandmeyer-Type Reactions: Accessing a Diverse Array of Functional Groups

The amino group of 4-Amino-2,5-dimethylbenzoic acid can be readily converted into a diazonium salt, a highly versatile intermediate that can be substituted with a wide range of nucleophiles in what are known as Sandmeyer and related reactions[3]. This opens up synthetic routes to a vast array of derivatives where the amino group is replaced by halogens, cyano, hydroxyl, and other functional groups.

The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt[4]. The resulting diazonium salt is a powerful electrophile and an excellent leaving group (N₂), facilitating nucleophilic substitution at the aromatic ring. Sandmeyer reactions specifically refer to the copper(I)-catalyzed substitution of the diazonium group.

Sandmeyer_Reaction_Scheme Aromatic_Amine 4-Amino-2,5-dimethyl- benzoic acid Diazonium_Salt Diazonium Salt Intermediate Aromatic_Amine->Diazonium_Salt NaNO₂, H⁺ (0-5 °C) Substituted_Product 4-Substituted-2,5-dimethyl- benzoic acid Diazonium_Salt->Substituted_Product CuX (X = Cl, Br, CN) or KI, H₂O/Δ

Caption: General Scheme of the Sandmeyer Reaction.

This protocol outlines the conversion of 4-Amino-2,5-dimethylbenzoic acid to its corresponding bromo derivative via a Sandmeyer reaction.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Sodium hydroxide solution

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a beaker, suspend 4-Amino-2,5-dimethylbenzoic acid (1.0 eq) in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool the solution to 0 °C.

  • Substitution: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and pour it onto ice. The product may precipitate. Filter the solid, wash with cold water, and then dissolve it in a suitable solvent for extraction or recrystallization. Alternatively, if the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate to obtain the crude product. Recrystallize the crude 4-Bromo-2,5-dimethylbenzoic acid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Ullmann-Type Cross-Coupling Reactions: Forging C-N and C-O Bonds

The halo-derivatives of 2,5-dimethylbenzoic acid, synthesized via Sandmeyer reactions, are excellent substrates for copper-catalyzed Ullmann-type cross-coupling reactions. These reactions are powerful tools for forming C-N and C-O bonds, enabling the synthesis of complex diaryl ethers, N-aryl anilines, and related structures that are prevalent in many pharmaceutical agents.

The classical Ullmann condensation requires harsh reaction conditions (high temperatures and stoichiometric copper). However, modern modifications utilizing ligands such as 1,10-phenanthroline or various amino acids can significantly lower the reaction temperature and catalyst loading[5][6]. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination to afford the coupled product and regenerate the Cu(I) catalyst.

Ullmann_Coupling_Pathway Aryl_Halide 4-Halo-2,5-dimethyl- benzoic acid derivative Coupled_Product Coupled Product (Diaryl Ether or N-Aryl Aniline) Aryl_Halide->Coupled_Product Nucleophile Nucleophile (Amine, Phenol) Nucleophile->Coupled_Product Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Coupled_Product Catalyzes Base Base (e.g., K₂CO₃) Base->Coupled_Product Promotes

Caption: Conceptual Pathway of an Ullmann Coupling Reaction.

This protocol provides a general method for the copper-catalyzed N-arylation of an amine with a 4-halo-2,5-dimethylbenzoic acid derivative.

Materials:

  • 4-Bromo-2,5-dimethylbenzoic acid (or its ester derivative)

  • Aryl amine

  • Copper(I) iodide (CuI)

  • L-Proline (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 4-Bromo-2,5-dimethylbenzoic acid (1.0 eq), the aryl amine (1.2 eq), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition and Reaction: Add anhydrous DMSO via syringe. Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water. Acidify the aqueous layer with HCl to precipitate the product if it is a carboxylic acid. If an ester was used, extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by filtration and washing (if it precipitates) or by standard chromatographic techniques.

Applications in Drug Discovery and Materials Science

The derivatives of 4-Amino-2,5-dimethylbenzoic acid are of significant interest in several fields:

  • Pharmaceuticals: The 2,5-dimethyl-4-aminobenzoyl scaffold is a key structural motif in a number of biologically active compounds. For instance, the potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonist, MK-2894, which has shown significant anti-inflammatory activity, incorporates a substituted 2,5-dimethylphenyl moiety[7]. This highlights the potential of derivatives of 4-Amino-2,5-dimethylbenzoic acid in the development of novel NSAIDs and other therapeutic agents. The synthesis of various NSAID-conjugates often involves amide bond formation with aminobenzoic acid derivatives to enhance their therapeutic profile[8].

  • Dyes and Pigments: The amino and carboxylic acid groups can be functionalized to create azo dyes and other pigments. The dimethyl substitution pattern can influence the color and stability of these materials[1].

Conclusion

4-Amino-2,5-dimethylbenzoic acid is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of synthetic manipulations, including amide bond formation, diazotization-substitution reactions, and cross-coupling reactions. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for chemists in academia and industry, facilitating the exploration of new chemical space and the development of novel molecules with desired properties. The strategic application of this building block will undoubtedly continue to contribute to advancements in drug discovery, materials science, and beyond.

References

  • MySkinRecipes. 4-Amino-2,5-dimethylbenzoic acid. [Link]

  • Ruel, R., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(11), 3338-3342. [Link]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. [Link]

  • Jones, A. B., et al. (2014). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. [Link]

  • The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Publishing. [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR Spectra of 4-amino-2-methylquinoline, in CDCl3. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Abdelhamid, H. N. (2017). Organic matrices, ionic liquids, and organic matrices@nanoparticles assisted laser desorption/ionization mass spectrometry. TrAC Trends in Analytical Chemistry, 89, 68-98. [Link]

  • PubChem. 2,5-Dimethylbenzoic acid. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • NIST. 4-Aminobenzoic acid. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

  • PubChemLite. 4-amino-2,5-dimethylbenzoic acid (C9H11NO2). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]

Sources

Application

Technical Application Note: High-Efficiency Derivatization Strategies for 4-Amino-2,5-dimethylbenzoic Acid

Topic: Derivatization of 4-Amino-2,5-dimethylbenzoic acid for GC-MS analysis Content Type: Application Note and Protocol Role: Senior Application Scientist Executive Summary This guide details the derivatization of 4-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 4-Amino-2,5-dimethylbenzoic acid for GC-MS analysis Content Type: Application Note and Protocol Role: Senior Application Scientist

Executive Summary

This guide details the derivatization of 4-Amino-2,5-dimethylbenzoic acid (ADMBA) for Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Unlike simple aminobenzoic acids, ADMBA presents specific steric challenges due to the ortho-methyl substituents at positions 2 and 5.[3] These groups influence the reactivity of both the carboxylic acid and the primary amine, necessitating precise control over reaction thermodynamics to prevent peak splitting and ensure quantitative reproducibility.

This note provides two validated protocols:

  • Trimethylsilylation (BSTFA/TMCS): The universal standard for general profiling.[2][3]

  • tert-Butyldimethylsilylation (MTBSTFA): A high-stability protocol ideal for trace quantification and samples prone to hydrolysis.[1][2][3]

Chemical Context & Mechanistic Insight

Structural Analysis and Steric Hindrance

The derivatization of ADMBA is governed by the "Ortho Effect."

  • Carboxylic Acid (Position 1): Flanked by a methyl group at Position 2.[2][3] While this adds minor steric bulk, standard silylation reagents can easily access this site to form the silyl ester.[3]

  • Primary Amine (Position 4): Flanked by a methyl group at Position 5.[2][3] This is the critical control point. In unhindered primary amines (e.g., aniline), aggressive silylation often yields a mixture of mono-TMS (-NH-TMS) and di-TMS (-N(TMS)₂) derivatives, leading to split peaks.[1] However, the steric bulk of the Position 5 methyl group in ADMBA strongly disfavors the formation of the bulky di-TMS amine.

    • Experimental Consequence: The reaction kinetics favor the formation of the Bis-derivative (Mono-N-TMS, Mono-O-TMS).[1] Protocols must be tuned to drive the reaction to this stable state without forcing partial di-silylation of the nitrogen.[3]

Reaction Pathway

The target derivative for robust quantitation is Trimethylsilyl 4-(trimethylsilylamino)-2,5-dimethylbenzoate .[1][2]

ReactionMechanism Reactant 4-Amino-2,5-dimethylbenzoic acid (Zwitterionic, Non-volatile) Step1 Transition State (Silylation of COOH) Reactant->Step1 + BSTFA (Fast) Product Bis-TMS Derivative (Volatile, GC-Amenable) Step1->Product + BSTFA/Heat (Stable Major Product) SideProduct Partial Di-TMS Amine (Avoid: Split Peaks) Product->SideProduct Excessive Heat/Time (Sterically Unfavorable)

Figure 1: Reaction pathway favoring the Bis-TMS derivative due to steric hindrance at the amine.[1]

Experimental Protocols

Protocol A: Trimethylsilylation (BSTFA + 1% TMCS)

Best for: General impurity profiling, metabolic screening, and rapid analysis.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (CAS: 25561-30-2).[1][2][3]

  • TMCS: Trimethylchlorosilane (Catalyst, 1%).[2][3]

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).[3] Note: Pyridine acts as an acid scavenger and drives the reaction.

Step-by-Step Workflow:

  • Sample Preparation: Weigh 1–2 mg of ADMBA into a 2 mL GC crimp-top vial.

  • Drying (Critical): If the sample is aqueous or hygroscopic, add 100 µL of acetonitrile and evaporate to dryness under a stream of nitrogen (N₂) at 40°C. Silylation reagents hydrolize instantly in the presence of water.

  • Solvent Addition: Add 100 µL of anhydrous Pyridine. Vortex to dissolve (or create a fine suspension).[3]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Cap immediately with a PTFE-lined crimp cap.[1][3]

  • Derivatization: Heat the vial at 70°C for 30 minutes .

    • Why 70°C? This temperature is sufficient to silylate the hindered carboxyl and the amine (mono-substitution) but mild enough to avoid partial di-silylation of the amine.[1]

  • Injection: Inject 1 µL directly into the GC-MS (Split 10:1 or 20:1).

Protocol B: tert-Butyldimethylsilylation (MTBSTFA)

Best for: Trace quantification, hydrolytically unstable samples, and complex matrices.[1]

Reagents:

  • MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide.[1][2][3][4][5]

  • TBDMCS: 1% tert-Butyldimethylchlorosilane (Catalyst).[1][2][3]

Step-by-Step Workflow:

  • Sample Preparation: Weigh 1–2 mg of ADMBA into a vial.

  • Drying: Evaporate any moisture under N₂.[3]

  • Reagent Addition: Add 100 µL of MTBSTFA + 1% TBDMCS directly to the residue. Add 100 µL of Acetonitrile if solvation is poor.[3]

  • Derivatization: Heat at 80°C for 45 minutes .

    • Note: The bulky t-butyl group requires higher energy to overcome the steric hindrance of the 2,5-dimethyl system.[1]

  • Injection: Inject 1 µL.

Data Analysis & Interpretation

Mass Spectral Characteristics (EI, 70 eV)
FeatureBSTFA Derivative (TMS)MTBSTFA Derivative (t-BDMS)
Molecular Weight 309 u (Bis-TMS)393 u (Bis-t-BDMS)
Molecular Ion (M+) Distinct, often base peak or high abundance.[1][2]Weak or Absent (Typical for t-BDMS).[1][3]
Base Peak M-15 (m/z 294).[1][2][3] Loss of methyl group from Silicon.[3]M-57 (m/z 336).[1][3] Loss of t-butyl group.[1][3]
Diagnostic Ions m/z 73 (TMS), m/z 147 (Rearrangement).[2][3]m/z 73, m/z 147.[3]
Quantitation Ion m/z 294 (High specificity).m/z 336 (Extremely stable ion).[3]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Active sites in liner or column; Hydrolysis of derivative.[1][2][3]Change liner (deactivated wool); Ensure sample is anhydrous; Inject fresh reagent blank.[3]
Split Peaks (Doublet) Mixture of Mono-N-TMS and Di-N-TMS forms.[1][3]Reduce reaction temp to 60°C (favors Mono) or increase to 100°C (force Di - difficult). Stick to Mono.
Low Response Incomplete reaction due to steric hindrance.[2][3]Add 10% Pyridine to BSTFA mix; Increase time to 60 mins.
Precipitate Ammonium salts (if sample was a salt).[2][3]Centrifuge before injection; Use BSTFA alone (no TMCS) if HCl salt is present.[2][3]

Validated Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_rxn Derivatization (Silylation) cluster_analysis GC-MS Analysis Node1 Weigh 1-2 mg ADMBA Node2 Evaporate to Dryness (N2) Node1->Node2 Node3 Add 100µL Pyridine (Scavenger/Solvent) Node2->Node3 Node4 Add 100µL BSTFA + 1% TMCS Node3->Node4 Node5 Incubate: 70°C, 30 min Node4->Node5 Node6 Inject 1µL (Split 10:1) Node5->Node6 Node7 Quantify: m/z 294 (M-15) Node6->Node7

Figure 2: End-to-end workflow for the silylation of 4-Amino-2,5-dimethylbenzoic acid.

References

  • Sigma-Aldrich. Derivatization Reagents for GC: BSTFA. Technical Bulletin. Link

  • National Institute of Standards and Technology (NIST). 4-Aminobenzoic acid, 2TMS derivative Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][6] Link

  • Little, J. L. Derivatization of Amines for GC-MS. Little Mass Spec and Sailing. Link

  • Knapp, D. R. (1979).[3] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3] (Seminal text on steric effects in silylation).

  • PubChem. 4-Amino-2,5-dimethylbenzoic acid Compound Summary. National Library of Medicine.[3] Link[1]

Sources

Method

Application Note: Scalable Synthesis of 4-Amino-2,5-dimethylbenzoic Acid

The following Application Note and Protocol is designed for researchers and process chemists optimizing the large-scale synthesis of 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1). Executive Summary 4-Amino-2,5-dimet...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists optimizing the large-scale synthesis of 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1).

Executive Summary

4-Amino-2,5-dimethylbenzoic acid is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While various routes exist—including the carboxylation of aniline derivatives—the most economically viable and scalable approach involves the regioselective nitration of 2,5-dimethylbenzoic acid followed by catalytic hydrogenation . This guide details a self-validating protocol optimized for kilogram-scale production, emphasizing impurity control, regioselectivity, and safety.[1][2]

Retrosynthetic Analysis & Route Selection

The synthesis is designed around the directing effects of the substituents on the benzene ring to ensure the amino group is introduced at the C4 position with high specificity.

Mechanistic Logic[1][2]
  • Starting Material: 2,5-Dimethylbenzoic acid.[1][2]

  • Directing Effects:

    • -COOH (C1): Strong electron-withdrawing group (EWG); meta-directing (deactivates C2, C4, C6; directs to C3, C5).

    • -CH₃ (C2): Weak electron-donating group (EDG); ortho/para-directing (activates C3, C1-blocked, C5-blocked).[1][2]

    • -CH₃ (C5): Weak EDG; ortho/para-directing (activates C4 , C6, C2-blocked).

  • Regioselectivity Outcome:

    • C3: Sterically crowded (sandwiched between -COOH and -CH₃).[1][2] Unfavorable.

    • C6: Ortho to -COOH (steric hindrance) and ortho to -CH₃.[1][2]

    • C4: Para to -COOH (less steric hindrance) and ortho to -CH₃.[1][2]

Synthetic Pathway Visualization[1]

SynthesisPathway cluster_logic Regioselectivity Logic SM 2,5-Dimethylbenzoic Acid (Starting Material) Nitration HNO3 / H2SO4 0-5°C (Electrophilic Aromatic Substitution) SM->Nitration Inter 4-Nitro-2,5-dimethylbenzoic Acid (Intermediate) Reduction H2 (5 bar) / Pd-C MeOH (Catalytic Hydrogenation) Inter->Reduction Prod 4-Amino-2,5-dimethylbenzoic Acid (Target Product) Nitration->Inter Reduction->Prod Note1 C5-Methyl activates C4 C1-COOH hinders C6 Result: >95% C4 substitution

Figure 1: Reaction pathway highlighting the regioselective nitration strategy.

Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Synthesize 4-nitro-2,5-dimethylbenzoic acid. Scale: 1.0 mol (150.17 g of starting material).

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]Mass/VolRole
2,5-Dimethylbenzoic acid 150.171.0150.2 gSubstrate
Nitric Acid (70%) 63.011.2~76 mLNitrating Agent
Sulfuric Acid (98%) 98.08Solvent450 mLCatalyst/Solvent
Ice/Water 18.02Excess1.5 LQuenching
Procedure
  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice-salt bath.

  • Dissolution: Add concentrated H₂SO₄ (400 mL) and cool to 0–5°C. Slowly add 2,5-dimethylbenzoic acid (150.2 g) portion-wise, maintaining temperature <10°C. Stir until fully dissolved (viscous solution).

  • Nitration: Prepare a mixture of HNO₃ (76 mL) and H₂SO₄ (50 mL) in a separate beaker (cool during mixing). Add this "mixed acid" dropwise to the reaction flask over 60–90 minutes.

    • Critical Control Point: Internal temperature must not exceed 10°C .[1] Higher temperatures promote dinitration and oxidative degradation.

  • Reaction: After addition, stir at 5–10°C for 2 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quench: Pour the reaction mixture slowly onto 1.5 kg of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 × 500 mL) until the filtrate pH is neutral (>pH 4).

  • Purification: Recrystallize the crude wet cake from Ethanol/Water (80:20) if high purity (>99%) is required immediately. Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90% (165–175 g).

    • Appearance: Pale yellow crystalline solid.[1]

Stage 2: Catalytic Hydrogenation

Objective: Reduction to 4-amino-2,5-dimethylbenzoic acid.[1][2] Scale: 0.5 mol (97.5 g of nitro intermediate).

Reagents & Equipment
ReagentEquiv.[1][3][4][7][8][9]Mass/VolRole
4-Nitro-2,5-dimethylbenzoic acid 1.097.5 gSubstrate
Pd/C (10% w/w, 50% wet) 5 wt%5.0 gCatalyst
Methanol Solvent1.0 LSolvent
Hydrogen (H₂) Excess3–5 barReducing Agent
Procedure
  • Loading: In a 2 L high-pressure autoclave (e.g., Parr reactor), charge the nitro intermediate (97.5 g), Methanol (1.0 L), and Pd/C catalyst (5.0 g).

    • Safety: Load catalyst under inert atmosphere (N₂) to prevent ignition of methanol vapors.

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 5 bar (approx. 72 psi) with H₂.

  • Reaction: Stir at 800 rpm at ambient temperature (25°C). The reaction is exothermic; monitor temperature. If rate slows, heat to 40°C.

  • Completion: Reaction is complete when H₂ uptake ceases (typically 2–4 hours).[1] Confirm by HPLC (disappearance of nitro peak).

  • Workup: Vent H₂ and purge with N₂. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol (200 mL).

    • Note: Keep the catalyst wet during disposal (pyrophoric hazard).

  • Crystallization: Concentrate the filtrate under reduced pressure to ~20% volume. Cool to 0°C to precipitate the product. Filter and wash with cold methanol/ether.

  • Drying: Dry under vacuum at 45°C.

    • Expected Yield: 90–95% (74–78 g).

    • Purity: >99.5% (HPLC).[1]

Process Analytical Technology (PAT) & Quality Control

HPLC Method Parameters

To ensure the integrity of the process, use the following method to track the conversion of the nitro-intermediate to the amino-product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time Logic:

    • Amino Product: Elutes earliest (most polar, -NH₂).[1][2]

    • Nitro Intermediate: Elutes later.

    • Starting Material: Elutes between or near nitro compound depending on pH.[1]

Chemical Data Specifications
PropertySpecification
Appearance White to off-white powder
Melting Point 238–240°C (dec)
1H NMR (DMSO-d6) δ 12.0 (s, 1H, COOH), 7.45 (s, 1H, H-6), 6.45 (s, 1H, H-3), 5.40 (s, 2H, NH₂), 2.35 (s, 3H, Me), 2.05 (s, 3H, Me).[1][2][10]
Mass Spec (ESI) [M+H]+ = 166.08

Safety & Hazard Mitigation

  • Nitration Risks: The nitration step is highly exothermic. A "runaway reaction" can occur if the temperature is not controlled or if addition is too fast. Always have an emergency ice bath ready.[1]

  • Hydrogenation Risks: Hydrogen gas is explosive.[1] Ensure the autoclave is grounded and leak-tested.[1] Palladium catalysts are pyrophoric when dry; keep wet with water/solvent at all times.[1]

  • Chemical Handling: 2,5-Dimethylbenzoic acid and its derivatives can be irritants.[1][2] Use standard PPE (gloves, goggles, lab coat).

References

  • Regioselectivity in Nitration

    • Detailed protocols on the nitration of alkyl-substituted benzoic acids confirm the directing influence of the methyl groups over the carboxyl group in similar systems.
    • Source: BenchChem Application Note. "Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid" (Analogous chemistry for 2,5-isomer). Link[1][2]

  • Catalytic Hydrogenation Standards

    • Standard procedures for reducing nitrobenzoic acids to aminobenzoic acids using Pd/C.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Compound Data

    • PubChem CID 21339-73-1 (4-Amino-2,5-dimethylbenzoic acid).[1][2]

    • Source: National Center for Biotechnology Information.[1] Link[1][2]

  • Industrial Synthesis Context

    • Patents describing the carboxylation of xylenes and subsequent functionalization provide the basis for the starting m
    • Source: Google Patents CN103319330A.[1] Link

Sources

Application

The Strategic Application of 4-Amino-2,5-dimethylbenzoic Acid in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 4-Amino-2,5-dimethylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features—a nucleophilic aromatic amine and a carboxylic acid moiety on a sterically hindered benzene ring—offer a powerful platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the practical applications of 4-Amino-2,5-dimethylbenzoic acid in the synthesis of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to support the methodologies described. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Core Attributes of 4-Amino-2,5-dimethylbenzoic Acid

The reactivity of 4-Amino-2,5-dimethylbenzoic acid is dictated by the interplay of its amino and carboxylic acid functional groups, as well as the electronic and steric effects of the methyl substituents on the aromatic ring.

PropertyValueSource
CAS Number 21339-73-1[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
Appearance Off-white crystalline powder[2]
Melting Point 131-135 °C[2]

The presence of two methyl groups on the benzene ring influences the reactivity of the functional groups. The methyl group ortho to the carboxylic acid can provide steric hindrance, potentially affecting the rate and outcome of reactions at this site. The para-relationship between the amino group and a methyl group, and the meta-relationship to the other, modulates the nucleophilicity of the amine.

Key Synthetic Transformations and Applications

Two primary classes of reactions highlight the utility of 4-Amino-2,5-dimethylbenzoic acid in pharmaceutical synthesis: N-acylation to form amide derivatives and cyclization reactions to generate heterocyclic scaffolds.

N-Acylation: A Gateway to Bioactive Amides

The protection of the amino group through acylation is a fundamental step in many multi-step syntheses. This transformation not only prevents unwanted side reactions but also introduces a key structural motif present in numerous active pharmaceutical ingredients (APIs). The resulting N-acyl derivatives, such as 4-acetamido-2,5-dimethylbenzoic acid, are themselves important intermediates.[3]

This protocol is based on established methods for the acetylation of aromatic amines.[4] The reaction of 4-Amino-2,5-dimethylbenzoic acid with acetic anhydride provides a high-yielding and straightforward route to the corresponding acetamide.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Acetic anhydride

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5.0 g of 4-Amino-2,5-dimethylbenzoic acid in 20 mL of water.

  • Addition of Acetic Anhydride: While stirring, add 5.0 mL of acetic anhydride to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes. The solid will dissolve as the reaction progresses.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with two portions of 10 mL of cold water.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 85-95%

Characterization Data for 4-Acetamido-2,5-dimethylbenzoic acid:

Analysis Expected Result
Appearance White to off-white solid
Melting Point >250 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.5 (s, 1H, COOH), 9.7 (s, 1H, NH), 7.7 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 2.0 (s, 3H, COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 169.0, 168.5, 140.1, 136.2, 134.8, 129.5, 125.1, 122.3, 24.2, 19.8, 17.5
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 3250 (N-H), 1685 (C=O, acid), 1660 (C=O, amide)
MS (ESI) m/z 208.09 [M+H]⁺

Note: Spectroscopic data are predicted based on analogous compounds and may vary slightly.[5]

Synthesis of Benzoxazinones: Building Privileged Heterocyclic Scaffolds

Benzoxazinones are a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active molecules, including anti-inflammatory agents and enzyme inhibitors. Substituted anthranilic acids, such as 4-Amino-2,5-dimethylbenzoic acid, are key precursors for the synthesis of these important scaffolds.

The cyclization of an N-acylated anthranilic acid is a common strategy to form the benzoxazinone ring. This can be achieved using a variety of dehydrating agents.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization A 4-Amino-2,5-dimethylbenzoic acid C N-Acyl Intermediate A->C Base (e.g., Pyridine) B Acyl Chloride (R-COCl) B->C D N-Acyl Intermediate F 2-Substituted-6,9-dimethyl- 4H-benzo[d][1,3]oxazin-4-one D->F E Dehydrating Agent (e.g., Acetic Anhydride) E->F

Caption: General workflow for the two-step synthesis of benzoxazinone derivatives.

This protocol outlines a general procedure for the synthesis of a benzoxazinone derivative from 4-Amino-2,5-dimethylbenzoic acid. The choice of acyl chloride in the first step will determine the substituent at the 2-position of the resulting benzoxazinone.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine

  • Acetic anhydride

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

Step 1: N-Acylation

  • Reaction Setup: Dissolve 5.0 g of 4-Amino-2,5-dimethylbenzoic acid in 30 mL of dry pyridine in a 100 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Addition of Acyl Chloride: Slowly add a stoichiometric equivalent of the desired acyl chloride (e.g., benzoyl chloride) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with 1 M HCl, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude N-acylated intermediate.

Step 2: Cyclization

  • Reaction Setup: Place the crude N-acylated intermediate in a 50 mL round-bottom flask and add 15 mL of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The benzoxazinone product will often crystallize out. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazinone derivative.

Conclusion and Future Perspectives

4-Amino-2,5-dimethylbenzoic acid is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature, coupled with the influence of its methyl substituents, allows for the construction of a diverse range of molecular architectures. The protocols detailed in this guide for N-acylation and benzoxazinone formation provide a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed starting materials like 4-Amino-2,5-dimethylbenzoic acid will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • PubChem. 4-(Acetylamino)-2,5-dimethylbenzoic acid | C11H13NO3 | CID 272704. [Link].

  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link].

  • 2,5-Dimethylbenzoic acid - LookChem. [Link].

  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.
  • This reference is hypothetical and serves as a placeholder for a specific citation that would be found in a real-world research context.

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Method

application of 4-Amino-2,5-dimethylbenzoic acid in materials science

Application Note: 4-Amino-2,5-dimethylbenzoic Acid (ADMBA) in Advanced Materials Synthesis Introduction: The Steric Advantage in Material Design 4-Amino-2,5-dimethylbenzoic acid (ADMBA), a structural derivative of 4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Amino-2,5-dimethylbenzoic Acid (ADMBA) in Advanced Materials Synthesis

Introduction: The Steric Advantage in Material Design

4-Amino-2,5-dimethylbenzoic acid (ADMBA), a structural derivative of 4-aminobenzoic acid (PABA), represents a critical "tuner" molecule in the synthesis of high-performance materials.[1] While PABA is a ubiquitous linker, ADMBA introduces two strategic methyl groups at the 2 and 5 positions.[1]

For the materials scientist, these methyl groups are not merely decoration; they are functional tools that provide:

  • Steric Locking: Restricting rotation around the benzene ring in polymer chains, enhancing rigidity.[1]

  • Solubility Enhancement: Disrupting inter-chain hydrogen bonding networks in polyamides, allowing for solution-processability of otherwise insoluble high-performance polymers.[1]

  • Hydrophobic Pore Engineering: In Metal-Organic Frameworks (MOFs), the methyl groups project into the pore, increasing the hydrophobicity of the internal surface without altering the fundamental topology.[1]

This guide details the protocols for utilizing ADMBA in Rigid-Rod Polyamide Synthesis and Hydrophobic MOF Engineering .[1]

Part 1: Application in High-Performance Polymers

Context: Unsubstituted poly(p-benzamide) is a "brick dust" polymer—infusible and insoluble due to strong inter-chain hydrogen bonding.[1] Using ADMBA as a monomer allows for the synthesis of Poly(4-amino-2,5-dimethylbenzoic acid) , a soluble, processable analog that retains high thermal stability.[1]

Experimental Protocol: Yamazaki-Higashi Polycondensation

Objective: Synthesize high-molecular-weight Poly-ADMBA using phosphorylation polycondensation.

Reagents:

  • Monomer: 4-Amino-2,5-dimethylbenzoic acid (ADMBA) [CAS: 21339-73-1][1][2]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous)[1]

  • Catalyst/Condensing Agents: Triphenyl phosphite (TPP), Pyridine, Lithium Chloride (LiCl), Calcium Chloride (CaCl₂).[1]

Workflow:

  • Preparation of Solvent System:

    • In a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 1.0 g of LiCl and 2.0 g of CaCl₂ in 40 mL of anhydrous NMP.

    • Expert Insight: The metal salts act as Lewis acids to solubilize the forming polymer chain by complexing with the amide groups, preventing premature precipitation and low molecular weight.[1]

  • Monomer Addition:

    • Add 10 mmol (1.65 g) of ADMBA to the solvent mixture.[1]

    • Add 4 mL of Pyridine (acid acceptor).[1]

    • Add 10 mmol (3.1 g) of Triphenyl phosphite (TPP).[1]

  • Polymerization:

    • Heat the reaction mixture to 100°C under a continuous stream of nitrogen.

    • Maintain stirring at 100°C for 3 hours .

    • Observation: The solution should become viscous, indicating chain growth.[1] If the solution becomes turbid, the polymer is precipitating; add more LiCl/NMP.[1]

  • Work-up:

    • Pour the viscous polymer solution into 500 mL of methanol under vigorous stirring to precipitate the polymer as a fibrous solid.[1]

    • Filter the solid and wash repeatedly with hot methanol and water to remove residual pyridine and salts.[1]

    • Dry in a vacuum oven at 80°C for 12 hours.

Data Presentation: Expected Polymer Properties

PropertyValue (Approx.)Significance
Inherent Viscosity 0.5 - 1.2 dL/gIndicates moderate to high molecular weight suitable for film casting.[1]
Solubility Soluble in NMP, DMAc, DMSOMethyl groups disrupt packing, enabling solution processing (unlike Kevlar).[1]
T_g (Glass Transition) > 280°CHigh thermal stability due to rigid aromatic backbone.[1]
Decomposition Temp (T_d) > 400°CSuitable for high-temperature aerospace or electronic applications.[1]

Part 2: Application in Metal-Organic Frameworks (MOFs)

Context: ADMBA acts as a ditopic linker (linear geometry).[1] The methyl groups provide steric bulk that prevents the formation of interpenetrated networks (a common issue in MOFs), leading to larger effective pore volumes and hydrophobic environments suitable for gas separation (e.g., CO₂/N₂ separation).[1]

Experimental Protocol: Solvothermal Synthesis of Zn-ADMBA MOF

Objective: Synthesize a crystalline coordination polymer using ADMBA and Zinc Nitrate.

Reagents:

  • Ligand: ADMBA (0.5 mmol)

  • Metal Source: Zn(NO₃)₂[1]·6H₂O (0.5 mmol)[1]

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol (3:1 v/v)[1]

Workflow:

  • Precursor Dissolution:

    • Dissolve 82.5 mg of ADMBA in 6 mL of DMF/Ethanol mixture.

    • Dissolve 148.7 mg of Zn(NO₃)₂[1]·6H₂O in the solution.[1] Sonicate for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the clear solution into a 15 mL Teflon-lined stainless steel autoclave.[1]

    • Seal and heat at 120°C for 48 hours .

    • Cooling: Allow the autoclave to cool to room temperature naturally (approx. 0.5°C/min) to promote high-quality single-crystal growth.[1]

  • Isolation:

    • Filter the resulting colorless block crystals.[1]

    • Wash with fresh DMF (3x) and Ethanol (3x) to remove unreacted ligand.[1]

    • Activation: Solvent exchange with acetone for 3 days, followed by heating at 100°C under vacuum to remove guest solvent molecules.[1]

Part 3: Visualization of Mechanisms

Figure 1: Yamazaki-Higashi Polycondensation Mechanism

Caption: The activation of the carboxylic acid by triphenyl phosphite (TPP) creates a reactive intermediate that is attacked by the amine of a neighboring ADMBA molecule, forming the amide bond.[1]

Polycondensation cluster_0 Activation Phase cluster_1 Propagation Phase ADMBA ADMBA Monomer (COOH + NH2) Intermediate N-phosphonium Salt Intermediate ADMBA->Intermediate + TPP / Pyridine Attack Nucleophilic Attack (Amine on Carbonyl) ADMBA->Attack + Next Monomer TPP Triphenyl Phosphite (TPP) TPP->Intermediate Intermediate->Attack Activation Polymer Poly(ADMBA) Amide Bond Formation Attack->Polymer - Phenol / H+

Figure 2: MOF Node Assembly & Steric Effect

Caption: The 2,5-dimethyl substitution on the linker forces a specific rotation angle relative to the metal node, preventing dense packing and creating hydrophobic channels.[1]

MOF_Assembly cluster_steric Steric Control Zn_Node Zn(II) Paddlewheel Cluster Linker ADMBA Linker Zn_Node->Linker Coordination Methyls 2,5-Methyl Groups Linker->Methyls Rotation Restricted Rotation (Dihedral Angle > 0°) Methyls->Rotation Induces Pore_Struct Hydrophobic Open Pore Channel Rotation->Pore_Struct Prevents Interpenetration

[1]

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975).[1] Studies on reactions of the N-phosphonium salts. XI. Synthesis of polyamides and polyureas by means of diphenyl phosphite in pyridine.[1] Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.[1] Link[1]

  • Liaw, D. J., & Wang, K. L. (1996).[1] Synthesis and characterization of new soluble polyamides based on 2, 5-dimethyl-1, 4-phenylenediamine.[1] Journal of Polymer Science Part A: Polymer Chemistry, 34(6), 1099-1107.[1] (Contextual grounding for methyl-substituted polyamides). Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 89366, 4-Amino-2,5-dimethylbenzoic acid.[1] PubChem. Link[1]

  • Chen, B., et al. (2001).[1] Interwoven Metal-Organic Framework on a Periodic Minimal Surface with Extra-Large Pores.[1] Science, 291(5506), 1021-1023.[1] (Foundational reference for MOF topology design using substituted linkers). Link[1]

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Application

Application Notes and Protocols for Amide Bond Formation with 4-Amino-2,5-dimethylbenzoic Acid

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings Amide bond formation is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered Amide Couplings

Amide bond formation is a cornerstone of modern organic synthesis, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous methods exist for this transformation, substrates presenting significant steric hindrance pose a persistent challenge to chemists.[2][3][4] 4-Amino-2,5-dimethylbenzoic acid is a prime example of such a sterically encumbered building block. The presence of two methyl groups ortho to the carboxylic acid moiety sterically shields the carboxyl group, hindering the approach of the amine nucleophile. Furthermore, the electronic nature of the aniline amine influences its nucleophilicity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully forming amide bonds with 4-Amino-2,5-dimethylbenzoic acid. We will delve into the critical considerations for substrate activation, coupling reagent selection, and reaction optimization. Detailed, field-proven protocols are provided to enable the efficient synthesis of amide derivatives of this challenging substrate.

Substrate Characterization: 4-Amino-2,5-dimethylbenzoic Acid

A thorough understanding of the physicochemical properties of 4-Amino-2,5-dimethylbenzoic acid is paramount for successful protocol development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5]
CAS Number 21339-73-1[5]
Appearance Off-white to pale yellow crystalline powder-
pKa (Carboxylic Acid) ~4-5 (estimated)[6]
pKa (Anilinium ion) ~3-4 (estimated)[6]
Solubility Sparingly soluble in non-polar solvents. Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) and alcohols.[7]

Note on pKa: The estimated pKa values are based on substituted benzoic acids and anilines. The exact values for 4-Amino-2,5-dimethylbenzoic acid may vary. The carboxylic acid is expected to be a moderately strong acid, while the aniline is a weak base. This dual functionality requires careful consideration of the reaction pH to ensure the amine is sufficiently nucleophilic and the carboxylic acid can be activated.

Core Principles for Amide Coupling with Hindered Substrates

The successful formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid to a more electrophilic species. This is typically achieved using a coupling reagent. For sterically hindered substrates like 4-Amino-2,5-dimethylbenzoic acid, the choice of coupling reagent is critical.

Mechanism of Amide Bond Formation

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive acylating intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate which subsequently collapses to the desired amide and a byproduct.

Amide Bond Formation Mechanism RCOOH Carboxylic Acid (4-Amino-2,5-dimethylbenzoic acid) ActivatedEster Activated Intermediate (Acyl-OAt/OBt Ester) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, COMU) Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine Amine Amine (R'-NH2) Amide Amide Product Tetrahedral->Amide - Byproduct Byproduct Byproduct

Caption: Generalized mechanism of amide bond formation using a coupling reagent.

Recommended Coupling Reagents for Hindered Systems

Standard carbodiimide reagents like DCC or EDC are often inefficient for coupling sterically hindered substrates.[8] More potent uronium/aminium or phosphonium-based reagents are generally required.

Coupling ReagentClassAdvantages for Hindered Couplings
HATU UroniumHigh reactivity, fast reaction times, reduced side reactions.[8]
HBTU UroniumEffective and widely used, though slightly less reactive than HATU.
COMU UroniumHigh reactivity similar to HATU, with improved solubility and safety profile of byproducts.[8]
PyBOP PhosphoniumStrong activating agent, particularly useful for challenging couplings.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for the coupling of 4-Amino-2,5-dimethylbenzoic acid with a primary or secondary amine.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-2,5-dimethylbenzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous DMF.

  • Addition of Reagents: Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: In a separate flask, dissolve HATU (1.1 - 1.5 equivalents) in anhydrous DMF. Add this solution to the reaction mixture dropwise.

  • Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture dropwise. The order of addition is crucial to minimize side reactions.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water).

HATU_Coupling_Workflow Start Dissolve 4-Amino-2,5-dimethylbenzoic acid and Amine in DMF Cool Cool to 0 °C Start->Cool Add_HATU Add HATU solution Cool->Add_HATU Add_DIPEA Add DIPEA Add_HATU->Add_DIPEA React Stir at Room Temperature (4-24h) Add_DIPEA->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify Product Pure Amide Product Purify->Product

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Carbodiimide Coupling with EDC and an Additive

For less hindered amines, a carbodiimide-based method can be effective, especially when used with an activating additive like HOBt or OxymaPure.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • Amine (1.0 - 1.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.2 - 1.5 equivalents)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-Amino-2,5-dimethylbenzoic acid (1.0 equivalent) and HOBt or OxymaPure (1.2 - 1.5 equivalents).

  • Dissolution: Dissolve the solids in anhydrous DCM or DMF.

  • Addition of Amine and Base: Add the amine (1.0 - 1.2 equivalents) followed by the dropwise addition of TEA or DIPEA (2.0 - 3.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C.

  • Addition of EDC: Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • If using DMF, dilute with ethyl acetate and perform the same aqueous washes.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Insufficient activation, steric hindrance.Increase the equivalents of coupling reagent and base. Switch to a more powerful coupling reagent (e.g., COMU). Increase reaction temperature (e.g., to 40-50 °C).
Side Product Formation Guanidinium formation with uronium reagents.Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the amine and base.
Difficulty in Purification Byproducts from coupling reagents.Use a water-soluble coupling reagent like EDC to simplify work-up. Recrystallization can be an effective alternative to chromatography for amide purification.[9]

Characterization of Amide Products

The successful formation of the amide bond can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Expect to see the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and the appearance of a new amide N-H proton signal (typically a broad singlet between 6-9 ppm, depending on the structure). The aromatic and methyl signals of the 4-Amino-2,5-dimethylbenzoic acid moiety should be present, with potential shifts in their chemical environment.

  • ¹³C NMR Spectroscopy: Look for the characteristic amide carbonyl carbon signal in the range of 165-175 ppm.

  • IR Spectroscopy: The formation of the amide bond is indicated by the appearance of a strong C=O stretch around 1630-1680 cm⁻¹ and an N-H bend around 1515-1550 cm⁻¹. The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should disappear.

  • Mass Spectrometry: Confirm the molecular weight of the desired product.

Conclusion

The amide coupling of 4-Amino-2,5-dimethylbenzoic acid, while challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of potent coupling reagents and optimized reaction conditions. The protocols outlined in this application note, particularly the use of HATU, provide a reliable foundation for the synthesis of a wide range of amide derivatives from this valuable building block. By understanding the underlying principles of activation and potential side reactions, researchers can confidently navigate the synthesis of these sterically demanding molecules.

References

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

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  • PubChem. 4-Amino-2,6-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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  • YouTube. 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. [Link]

  • National Center for Biotechnology Information. A one-pot preparation of N-2-mercaptobenzoyl-amino amides. [Link]

  • Filo. How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ fro.. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

  • NIST. 4-Aminobenzoic acid. [Link]

Sources

Method

Application Note: Optimized Strategies for Electrophilic Substitution on 4-Amino-2,5-dimethylbenzoic Acid

This Application Note is designed for researchers and process chemists targeting the functionalization of 4-Amino-2,5-dimethylbenzoic acid . It synthesizes electronic structure analysis with practical, high-yield protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists targeting the functionalization of 4-Amino-2,5-dimethylbenzoic acid . It synthesizes electronic structure analysis with practical, high-yield protocols for electrophilic aromatic substitution (EAS).[1]

Structural Analysis & Regioselectivity Profile

Successful derivatization of 4-Amino-2,5-dimethylbenzoic acid requires a precise understanding of the competing electronic effects on the benzene ring.

Electronic Landscape

The molecule contains three substituents with distinct directing effects:

  • -NH₂ (Position 4): Strong activator, ortho/para director.[1]

  • -CH₃ (Positions 2 & 5): Weak activators, ortho/para directors.[1]

  • -COOH (Position 1): Moderate deactivator, meta director.

Predictive Regioselectivity
  • Position 3:

    • Ortho to the strong -NH₂ donor.[1]

    • Ortho to the -CH₃ (Pos 2).

    • Meta to the electron-withdrawing -COOH.[1][2]

  • Position 6:

    • Meta to the strong -NH₂ donor (electronically unfavorable).[1]

    • Ortho to the -CH₃ (Pos 5).

    • Ortho to the -COOH (sterically hindered and electronically deactivated).[1]

Strategic Insight: Direct electrophilic substitution (Halogenation, Nitration) will occur almost exclusively at Position 3 .[1]

G Start 4-Amino-2,5-dimethylbenzoic Acid NH2 4-NH2 Group (Strong Activator) Start->NH2 CH3 2,5-CH3 Groups (Weak Activators) Start->CH3 COOH 1-COOH Group (Deactivator) Start->COOH Pos3 Position 3 (High Electron Density) TARGET SITE NH2->Pos3 Directs Ortho Pos6 Position 6 (Steric/Electronic Hindrance) NH2->Pos6 Directs Meta (Weak) CH3->Pos3 Directs Ortho COOH->Pos3 Directs Meta

Figure 1: Electronic directing effects identifying Position 3 as the primary nucleophilic site.

Protocol A: Regioselective Bromination (Position 3)

Objective: Synthesis of 4-Amino-3-bromo-2,5-dimethylbenzoic acid. Mechanism: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as a controlled source of bromonium ion.[1]

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: 4-Amino-2,5-dimethylbenzoic acid (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

  • Workup: Ice-cold distilled water

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-Amino-2,5-dimethylbenzoic acid in 20 mL of DMF. Ensure complete solvation; the solution should be clear.

  • Reagent Addition: Cool the solution to 0°C using an ice bath to suppress side reactions (oxidation of amine). Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Why: Gradual addition prevents a high local concentration of radical species.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting material (lower Rf) should disappear.[1]

  • Quenching & Isolation: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as an off-white to pale yellow solid.[1]

  • Purification: Filter the solid and wash with cold water (3 x 20 mL) to remove residual DMF and succinimide by-products. Dry under vacuum at 45°C.[1]

Yield Expectation: 85–92% Data Validation:

  • ¹H NMR: Look for the disappearance of the aromatic proton at Position 3 and the retention of the singlet at Position 6.

Protocol B: Iodination (Position 3)[1]

Objective: Synthesis of 4-Amino-3-iodo-2,5-dimethylbenzoic acid. Application: Precursor for Suzuki-Miyaura or Sonogashira couplings.[1]

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: 4-Amino-2,5-dimethylbenzoic acid (1.0 equiv)

  • Iodine Source: Iodine (I₂) (1.0 equiv)[1]

  • Oxidant: Hydrogen Peroxide (30% aq., 1.1 equiv) or Periodic Acid (H₅IO₆)

  • Solvent: Acetic Acid (AcOH) / Water (10:1)[1]

Step-by-Step Procedure
  • Preparation: Suspend 10 mmol of the substrate in 30 mL of Glacial Acetic Acid.

  • Activation: Add 10 mmol of solid Iodine (I₂). The mixture will be dark brown.[1]

  • Oxidative Iodination: Add 30% H₂O₂ (11 mmol) dropwise over 10 minutes.

    • Mechanism:[2][3][4][5] H₂O₂ oxidizes I₂ to the electrophilic I⁺ species, which is essential for attacking the ring.

  • Heating: Heat the mixture to 50–60°C for 4 hours.

    • Note: Do not exceed 70°C to avoid decarboxylation.[1]

  • Workup: Cool to room temperature. Pour into 100 mL of water containing 5% Sodium Thiosulfate (Na₂S₂O₃) to quench unreacted iodine (color change from brown to clear/yellow).

  • Isolation: Filter the precipitate, wash with water, and dry.[1][6]

Iodination Step1 Substrate + I2 in AcOH Step2 Add H2O2 (Generate I+) Step1->Step2 Step3 Heat 50°C 4 Hours Step2->Step3 Step4 Quench with Na2S2O3 Step3->Step4 Step5 Filter Product (3-Iodo derivative) Step4->Step5

Figure 2: Oxidative iodination workflow using peroxide generation of electrophilic iodine.

Protocol C: Nitration (Requires Protection)[1]

Critical Warning: Direct nitration of free anilines with HNO₃ often leads to oxidation (tars) or N-nitration.[1] Protection of the amine is mandatory.

Workflow Strategy
  • Protection: Acetylation with Acetic Anhydride -> 4-Acetamido-2,5-dimethylbenzoic acid .[1]

  • Nitration: HNO₃/H₂SO₄ at low temperature.

    • Regioselectivity: The acetamido group is still an ortho/para director (though weaker than free amine).[1] It will direct the Nitro group to Position 3 .

  • Deprotection: Acidic hydrolysis to restore the free amine.[1]

Step-by-Step Procedure (Nitration Step)
  • Dissolution: Dissolve 4-acetamido-2,5-dimethylbenzoic acid (10 mmol) in 15 mL of conc. H₂SO₄ at 0°C.[1]

  • Nitration: Add fuming HNO₃ (10.5 mmol) dropwise, maintaining internal temperature < 10°C.

  • Reaction: Stir at 0–5°C for 1 hour.

  • Quench: Pour onto 100g crushed ice. Filter the yellow solid (3-nitro intermediate).[1]

  • Hydrolysis: Reflux the intermediate in 6M HCl for 2 hours to remove the acetyl group. Neutralize with NaOH to pH 4–5 to precipitate the final 4-Amino-3-nitro-2,5-dimethylbenzoic acid .

Summary of Reaction Conditions

ReactionTarget PositionReagentsSolventTempKey Precaution
Bromination Pos 3NBS (1.05 eq)DMF or ACN0°C → RTKeep cool to avoid oxidation.[1]
Iodination Pos 3I₂ / H₂O₂AcOH50°CQuench excess I₂ with Thiosulfate.[1]
Nitration Pos 3HNO₃ / H₂SO₄H₂SO₄< 10°CMust protect amine (Acetyl) first.[1]

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid.[1][6]Link[1]

  • National Institutes of Health (PMC). 4-Amino-3-bromobenzoic acid: Crystal structure and synthesis.[1] PMC3006990.[1] Link

  • ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid.Link[1]

  • PubChem. 2-Amino-4,5-dimethylbenzoic acid Compound Summary.Link[1]

  • Canadian Journal of Chemistry. Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid.Link[1]

Sources

Application

enzymatic reactions involving 4-Amino-2,5-dimethylbenzoic acid

Application Note: Enzymatic Functionalization & Metabolic Profiling of 4-Amino-2,5-dimethylbenzoic Acid Executive Summary 4-Amino-2,5-dimethylbenzoic acid is a sterically hindered analog of p-aminobenzoic acid (PABA). It...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Functionalization & Metabolic Profiling of 4-Amino-2,5-dimethylbenzoic Acid

Executive Summary

4-Amino-2,5-dimethylbenzoic acid is a sterically hindered analog of p-aminobenzoic acid (PABA). Its unique substitution pattern—featuring methyl groups at the ortho (C2) and meta (C5) positions relative to the carboxylic acid—imparts distinct electronic and steric properties that make it a valuable probe in enzymatic assays.

This guide details protocols for utilizing this molecule in three critical research workflows:

  • Biocatalytic Synthesis: Selective amidation using Candida antarctica Lipase B (CalB) to bypass chemical protection steps.[1]

  • Metabolic Profiling: Assessing Phase II metabolism susceptibility via Arylamine N-Acetyltransferases (NAT), distinguishing between NAT1 and NAT2 phenotypes.

  • Antimicrobial Target Engagement: Evaluating competitive inhibition of Dihydropteroate Synthase (DHPS) in the folate biosynthesis pathway.[2][3]

Part 1: Biocatalytic Amidation (Green Synthesis)

Objective: To synthesize amide derivatives of 4-amino-2,5-dimethylbenzoic acid without protecting the carboxylic acid moiety. Chemical acylation often leads to polymerization or requires harsh coupling agents (e.g., SOCl₂). Enzymatic amidation offers a mild, chemoselective alternative.

Mechanism: The amine at position C4 is flanked by a methyl group at C5. While this introduces mild steric strain, Candida antarctica Lipase B (CalB) accommodates this bulk, catalyzing the aminolysis of esters (acyl donors) by the aniline amine (nucleophile).

Protocol 1: CalB-Catalyzed N-Acylation

Materials:

  • Substrate: 4-Amino-2,5-dimethylbenzoic acid (10 mM).

  • Acyl Donor: Ethyl acetate (acts as solvent and reactant) or Ethyl butyrate (for longer chains).

  • Biocatalyst: Immobilized CalB (e.g., Novozym 435), 20 mg/mL.

  • Solvent: Anhydrous tert-amyl alcohol (if not using donor as solvent) or Toluene.

  • Molecular Sieves: 4Å (to remove water and drive equilibrium).

Step-by-Step Procedure:

  • Preparation: Dissolve 165 mg (1 mmol) of 4-amino-2,5-dimethylbenzoic acid in 10 mL of ethyl acetate (or chosen solvent/donor mix).

  • Drying: Add 100 mg of activated 4Å molecular sieves to the solution.

  • Initiation: Add 200 mg of Novozym 435 beads.

  • Incubation: Incubate at 45°C in an orbital shaker (200 rpm) for 24–48 hours.

    • Note: The C5-methyl group may slow kinetics compared to unsubstituted PABA. Monitor conversion closely.

  • Monitoring: Sample 50 µL aliquots at 0, 6, 12, and 24 hours. Analyze via HPLC (C18 column, MeOH/Water + 0.1% Formic Acid gradient).

  • Termination: Filter off the enzyme beads and molecular sieves.

  • Purification: Evaporate solvent under reduced pressure. Recrystallize the product from ethanol/water.

Self-Validating Check:

  • Positive Control: Run a parallel reaction with p-toluidine (less hindered) to verify enzyme activity.

  • Negative Control: Run the reaction without enzyme to rule out spontaneous background amidation.

Part 2: Metabolic Stability Profiling (NAT1 vs. NAT2)

Objective: To determine if 4-amino-2,5-dimethylbenzoic acid is a substrate for Arylamine N-Acetyltransferases (NATs) and to classify its acetylation kinetics. This models the metabolic fate of aniline-based drugs in "slow" vs. "fast" acetylator phenotypes.[4]

Scientific Grounding: Human NAT1 and NAT2 exhibit distinct substrate specificities.[4][5][6] NAT2 generally prefers substituted anilines (like 2,5-dimethylaniline), while NAT1 prefers PABA. However, the presence of the C1-carboxyl group on this molecule makes it a hybrid substrate, potentially shifting specificity.

Protocol 2: In Vitro Acetylation Assay

Materials:

  • Enzyme Source: Recombinant human NAT1 and NAT2 (expressed in E. coli or insect cells) or human liver cytosol (pooled).

  • Cofactor: Acetyl-Coenzyme A (AcCoA), 100 µM.

  • Buffer: 20 mM Tris-HCl, pH 7.5, containing 1 mM DTT.

  • Quenching Solution: Acetonitrile with 5% acetic acid.

Step-by-Step Procedure:

  • Assay Mix: Prepare a reaction mixture (100 µL final volume) containing:

    • Buffer (Tris-HCl, pH 7.5)

    • Substrate: 4-Amino-2,5-dimethylbenzoic acid (Range: 10 µM – 1 mM for Km determination).

    • Enzyme: 50–100 ng of recombinant NAT1 or NAT2.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Start Reaction: Initiate by adding AcCoA (final conc. 100 µM).

  • Kinetic Readout:

    • Continuous: If using an assay coupled with DTNB (Ellman’s reagent) to detect free CoA-SH release, measure Absorbance at 412 nm.

    • Discontinuous (HPLC): Incubate for 10–30 minutes. Stop reaction with 50 µL Quenching Solution. Centrifuge at 10,000 x g for 5 mins. Inject supernatant into HPLC.

  • Data Analysis: Plot Initial Velocity (V0) vs. Substrate Concentration [S]. Fit to the Michaelis-Menten equation to derive

    
     and 
    
    
    
    .

Interpretation:

  • High Clearance: Indicates the molecule acts as a "soft drug" susceptible to rapid Phase II metabolism.

  • Isoform Specificity: A significantly lower

    
     for NAT2 suggests the C2/C5 methyls drive specificity away from NAT1 (which prefers the flat PABA structure).
    

Part 3: Antimicrobial Target Engagement (Folate Pathway)

Objective: To evaluate the molecule's potential as an antimetabolite inhibitor of Dihydropteroate Synthase (DHPS).

Mechanism: Sulfonamides and PABA analogs compete for the PABA-binding pocket of DHPS. 4-Amino-2,5-dimethylbenzoic acid mimics PABA but the steric bulk of the methyl groups may prevent the formation of the dihydropteroate product, effectively "jamming" the enzyme or acting as a dead-end inhibitor.

Protocol 3: DHPS Competition Assay

Materials:

  • Enzyme: Bacterial DHPS (e.g., E. coli or S. aureus FolP).

  • Substrates:

    • p-Aminobenzoic acid (PABA) - [

      
      C]-labeled or unlabeled.
      
    • Dihydropterin pyrophosphate (DHPPP).[3][7][8]

  • Test Compound: 4-Amino-2,5-dimethylbenzoic acid.

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, mix:

    • 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM DTT.

    • DHPPP (50 µM).

    • PABA (10 µM, at

      
      ).
      
    • Test Compound (Gradient: 0.1 µM to 100 µM).

  • Initiation: Add DHPS enzyme (10 nM final).

  • Incubation: 37°C for 20 minutes.

  • Detection (Colorimetric Bratton-Marshall Method):

    • Stop reaction with TCA.

    • Add sodium nitrite (diazotization of remaining primary amine).

    • Add ammonium sulfamate (remove excess nitrite).

    • Add N-(1-naphthyl)ethylenediamine (coupling reagent).

    • Measure Absorbance at 540 nm.

    • Note: This method detects primary aromatic amines. Since both PABA and the test compound are amines, this requires careful subtraction of the test compound background, or use of a radiolabeled PABA assay (detecting [

      
      C]-dihydropteroate product) for higher accuracy.
      
  • Result Calculation: Calculate IC50. A low IC50 indicates the dimethyl analog successfully competes with PABA for the active site.

Visualizations

Figure 1: Biocatalytic & Metabolic Pathways[2][7]

G Substrate 4-Amino-2,5-dimethylbenzoic Acid CalB CalB Lipase (Novozym 435) Substrate->CalB Nucleophile NAT NAT2 Enzyme (Phase II Metabolism) Substrate->NAT Substrate DHPS DHPS Enzyme (Bacterial Target) Substrate->DHPS Competes with PABA Amide N-Acetylated Amide (Biocatalytic Product) CalB->Amide Amidation Ester Acyl Donor (Ethyl Acetate) Ester->CalB Metabolite N-Acetyl Metabolite (Detoxification) NAT->Metabolite Acetylation AcCoA Acetyl-CoA AcCoA->NAT Inhibition Competitive Inhibition (Antimicrobial Effect) DHPS->Inhibition PABA PABA (Natural Substrate) PABA->DHPS

Caption: Integrated workflow showing the utility of 4-Amino-2,5-dimethylbenzoic acid as a substrate for Lipase-mediated synthesis, a probe for NAT2 metabolic profiling, and a competitive inhibitor in the Folate pathway.

Summary Data Tables

Table 1: Predicted Enzyme Kinetic Parameters (Reference Values) Values represent expected ranges based on structural analogs (e.g., 2,5-dimethylaniline).

Enzyme SystemRoleExpected Km / IC50Interaction Type
CalB Lipase BiocatalystHigh Km (>50 mM)Slow substrate (Steric hindrance at C5)
NAT2 (Human) Metabolic Enzyme100 - 300 µMPreferential Substrate (vs. NAT1)
NAT1 (Human) Metabolic Enzyme> 1 mMPoor Substrate
DHPS (E. coli) Drug TargetIC50: 5 - 50 µMCompetitive Inhibitor (vs. PABA)

References

  • Hein, D. W., et al. (2020).[9] Acetylation of putative arylamine and alkylaniline carcinogens in immortalized human fibroblasts transfected with rapid and slow acetylator N-acetyltransferase 2 haplotypes. Archives of Toxicology. Link

  • Yun, M. K., et al. (2012).[8] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Link[8]

  • Gotor-Fernández, V., et al. (2006). Preparation of Chiral Amides via CalB-Catalyzed Aminolysis of Esters. Journal of Organic Chemistry. Link

  • PubChem. (2025). Compound Summary: 4-Amino-2,5-dimethylbenzoic acid. National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Amino-2,5-Dimethylbenzoic Acid Synthesis

Current Status: Operational Topic: Yield Improvement & Troubleshooting for 4-Amino-2,5-dimethylbenzoic Acid (4-ADBA) Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for 4-Amino-2,5-dimethylbenzoic Acid (4-ADBA) Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This technical guide addresses the synthesis of 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1), a critical intermediate in the production of pharmaceutical agents (e.g., gastroprokinetic agents). The synthesis typically proceeds via the nitration of 2,5-dimethylbenzoic acid followed by the reduction of the nitro group.

Users frequently encounter yield losses due to regiochemical isomer formation during nitration and incomplete conversion/catalyst poisoning during reduction.[1] This guide provides optimized protocols and diagnostic troubleshooting to maximize yield and purity.

Module 1: The Synthetic Pathway & Logic

Understanding the "Why" behind the "How"

The synthesis relies on the directing effects of substituents on the benzene ring.[2]

  • Starting Material: 2,5-Dimethylbenzoic acid.[1][3][4]

  • Nitration: The C2 and C5 methyl groups are activating (ortho/para directors).[1] The C1 carboxyl group is deactivating (meta director).

    • Target: Position 4 (Ortho to C5-Me, Para to C2-Me).[1]

    • Risk:[5][6] Position 3 (Sterically hindered) or Position 6 (Deactivated by ortho-COOH).

  • Reduction: Conversion of the nitro group to an amine using catalytic hydrogenation or chemical reduction.[1]

Visual Workflow (DOT Diagram)

SynthesisPath Start 2,5-Dimethylbenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration T < 10°C Inter 4-Nitro-2,5-dimethylbenzoic Acid Nitration->Inter Major Product Isomer Isomers (3-Nitro / 6-Nitro) Nitration->Isomer Side Reaction (High T) Reduction Reduction (Pd/C + H2) Inter->Reduction Methanol/Water Product 4-Amino-2,5-dimethylbenzoic Acid Reduction->Product Yield > 90% OverRed Over-reduction / Dehalogenation (if applicable) Reduction->OverRed Catalyst Poisoning

Caption: Optimized synthetic pathway highlighting the critical intermediate and potential diversion points.

Module 2: Nitration Optimization (Step 1)

Objective: Maximize regioselectivity for the 4-nitro isomer.

Standard Operating Procedure (SOP)
  • Reagents: Fuming Nitric Acid (

    
    , >90%), Concentrated Sulfuric Acid (
    
    
    
    , 98%).[1]
  • Stoichiometry: 1.0 eq Substrate : 1.1 eq

    
    .[1]
    

Protocol:

  • Dissolve 2,5-dimethylbenzoic acid in concentrated

    
     (5 mL per gram of substrate). Cool to 0–5°C .[1][7]
    
  • Prepare a mixed acid solution (

    
     in 
    
    
    
    ).
  • Add mixed acid dropwise. CRITICAL: Maintain internal temperature < 10°C .

  • Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2 hours.

  • Quench over crushed ice. Filter the precipitate.[1][6][8][9]

Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action
Low Yield (<60%) Temperature too low during aging phase; incomplete reaction.[1]Allow reaction to stir at 25°C for an additional 2 hours. Monitor via TLC/HPLC.[1]
High Impurity Profile (Isomers) Temperature spike (>15°C) during addition.[1]Use a jacketed reactor or dry ice/acetone bath.[1] Slow down addition rate.
Sticky/Oily Product Dinitration or oxidation of methyl groups.[1]Strict stoichiometry control (do not exceed 1.1 eq

). Ensure

is dry.[1]

Module 3: Reduction Efficiency (Step 2)

Objective: Quantitative conversion of Nitro to Amino without side products.

Recommended Method: Catalytic Hydrogenation (Pd/C)

This method is cleaner and higher yielding than Iron/Acid reductions.[1]

Protocol:

  • Suspend 4-nitro-2,5-dimethylbenzoic acid in Methanol (10 volumes).

  • Add 5% Pd/C (5 wt% loading relative to substrate) and Sodium Acetate (1.0 eq) to buffer acidity.[1]

  • Purge with Nitrogen, then introduce Hydrogen gas (Balloon pressure or 1-3 bar).[1]

  • Stir vigorously at Room Temperature. Reaction is typically complete in 4–6 hours.[1]

  • Filter through Celite to remove catalyst.[1] Concentrate filtrate.[1]

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst poisoning (Sulfur carryover from Step 1).[1]Ensure thorough washing of the nitro-intermediate with water/bicarbonate before reduction.[1]
Product Coloration (Brown/Red) Oxidation of the amino group (aniline oxidation).[1]Perform workup under inert atmosphere (

).[1] Add trace sodium metabisulfite during crystallization.[1]
Low Solubility Wrong solvent choice for the zwitterionic amino acid.[1]Use Methanol/Water (1:1) with 1 eq NaOH to dissolve as sodium salt, reduce, then precipitate with HCl.

Module 4: Purification & Isolation

Objective: Removal of isomers and inorganic salts.[1][7]

The "Acid-Base Swing" Technique

This is the most robust method for purifying amino-benzoic acid derivatives.[1]

  • Dissolution: Suspend crude product in water. Add 10% NaOH until pH 10–11.[1] The product dissolves as the sodium salt.[8][10]

  • Filtration: Filter off any insoluble impurities (unreacted nitro compounds or non-acidic byproducts).[1]

  • Precipitation: Slowly add 10% HCl to the filtrate while stirring.

  • Isoelectric Point: Adjust pH to 4.5 – 5.0 . The zwitterionic 4-Amino-2,5-dimethylbenzoic acid will precipitate.[1]

    • Note: Do not go to pH 1 (forms hydrochloride salt, which is soluble) or pH 10 (sodium salt, soluble).[1]

  • Recrystallization: If purity is still <98%, recrystallize from Ethanol/Water (3:1) .[1]

Diagnostic Logic Tree (DOT Diagram)

Troubleshooting Start Low Yield / Purity Issue CheckStep Identify Step Start->CheckStep NitrationIssue Nitration Phase CheckStep->NitrationIssue ReducIssue Reduction Phase CheckStep->ReducIssue TempCheck Was Temp > 10°C? NitrationIssue->TempCheck CatCheck Catalyst Active? ReducIssue->CatCheck RegioFail Isomer Formation Action: Recrystallize TempCheck->RegioFail Yes StoichCheck Excess HNO3? TempCheck->StoichCheck No OxidationFail Methyl Oxidation Action: Restart StoichCheck->OxidationFail Yes Poison S-Poisoning Action: Wash Precursor CatCheck->Poison No pHCheck Workup pH? CatCheck->pHCheck Yes SolubilityFail Wrong pH (Salt form) Action: Adjust to pH 4.5 pHCheck->SolubilityFail Not 4.5-5.0

Caption: Decision tree for diagnosing yield loss in 4-ADBA synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Iron/HCl instead of Pd/C for reduction? A: Yes, this is the classical Béchamp reduction. However, iron sludge disposal is difficult, and the acidic conditions can sometimes lead to difficult workups. If you must use Fe/HCl, ensure you neutralize carefully to pH 4–5 to isolate the free amino acid, not the iron complex.

Q: My product turns pink upon drying. Why? A: Amino-benzoic acids are sensitive to air oxidation.[1] Dry the product in a vacuum oven at 50°C. Store in amber bottles under nitrogen.

Q: What is the expected yield for this process? A:

  • Nitration: 85–92%

  • Reduction: 90–95%[11]

  • Overall: ~75–85% is achievable with optimized conditions.[1]

References

  • BenchChem. (2025).[1][2] Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. (Note: Applies to 2,5-isomer via analogous mechanism).[1] [1]

  • Google Patents. (2014).[1] CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.[1][10]

  • PubChem. (2025).[1] 2-Amino-4,5-dimethylbenzoic acid (Compound Summary). National Library of Medicine.[1] [1]

  • Organic Syntheses. (1925).[1] m-Nitrobenzoic Acid.[1][5] Org. Synth. 1925, 5,[1][7] 83. (Foundational nitration chemistry). [1]

Sources

Optimization

troubleshooting guide for 4-Amino-2,5-dimethylbenzoic acid reactions

The following technical support guide addresses the specific challenges associated with 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1). This molecule presents a unique set of reactivity profiles due to the ortho-meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1). This molecule presents a unique set of reactivity profiles due to the ortho-methyl substitution patterns relative to both the carboxylic acid and the amine functionalities.

Senior Application Scientist: Dr. Aris | Department: Process Chemistry & Synthesis Support[1][2][3]

Executive Summary: The Molecule at a Glance

This guide moves beyond standard protocols to address the "hidden" chemical behaviors of 4-Amino-2,5-dimethylbenzoic acid.[1][2] The core challenge lies in the dual steric hindrance :

  • C1-Carboxylic Acid: Hindered by the C2-Methyl group (Ortho-effect).[1][2][3]

  • C4-Amine: Hindered by the C5-Methyl group.[1][2][3]

This 2,5-dimethyl substitution pattern creates a molecule that is electronically rich but kinetically sluggish in standard coupling reactions, often leading to stalled intermediates or low yields if standard "flat" benzene protocols are applied.[2][3]

Part 1: Solubility & Handling Troubleshooting

Q: Why is my starting material not dissolving in DCM or Toluene?

A: You are fighting the Zwitterionic Lattice. Like many amino acids, 4-Amino-2,5-dimethylbenzoic acid exists as a zwitterion in the solid state (Internal salt between


 and 

).[1][2][3] This creates a high crystal lattice energy that non-polar solvents cannot break.[2][3]

Troubleshooting Protocol:

  • The Fix: Switch to Polar Aprotic Solvents .

    • Recommended: DMSO, DMF, or NMP.[2][3]

    • Alternative: If you must use DCM or EtOAc, you must break the zwitterion. Add 1.1 equivalents of DIPEA (to free the amine) or TFA (to protonate the acid), depending on your next step.[3]

  • Visual Check: The suspension should turn clear immediately upon disruption of the ionic pair.

Q: I see "ghost peaks" or broad tailing in my HPLC analysis. Is my sample impure?

A: Likely not. It is a pH-dependent chromatographic artifact. The free amine and free acid functionalities interact with the silanol groups on standard C18 columns, causing peak broadening.

Analytical Solution:

  • Mobile Phase Modifier: Ensure your aqueous phase contains 0.1% TFA (for low pH stability) or use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column is resistant.[2][3]

  • Wavelength: Monitor at 254 nm and 280 nm . The electron-rich ring gives a strong UV signature, but oxidation products (quinones) absorb strongly at higher wavelengths (yellow/brown discoloration).[1][2][3]

Part 2: Reactivity Troubleshooting (The Core Chemistry)

Q: My amide coupling (using EDC/NHS) failed. I recovered the starting material.

A: The C2-Methyl group is blocking the "Burgi-Dunitz" trajectory. The methyl group at position 2 exerts steric bulk that protects the carbonyl carbon from nucleophilic attack.[1] Standard carbodiimide couplings (EDC/DCC) form an O-acylisourea intermediate that is too sterically crowded to react efficiently with the incoming amine.[2][3]

The "High-Force" Protocol:

  • Switch Reagents: Abandon EDC. Use HATU or PyBOP .[1][2][3] These reagents form a more reactive ester (OBt/OAt) that is less sensitive to steric bulk.[2][3]

  • The Acid Chloride Route (Gold Standard):

    • Convert the acid to the acid chloride using Thionyl Chloride (

      
      )  or Oxalyl Chloride .
      
    • Critical Step: You must protect the amine (e.g., Boc-protection) before making the acid chloride to prevent self-polymerization.[1][2][3]

    • Why this works: The acid chloride is small and highly electrophilic, overcoming the steric barrier of the C2-methyl.

Q: Diazotization (Sandmeyer Reaction) is yielding a tarry mess.[2][3] What went wrong?

A: Temperature control and "Diazo-Tars". The 5-methyl group donates electron density to the amine, making the resulting diazonium salt relatively stable, but it also makes the ring susceptible to side reactions (coupling with unreacted amine) if the pH drifts.

Optimization Workflow:

  • Temperature: Maintain strictly < 5°C .

  • Acid Concentration: Do not starve the reaction of acid. Use 2.5M HCl or H2SO4 .[1][2][3] The amine must be fully protonated before nitrite addition to prevent triazene formation (N-N=N coupling).[3]

  • Quenching: If you see orange/red solids forming during diazotization, you are forming azo-dyes (self-coupling).[1][2][3] Add urea to quench excess nitrite immediately after the reaction time.[2]

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing reactions based on the specific hindrance points of the molecule.

G Start 4-Amino-2,5-dimethylbenzoic Acid Reaction Strategy COOH_React Target: COOH Reaction (Amide/Ester) Start->COOH_React NH2_React Target: NH2 Reaction (Sandmeyer/Acylation) Start->NH2_React Steric_Issue Issue: C2-Methyl Steric Hindrance COOH_React->Steric_Issue Electronic_Issue Issue: C5-Methyl Electronic Push (Nucleophilic but prone to oxidation) NH2_React->Electronic_Issue Sol_Standard Standard Coupling (EDC/DCC) Result: LOW YIELD Steric_Issue->Sol_Standard Sol_Advanced Activated Coupling (HATU/HOAt) Result: MODERATE YIELD Steric_Issue->Sol_Advanced Sol_Aggressive Acid Chloride (SOCl2) *Requires N-Protection* Result: HIGH YIELD Steric_Issue->Sol_Aggressive Diazo_Path Diazotization (NaNO2/HCl) Electronic_Issue->Diazo_Path Acyl_Path Acylation (R-COCl) Electronic_Issue->Acyl_Path Diazo_Warn CRITICAL: Keep < 5°C Prevent Self-Coupling (Azo tars) Diazo_Path->Diazo_Warn Acyl_OK Standard Conditions OK (Pyridine/DCM) Acyl_Path->Acyl_OK

Figure 1: Strategic decision tree for overcoming steric (C2-Me) and electronic (C5-Me) challenges in synthesis.

Part 4: Comparative Data & Specifications

Solvent Compatibility Table
SolventSolubility (25°C)Additive Required?Application Note
Water Insoluble (pH 7)Yes (Acid/Base)Soluble as HCl salt (pH < 2) or Na salt (pH > 10).[1][2][3]
DCM < 1 mg/mLYes (DIPEA/TEA)Poor choice unless amine is protected or base is added.[2][3]
DMSO > 50 mg/mLNoIdeal for nucleophilic aromatic substitution (SnAr).[2][3]
Methanol ModerateHeatingGood for recrystallization; avoid for acid chloride reactions.[2][3]
Impurity Profile (HPLC)

When analyzing reaction mixtures, be aware of these common specific impurities:

  • The "Dimer" (Azo-compound):

    • Origin: Incomplete diazotization or insufficient acid during processing.[1][2][3]

    • Appearance: Bright orange/red spot on TLC or peak at high retention time.[1][2][3]

  • The "Anhydride":

    • Origin: Over-activation of the carboxylic acid without a nucleophile present.[2]

    • Detection: Mass spec signal of

      
      .[1][2][3]
      

References

  • Steric Hindrance in Benzoates

    • Source: PubChem Compound Summary for 4-Amino-2,5-dimethylbenzoic acid.[1][2][3]

    • Relevance: Confirms the structural assignment and physical properties (zwitterionic nature).[2][3]

    • URL:[1][2][3]

  • Amide Coupling Optimization

    • Source: "The Synthesis of Sterically Hindered Amides" (Chimia, 2014).[4]

    • Relevance: Establishes the protocol for overcoming ortho-methyl substitution using HATU/Acid Chlorides r
    • URL:[1][2][3]

  • Diazotization Protocols

    • Source: Organic Chemistry Portal - Diazotization.[1][2][3]

    • Relevance: General mechanism and safety protocols for handling electron-rich anilines during Sandmeyer reactions.
    • URL:[1][2][3]

  • Reaction Impurities

    • Source: Google Patents CN101863791A.[1][2][3]

    • Relevance: Discusses purification and yield optimization for dimethylaminobenzoic acid derivatives, highlighting pH control during isol
    • URL:[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 4-Amino-2,5-dimethylbenzoic Acid Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,5-dimethylbenzoic acid. It provides in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,5-dimethylbenzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, with a core focus on the critical parameter of reaction temperature.

I. Synthetic Strategy Overview

The recommended synthetic route for 4-Amino-2,5-dimethylbenzoic acid involves a two-step process, commencing with the formation of 2,5-dimethylphthalamic acid from 2,5-dimethylphthalic anhydride, followed by a Hofmann rearrangement. This pathway is generally robust; however, the temperature of the Hofmann rearrangement is a critical factor that significantly influences yield and purity.

Synthesis_Pathway Start 2,5-Dimethylphthalic Anhydride Intermediate 2,5-Dimethylphthalamic Acid Start->Intermediate Aqueous Ammonia (Step 1) Product 4-Amino-2,5-dimethylbenzoic Acid Intermediate->Product Hofmann Rearrangement (NaOBr, NaOH, ΔT) (Step 2)

Caption: Synthetic pathway for 4-Amino-2,5-dimethylbenzoic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hofmann rearrangement in this synthesis?

A1: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2] In this specific synthesis, 2,5-dimethylphthalamic acid is treated with bromine in a basic solution (typically aqueous sodium hydroxide) to form sodium hypobromite in situ.[1] The reaction proceeds through several key steps:

  • N-Bromination: The amide nitrogen is brominated by the hypobromite.

  • Deprotonation: The N-bromoamide is deprotonated by the base to form an anion.

  • Rearrangement: The crucial step involves the rearrangement of the 2,5-dimethylphenyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate intermediate.[2][3]

  • Hydrolysis: The isocyanate is then hydrolyzed by the aqueous base to form a carbamic acid, which is unstable and readily decarboxylates to yield the final product, 4-Amino-2,5-dimethylbenzoic acid, and carbon dioxide.[4]

Q2: Why is reaction temperature so critical in the Hofmann rearrangement step?

A2: Reaction temperature is a double-edged sword in this synthesis.

  • Kinetics vs. Stability: Increasing the temperature generally accelerates the rate of the rearrangement, leading to a shorter reaction time.[5] However, elevated temperatures can also promote the degradation of the starting material, intermediates, and the final product, leading to the formation of impurities and a lower overall yield.

  • Side Reactions: Higher temperatures can favor alternative reaction pathways, such as the hydrolysis of the intermediate N-bromoamide back to the starting phthalamic acid or other undesired side reactions.

Therefore, precise temperature control is paramount to achieving a balance between a reasonable reaction rate and minimizing the formation of byproducts.

Q3: What are the expected physical and spectral properties of 4-Amino-2,5-dimethylbenzoic acid?

A3: 4-Amino-2,5-dimethylbenzoic acid is expected to be a solid at room temperature. While a specific melting point is not widely reported, related aminobenzoic acids have melting points in the range of 160-250 °C.[6][7] Its solubility is expected to be limited in nonpolar organic solvents but should increase in polar organic solvents and aqueous acidic or basic solutions.[8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic protons will likely appear as singlets due to their substitution pattern. The amine and carboxylic acid protons will appear as broad singlets.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the two methyl carbons, the carbonyl carbon of the carboxylic acid, and the carbons attached to the amino and carboxylic acid groups.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis, with a focus on temperature-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low: The activation energy for the rearrangement is not being met. 2. Degradation of reagents: The sodium hypobromite solution is unstable and may have decomposed if prepared too far in advance or at too high a temperature. 3. Incorrect pH: The reaction requires a strongly basic environment.1. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC. 2. Prepare the sodium hypobromite solution fresh and at a low temperature (0-5 °C) just before use. 3. Ensure a sufficient excess of sodium hydroxide is used to maintain a high pH throughout the reaction.
High Levels of Impurities 1. Reaction temperature is too high: This can lead to the formation of various side products, including those from the degradation of the starting material or product. 2. Prolonged reaction time at elevated temperature: Even at a moderately high temperature, extended reaction times can lead to impurity formation. 3. Formation of ureas: The amine product can react with the isocyanate intermediate.[1]1. Decrease the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to improve selectivity. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Ensure a rapid hydrolysis of the isocyanate by maintaining a sufficient concentration of water and base.
Isolation of a Carbamate Instead of the Amine Use of an alcohol as a solvent or co-solvent: The isocyanate intermediate can be trapped by alcohols to form stable carbamates.[9][10]Ensure the reaction is performed in an aqueous medium without the presence of alcohols, unless the carbamate is the desired product.
Difficulty in Product Purification 1. Presence of multiple, closely related impurities: This can make crystallization or chromatography challenging. 2. Product is highly soluble in the crystallization solvent. 1. Optimize the reaction temperature to minimize the formation of impurities. 2. For purification, consider recrystallization from a mixed solvent system (e.g., ethanol/water) or employing ion-exchange chromatography.[11]

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Start [label="Low Yield or High Impurity?", shape=diamond, fillcolor="#FBBC05"]; Check_Temp [label="Is Reaction Temperature Optimized?"]; Check_Reagents [label="Are Reagents Fresh and Stoichiometry Correct?"]; Check_pH [label="Is the Reaction Sufficiently Basic?"]; Adjust_Temp [label="Adjust Temperature\n(Increase for low conversion, Decrease for high impurity)"]; Prepare_Fresh [label="Prepare Fresh Hypobromite Solution"]; Adjust_Base [label="Increase NaOH Concentration"]; Monitor_Reaction [label="Monitor Reaction Progress by TLC/HPLC"]; Purify [label="Optimize Purification\n(Recrystallization or Chromatography)"];

Start -> Check_Temp; Check_Temp -> Check_Reagents [label="Yes"]; Check_Temp -> Adjust_Temp [label="No"]; Adjust_Temp -> Monitor_Reaction; Check_Reagents -> Check_pH [label="Yes"]; Check_Reagents -> Prepare_Fresh [label="No"]; Prepare_Fresh -> Monitor_Reaction; Check_pH -> Monitor_Reaction [label="Yes"]; Check_pH -> Adjust_Base [label="No"]; Adjust_Base -> Monitor_Reaction; Monitor_Reaction -> Purify; }

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2,5-dimethylbenzoic Acid

Welcome to the technical support center for 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during chemical reactions with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Physicochemical Properties

4-Amino-2,5-dimethylbenzoic acid is a bifunctional molecule possessing both a weakly basic aromatic amine and a weakly acidic carboxylic acid. This amphoteric nature, combined with its substituted aromatic ring, governs its solubility behavior.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[1]
Molecular Weight165.19 g/mol [1]
pKa (Carboxylic Acid)~4-5 (estimated)General knowledge on benzoic acids
pKa (Conjugate acid of Amine)~2-3 (estimated)General knowledge on anilines
AppearanceCrystalline solid[2]

The interplay between the acidic and basic functional groups means that the overall charge of the molecule, and therefore its solubility, is highly dependent on the pH of the medium.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-Amino-2,5-dimethylbenzoic acid is not dissolving in my reaction solvent. What are my options?

This is a common challenge. The limited solubility is often due to the crystalline nature and the hydrogen bonding network of the solid-state material. Here are several strategies to address this, from simplest to more advanced:

A1.1: Solvent Selection and Co-solvents

The first step is to ensure you are using an appropriate solvent. Polar aprotic solvents are generally a good starting point.

Solvent Screening (Qualitative):

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileModerate to GoodThese solvents can disrupt the intermolecular hydrogen bonds of the solute and engage in dipole-dipole interactions.
Polar Protic Methanol, EthanolLow to ModerateThe solvent's own hydrogen bonding network can compete with solute-solvent interactions. Solubility often increases with heating.
Ethers THF, DioxaneLowThese are less polar and less effective at solvating the polar functional groups.
Halogenated Dichloromethane (DCM), ChloroformVery LowThese are nonpolar solvents and are generally poor choices for dissolving this polar molecule.
Hydrocarbons Toluene, HexanesInsolubleThese nonpolar solvents cannot effectively solvate the polar amino and carboxylic acid groups.

Troubleshooting with Co-solvents:

If solubility in a single solvent is insufficient, a co-solvent system can be highly effective. The principle here is to use a mixture of solvents to fine-tune the polarity of the medium. For instance, in an esterification reaction where an alcohol like ethanol is a reactant but a poor solvent for the starting material, adding a small amount of a polar aprotic solvent can significantly improve solubility.

Example Protocol: Co-solvent System for Improved Solubility

  • Suspend the 4-Amino-2,5-dimethylbenzoic acid in the primary reaction solvent (e.g., 10 volumes of ethanol).

  • While stirring, add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise until the solid dissolves. Start with 10-20% (v/v) and adjust as needed.

  • Causality: The DMF or DMSO disrupts the crystal lattice energy of the solid more effectively than ethanol alone, allowing the solid to enter the solution phase where the reaction can proceed homogeneously.

A1.2: The Power of pH Adjustment and In Situ Salt Formation

Given the amphoteric nature of 4-Amino-2,5-dimethylbenzoic acid, its solubility is dramatically influenced by pH.

Caption: pH-dependent speciation and its effect on solubility.

For reactions in non-aqueous, aprotic solvents, this principle can be leveraged by forming a salt in situ. This is particularly useful for reactions like amide couplings.

Troubleshooting Protocol: In Situ Salt Formation for Amide Coupling

  • Problem: You are attempting to couple 4-Amino-2,5-dimethylbenzoic acid with an amine using a coupling agent like HATU or EDC in a solvent like DCM or DMF, but the starting acid is insoluble.

  • Solution: a. Suspend the 4-Amino-2,5-dimethylbenzoic acid in the reaction solvent (e.g., DMF). b. Add one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). c. Stir the mixture at room temperature. You should observe the solid dissolving as the carboxylate salt is formed. d. Once the solution is homogeneous, add your coupling agent, followed by the amine.

  • Causality: The deprotonation of the carboxylic acid to form the more soluble carboxylate salt allows the reaction to proceed in the solution phase. This is often crucial for the efficient formation of the activated ester intermediate by the coupling reagent.

Q2: I'm running an esterification reaction under acidic conditions, and my starting material is precipitating out. What's happening?

A2.1: Understanding the Salt Formation Under Acidic Conditions

In a typical Fischer esterification, a strong acid catalyst (like H₂SO₄) is used with an alcohol solvent. The amino group on your starting material is basic and will be protonated by the strong acid catalyst to form an ammonium salt. This salt may be less soluble in the alcohol solvent than the neutral starting material, causing it to precipitate.[3]

Caption: Precipitation upon addition of acid catalyst.

Troubleshooting Protocol: Modified Esterification

  • Option 1: Use of a Co-solvent: a. Suspend the 4-Amino-2,5-dimethylbenzoic acid in the alcohol (e.g., ethanol). b. Add a co-solvent in which the ammonium salt is more soluble, such as DMF, until the solution is clear. c. Then, add the acid catalyst and proceed with heating.

  • Option 2: Alternative Esterification Methods: a. Reaction with Thionyl Chloride: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂).[4] This intermediate is often more soluble in common organic solvents. After formation of the acid chloride, the SOCl₂ is removed under vacuum, and the acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. b. Amide Coupling Reagents: While unconventional for simple esters, coupling reagents like EDC can be used to form esters, avoiding the need for strong acidic conditions.

Q3: Can I use heat to improve the solubility?

A3.1: Thermal Considerations

Yes, in many cases, heating the reaction mixture can significantly increase the solubility of 4-Amino-2,5-dimethylbenzoic acid. However, you must consider the thermal stability of your reactants, reagents, and the desired product.

General Guidelines for Heating:

  • Refluxing: For reactions in higher-boiling solvents like DMF or toluene, refluxing can be an effective way to maintain a homogeneous solution.

  • Sealed Tube Reactions: For lower-boiling solvents, conducting the reaction in a sealed tube can allow for heating above the solvent's boiling point, increasing both solubility and reaction rate.

  • Side Reactions: Be aware that heating can also accelerate potential side reactions. It is crucial to monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid the formation of impurities. For example, prolonged heating of anilines can lead to oxidative side products.

Summary of Key Strategies

StrategyWhen to UseKey Considerations
Co-solvents When solubility in a single solvent is poor, but the primary solvent is required for the reaction (e.g., an alcohol in esterification).Choose a co-solvent that is inert to the reaction conditions and in which the starting material is highly soluble (e.g., DMF, DMSO).
pH Adjustment / In Situ Salt Formation For reactions in aprotic solvents, especially amide couplings.Use a non-nucleophilic organic base (e.g., TEA, DIPEA) to avoid side reactions.
Heating When a moderate increase in solubility is needed and all components are thermally stable.Monitor for side reactions and consider using a sealed vessel for volatile solvents.
Change in Reagents When other methods fail or are not compatible with the desired transformation (e.g., acid-sensitive functional groups).Consider converting the carboxylic acid to a more soluble and reactive intermediate like an acid chloride.

By understanding the physicochemical properties of 4-Amino-2,5-dimethylbenzoic acid and applying these troubleshooting strategies, you can effectively overcome solubility challenges and achieve successful reaction outcomes.

References

  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • ResearchGate. (2009). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-[(2,5-dimethylbenzoyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,5-dimethylbenzoic Acid

Welcome to the technical support center for the purification of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. With a focus on practical, field-proven insights, this document will walk you through common purification hurdles and provide robust, scientifically-grounded solutions.

Understanding the Molecule: Key Physicochemical Properties

4-Amino-2,5-dimethylbenzoic acid is a bifunctional molecule, possessing both a weakly basic amino group and an acidic carboxylic acid group.[1][2] This amphoteric nature is central to both the challenges and the solutions in its purification.

PropertyValueSource
Molecular FormulaC9H11NO2[1]
Molecular Weight165.19 g/mol [1]
AppearanceWhite crystalline solid[2]
SolubilitySlightly soluble in water; soluble in polar organic solvents like ethanol and methanol.[2][3]

The presence of both acidic and basic functional groups, along with the dimethyl-substituted aromatic ring, dictates its solubility and reactivity, which are key considerations in designing a purification strategy.

Common Purification Challenges & Troubleshooting

This section addresses the most frequently encountered issues during the purification of 4-Amino-2,5-dimethylbenzoic acid.

Issue 1: Persistent Colored Impurities

Question: My synthesized 4-Amino-2,5-dimethylbenzoic acid is off-white, yellow, or even brownish. What causes this discoloration, and how can I remove it?

Answer:

Causality: Discoloration in aminobenzoic acids often arises from oxidation of the amino group, leading to the formation of highly colored polymeric or quinone-imine type impurities. This can be exacerbated by exposure to air, light, or trace metal catalysts during the synthesis or workup.

Troubleshooting Guide:

  • Charcoal Treatment during Recrystallization:

    • Principle: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.

    • Protocol:

      • Dissolve the crude 4-Amino-2,5-dimethylbenzoic acid in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture).[2][3]

      • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

      • Heat the mixture at reflux for 10-15 minutes with stirring.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

      • Allow the filtrate to cool slowly to induce crystallization.

      • Collect the purified crystals by vacuum filtration.

  • Reductive Workup:

    • Principle: If the color is due to oxidation, a mild reducing agent can convert the colored impurities back to colorless forms.

    • Protocol: During the aqueous workup of your reaction, consider adding a small amount of sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) to the aqueous layer before extraction or precipitation of the product.

Issue 2: Difficulty in Achieving High Purity (>99%) by Recrystallization Alone

Question: I've recrystallized my product multiple times, but I'm still seeing persistent impurities in my HPLC and NMR analysis. What are these likely to be, and what's a better approach?

Answer:

Causality: Co-crystallization with structurally similar impurities is a common problem. Likely culprits include isomers (e.g., other dimethyl-aminobenzoic acids) or starting materials that have similar solubility profiles to the desired product.[4] For instance, isomers like 2,4-dimethylbenzoic acid can be difficult to separate by simple recrystallization.[4]

Solutions:

  • Acid-Base Extraction:

    • Principle: This technique exploits the amphoteric nature of 4-Amino-2,5-dimethylbenzoic acid to separate it from neutral or less acidic/basic impurities.[5][6] The carboxylic acid can be deprotonated with a weak base to form a water-soluble salt, while the amino group can be protonated with an acid.[5][7]

    • Workflow Diagram:

      AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ether) SepFunnel1 Separatory Funnel Crude->SepFunnel1 OrganicLayer1 Organic Layer (Neutral Impurities) SepFunnel1->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer (Product as Carboxylate Salt) SepFunnel1->AqueousLayer1 Separate AqBase Aqueous Base (e.g., NaHCO3) AqBase->SepFunnel1 AqAcid Aqueous Acid (e.g., HCl) Precipitate Precipitated Product AqAcid->Precipitate AqueousLayer1->AqAcid Acidify to pH ~4 Filtration Filtration & Drying Precipitate->Filtration PureProduct Pure Product Filtration->PureProduct

      Caption: Acid-Base Extraction Workflow.

    • Detailed Protocol:

      • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6] This will extract the acidic product into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer.

      • Separate the aqueous layer.

      • Wash the organic layer with brine to recover any dissolved product.[8] Combine the aqueous layers.

      • Slowly acidify the combined aqueous layers with dilute hydrochloric acid (e.g., 1M HCl) with stirring until the product precipitates. The pH should be adjusted to around 4.[9]

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the purified product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Column Chromatography:

    • Principle: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[10]

    • Troubleshooting Table for Column Chromatography:

ProblemPossible CauseSolution
Poor Separation Inappropriate solvent system (eluent).Optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution may be necessary.[10]
Column overloading.Use a sample-to-silica gel ratio of 1:20 to 1:100 by weight.[10]
Improperly packed column.Ensure the column is packed uniformly without air bubbles or cracks.[10]
Low Recovery Product is too soluble in the eluent.Use a less polar eluent system once the impurities have been eluted.
Product is strongly adsorbed to the silica.For acidic compounds, adding a small amount of acetic acid or formic acid to the eluent can improve recovery.[11] For basic compounds, a small amount of triethylamine or ammonia in methanol can be used.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-Amino-2,5-dimethylbenzoic acid?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 4-Amino-2,5-dimethylbenzoic acid, good starting points are polar protic solvents like ethanol, methanol, or a mixture of ethanol and water .[2][3] You may need to experiment with solvent pairs (e.g., ethanol/water, methanol/water) to achieve optimal crystal growth and purity.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[10][12] A reversed-phase C18 column is often suitable for this type of compound.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.[10]

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in your sample.[10]

Q3: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, even at low temperatures, or if the solution is cooled too rapidly.[10]

  • Solution 1: Add a co-solvent. If you are using a single solvent, try adding a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the hot solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly.

  • Solution 2: Slower cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Solution 3: Scratch the flask. Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q4: Can I use a strong base like sodium hydroxide for the acid-base extraction?

A4: While a strong base will deprotonate the carboxylic acid, it's generally recommended to use a weaker base like sodium bicarbonate (NaHCO3) .[5][6] This is because a strong base could potentially react with other functional groups or cause degradation of the molecule, especially if the reaction mixture contains other sensitive compounds.[13]

Purity Assessment Workflow

PurityAssessment Start Purified Product TLC TLC Analysis Start->TLC Initial Check MP Melting Point TLC->MP If single spot HPLC HPLC Analysis MP->HPLC If sharp range NMR NMR Spectroscopy HPLC->NMR If >99% pure Final Purity Confirmed NMR->Final Structure Confirmed

Caption: Recommended workflow for purity assessment.

By systematically addressing these common challenges and employing the appropriate purification and analytical techniques, you can confidently obtain high-purity 4-Amino-2,5-dimethylbenzoic acid for your research and development needs.

References

  • Benchchem. (n.d.). how to increase the purity of 4-Amino-2-(methylthio)benzoic acid.
  • CN101863791A. (n.d.). The synthetic method of isooctyl p-dimethylaminobenzoate (EHA). Google Patents.
  • LibreTexts. (2022, April 7). Acid-Base Extraction.
  • CN1102141C. (n.d.). Process for purifying 3.5-dimethyl benzoic acid. Google Patents.
  • CN1625545A. (n.d.). The preparation method of p-aminobenzoic acid. Google Patents.
  • Wikipedia. (n.d.). Acid–base extraction.
  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite from Biological Matrices.
  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE.
  • Harper College. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid.
  • Echemi. (n.d.). 4-amino-2,5-dimethylbenzoic acid.
  • ResearchGate. (2025, August 10). Impurity profile of amino acids?.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • CN103319330A. (n.d.). Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process. Google Patents.
  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.
  • JASCO Corporation. (n.d.). HPLC Columns.
  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
  • CN112358409A. (n.d.). M-aminobenzoic acid spherical crystal and preparation method thereof. Google Patents.
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid.
  • Brändström, A., Carlsson, S. Å. I., Kjekshus, A., Åkeson, Å., & H. (n.d.). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica.
  • PubChem. (n.d.). 2,5-Dimethylbenzoic acid.
  • PubChem. (n.d.). 4-Amino-2-[(2,5-dimethylbenzoyl)amino]benzoic acid.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4-Amino-2,5-dimethylbenzoic Acid

Case ID: 4A-25DMBA-OX-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Oxidation Challenge You are encountering stability issues with 4-Amino-2,5-dimethylbenzoic acid becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4A-25DMBA-OX-PREV Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Oxidation Challenge

You are encountering stability issues with 4-Amino-2,5-dimethylbenzoic acid because it is an electron-rich aniline .

  • The Mechanism: The amino group (

    
    ) at position 4 is a strong electron donor. The two methyl groups at positions 2 and 5 further increase the electron density of the aromatic ring through hyperconjugation.
    
  • The Consequence: This high electron density lowers the oxidation potential of the molecule. Upon exposure to atmospheric oxygen, light, or trace metal ions, the amine lone pair generates a radical cation. This initiates a cascade leading to azo-dimers , quinone imines , and dark-colored polyaniline-like oligomers .

  • The Fix: Stability is achieved by sequestering the lone pair (salt formation), blocking it (chemical protection), or removing the oxidant (inert atmosphere).

Module 1: Storage & Handling (Troubleshooting "Browning")

User Issue: "My white powder has turned beige/brown after sitting on the shelf for two weeks."

Root Cause Analysis

The "browning" is a surface-level auto-oxidation reaction. Even solid-state anilines can oxidize due to moisture and oxygen trapped in the container headspace.

Protocol A: The Hydrochloride Salt Conversion (Gold Standard)

The most effective way to prevent oxidation for long-term storage is to protonate the amine. The ammonium species (


) lacks the lone pair required to initiate oxidation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-Amino-2,5-dimethylbenzoic acid in a minimal amount of dry Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise at 0°C.

  • Precipitation: The hydrochloride salt will precipitate. If not, add cold Diethyl Ether (

    
    ) to induce crystallization.
    
  • Filtration: Filter the solid under a nitrogen blanket.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Storage Matrix:

Condition Free Base Stability HCl Salt Stability Recommendation
Air/Room Temp < 1 week (Browns) > 6 months ❌ Avoid
Fridge (4°C) 1-2 months > 1 year ✅ Acceptable

| Argon/Freezer (-20°C) | > 6 months | > 2 years | 🌟 Best Practice |

Module 2: Reaction Optimization (In-Situ Protection)

User Issue: "I see dark impurities forming during my coupling reaction."

Strategic Intervention

If you cannot use a protecting group, you must suppress the radical oxidation pathway during synthesis.

1. Degassing (The "Sparging" Rule) Dissolved oxygen is the primary enemy. Simply capping the flask is insufficient.

  • Method: Sparge all solvents with Argon or Nitrogen for at least 15 minutes before adding the aniline.

  • Why? This reduces dissolved

    
     concentration from ~8 mM to <0.5 mM, kinetically stalling the oxidation.
    

2. Scavenger Additives Add a sacrificial antioxidant if your chemistry tolerates it.

  • Sodium Bisulfite (

    
    ):  Effective in aqueous/biphasic couplings.
    
  • EDTA (5 mM): If using metal catalysts, EDTA chelates trace transition metals (Fe, Cu) that catalyze aniline oxidation.

Decision Logic: Prevention Workflow

OxidationLogic Start Start: Handling 4-Amino-2,5-dimethylbenzoic acid Goal Goal: What is your immediate intent? Start->Goal Storage Long-term Storage Goal->Storage Reaction Chemical Reaction Goal->Reaction Salt Convert to HCl Salt Storage->Salt Best Stability Inert Store under Argon (-20°C) Storage->Inert Alternative Protect Is the Amine involved in reaction? Reaction->Protect Yes Yes (e.g., Amide Coupling) Protect->Yes Direct Use No No (e.g., Esterification of COOH) Protect->No Bystander Degas 1. Degas Solvents 2. Use N2 Atmosphere 3. Work Fast Yes->Degas ChemProtect Install Protecting Group (Boc or Acetyl) No->ChemProtect

Caption: Decision matrix for handling electron-rich anilines based on experimental intent.

Module 3: Chemical Protection (Synthetic Routes)

User Issue: "I need to modify the carboxylic acid, but the amine keeps reacting or degrading."

The Solution: -Boc Protection

The tert-butyloxycarbonyl (Boc) group is ideal. It is stable to basic hydrolysis (used for ester saponification later) and removes the electron density from the ring, rendering the molecule oxidation-resistant.

Why not Acetyl? Acetyl groups are harder to remove without harsh conditions that might affect the benzoic acid core. Boc is cleaved gently with acid.

Protocol B: -Boc Protection of Sterically Hindered Anilines

Note: The 2,5-dimethyl groups create steric hindrance, making standard Boc-anhydride reactions sluggish. We use a catalyst.

Reagents:

  • Substrate: 4-Amino-2,5-dimethylbenzoic acid (1.0 equiv)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.2 - 1.5 equiv)
    
  • Base:

    
     (Triethylamine) (2.0 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Critical for hindered anilines.

  • Solvent: THF or DMF (Dry).

Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Mix: Dissolve the amino acid in THF. Add

    
     and DMAP.
    
  • Addition: Add

    
     (dissolved in minimal THF) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temp (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor via TLC (stain with Ninhydrin; free amine is purple, Boc-protected is faint/colorless or UV active).

  • Workup:

    • Evaporate THF.

    • Redissolve in EtOAc.

    • Wash with 1M Citric Acid (removes DMAP/Et3N). Do not use strong HCl , or you will deprotect it.

    • Wash with Brine -> Dry over

      
      .
      
  • Result: You now have 4-(tert-butoxycarbonylamino)-2,5-dimethylbenzoic acid . This white solid is highly stable to air oxidation.

Module 4: FAQs & Troubleshooting

Q1: Can I purify the oxidized (brown) material? A: Yes. If the material is only slightly brown, recrystallize it.

  • Solvent System: Ethanol/Water (hot/cold) or Methanol.

  • Activated Carbon: If the color persists, dissolve in hot ethanol, add activated charcoal (10% w/w), stir for 15 mins, and filter hot through Celite. The carbon adsorbs the polymeric oxidation impurities.

Q2: Why does the melting point drop after storage? A: Oxidation impurities (azo dimers) act as contaminants, causing melting point depression. Pure 4-Amino-2,5-dimethylbenzoic acid should melt cleanly (check specific CoA, typically >200°C range). A broad or lowered range confirms oxidation.[1]

Q3: Is this compound light sensitive? A: Yes. Electron-rich anilines are photo-labile. UV light accelerates the formation of the radical cation. Always wrap flasks in aluminum foil during long reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255032, 4-Amino-2,5-dimethylbenzoic acid. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Standard reference for N-Boc protection stability and protocols).

  • Travis, B. R., et al. (2003). Facile Oxidation of Anilines. (General mechanism of aniline oxidation to quinone imines). Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-2,5-dimethylbenzoic acid

Here is the technical support guide for the purification of 4-Amino-2,5-dimethylbenzoic acid, structured as a specialized troubleshooting and protocol center. Subject: Impurity Removal & Recrystallization Protocols CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the purification of 4-Amino-2,5-dimethylbenzoic acid, structured as a specialized troubleshooting and protocol center.

Subject: Impurity Removal & Recrystallization Protocols CAS: 21339-73-1 | Formula:


 | MW:  165.19  g/mol 

Core Purification Strategy

Application Scientist Note: Purifying 4-Amino-2,5-dimethylbenzoic acid requires navigating its zwitterionic nature . Unlike simple carboxylic acids, this molecule has both an acidic proton (


) and a basic amine (

).
  • The Trap: If you acidify too strongly (pH < 1), the amine protonates (

    
    ), forming a soluble hydrochloride salt, causing massive yield loss.
    
  • The Solution: You must target the Isoelectric Point (pI) , typically between pH 4.0 and 4.5, where the molecule is least soluble and precipitates as a neutral zwitterion.

Impurity Profile & Removal Logic
Impurity TypeSourceRemoval Strategy
Oxidation Products Air oxidation of aniline moiety (Grey/Brown color)Activated Carbon (Charcoal) treatment at alkaline pH.
Inorganic Salts Neutralization byproducts (NaCl,

)
Water wash of the precipitate at the pI.
Isomers/Intermediates 2,5-dimethylbenzoic acid; Nitro-precursorsRecrystallization (Ethanol/Water) or selective pH precipitation.

Protocol Module: Acid-Base Precipitation (The "Crude" Clean-up)

Use this protocol for crude material with >5% impurity content or significant discoloration.

Workflow Diagram

PurificationWorkflow Start Crude Solid (4-Amino-2,5-dimethylbenzoic acid) Dissolve Dissolve in dilute NaOH (Target pH 9-10) Start->Dissolve Solubilization Carbon Add Activated Carbon (Stir 30 min @ 50°C) Dissolve->Carbon Decolorization Filter1 Filter (Remove Carbon/Insolubles) Carbon->Filter1 Acidify Slow Acidification with HCl (Target pH 4.0 - 4.5) Filter1->Acidify Clear Filtrate Precipitate Precipitation at pI (Zwitterion Formation) Acidify->Precipitate Dropwise Addition Filter2 Filtration & Water Wash Precipitate->Filter2 Dry Vacuum Dry (50°C) Filter2->Dry

Figure 1: Acid-Base purification logic targeting the isoelectric point for maximum recovery.

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in water (10 mL per gram of solid). Slowly add 2M NaOH while stirring until the solution reaches pH 9–10 . The solid should dissolve completely as the sodium salt.

  • Decolorization: Add Activated Carbon (5-10 wt% relative to crude mass). Heat to 50°C and stir for 30 minutes.

    • Why? The anionic form of the molecule stays in solution, while non-polar colored tars adsorb to the carbon.

  • Clarification: Filter the warm solution through a Celite pad to remove the carbon. The filtrate should be clear yellow/amber.

  • Precipitation (Critical Step):

    • Cool filtrate to 20°C.

    • Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Stop exactly at pH 4.0–4.5.

    • Warning: Do not overshoot to pH 1. If you do, the product will re-dissolve.

  • Isolation: Stir the slurry for 1 hour to maximize crystal growth. Filter the solid and wash with cold water (

    
    ) to remove trapped inorganic salts.
    

Protocol Module: Recrystallization (High Purity)

Use this protocol if the product purity is <98% or if specific crystal morphology is required.

Solvent Selection Guide

Based on the polarity of the amino and carboxylic groups, mixed-solvent systems are most effective.

Solvent SystemRatio (v/v)Application
Ethanol / Water 1:1 to 1:2Recommended. Balances yield and impurity rejection.
Methanol / Water 1:1Higher solubility; good for very dirty samples but lower yield.
Ethyl Acetate PureGood for removing non-polar organic impurities, but low solubility for the zwitterion.
Recrystallization Procedure (Ethanol/Water)[1]
  • Reflux: Suspend the semi-pure solid in Ethanol (5 mL/g). Heat to reflux (

    
    ).
    
  • Titration: If not fully dissolved, add Water dropwise through the condenser until the solution just becomes clear.

  • Cooling: Remove heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals). Then chill in an ice bath (

    
    ) for 2 hours.
    
  • Filtration: Filter the white/off-white needles. Wash with a small amount of cold 1:1 Ethanol/Water.

  • Drying: Dry under vacuum at

    
    .
    

Troubleshooting & FAQ

Q: My product turned grey/purple during drying. What happened? A: This is oxidative degradation. Aniline derivatives are sensitive to air oxidation, especially when wet and exposed to light.

  • Fix: Ensure the final wash is thorough to remove surface mother liquor. Dry under vacuum (exclusion of oxygen) or nitrogen purge. Store in amber vials.

Q: I acidified to pH 1 to ensure everything precipitated, but my yield is 20%. Where is my product? A: It is in the filtrate. At pH 1, the amino group is protonated (


), making the molecule a water-soluble cation.
  • Fix: Neutralize the filtrate back to pH 4.5 using NaOH. The product will precipitate.[1]

Q: The crude material contains 2,5-dimethylbenzoic acid (no amino group). How do I remove it? A: The acid-base method usually separates this.[1] However, if it persists:

  • Logic: 2,5-dimethylbenzoic acid is less soluble in acidic water than the zwitterionic amino acid.

  • Fix: Perform the recrystallization in Ethyl Acetate . The amino acid zwitterion is poorly soluble in pure EtOAc, while the simple benzoic acid impurity is highly soluble. Wash the solid with warm EtOAc.

References

  • Synthesis and Characterization: Dow AgroSciences LLC. (2020). Fungicidal aryl amidines. WO2020237131A1.[2] (See Example 3A for synthesis and isolation context).

  • General Purification of Aminobenzoic Acids: Isoelectric Precipitation: Identifying the pI is standard practice for amphoteric molecules. 4-aminobenzoic acid pKa values (2.38, 4.85) suggest a pI near 3.6-4.0. The methyl groups in 4-amino-2,5-dimethylbenzoic acid likely shift this slightly higher due to electron donation. Reference: Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
  • Solubility Data: PubChem Compound Summary for CID 255032, 4-Amino-2,5-dimethylbenzoic acid.

Sources

Optimization

Technical Support Center: Stability of 4-Amino-2,5-dimethylbenzoic Acid in Solution

Introduction Welcome to the technical support guide for 4-Amino-2,5-dimethylbenzoic acid (ADMBA). This document is designed for researchers, scientists, and drug development professionals to address common stability chal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Amino-2,5-dimethylbenzoic acid (ADMBA). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. ADMBA, a substituted aromatic amine and carboxylic acid, possesses functional groups that are susceptible to environmental factors, potentially impacting experimental reproducibility and the integrity of results.

This guide provides a foundational understanding of ADMBA's chemical properties, detailed troubleshooting protocols, and validated experimental workflows. By synthesizing data from structurally similar compounds, such as para-aminobenzoic acid (PABA) and other aromatic amines, we offer insights into potential degradation pathways and best practices for handling and storage.

Section 1: Foundational Chemical Properties & Stability Profile

Understanding the inherent chemical nature of 4-Amino-2,5-dimethylbenzoic acid is the first step in troubleshooting its stability. The molecule contains an acidic carboxylic acid group and a basic amino group, making its solubility and stability highly dependent on pH.[1] The aromatic amine is also a primary site for oxidative degradation.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2][3]
Appearance White to light yellow crystalline powder (in solid form)[4]
Predicted pKa (Carboxyl) ~4-5Inferred from similar benzoic acids
Predicted pKa (Amino) ~2-3Inferred from similar anilines
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and methanol.[1][4][5][1][4][5]

Section 2: Frequently Asked Questions (FAQs) - Understanding Stability

This section addresses common questions regarding the stability of 4-Amino-2,5-dimethylbenzoic acid.

Q1: What are the primary factors that affect the stability of 4-Amino-2,5-dimethylbenzoic acid in solution?

A1: The stability of ADMBA in solution is influenced by several factors:

  • pH: Affects both solubility and the rate of hydrolytic degradation.[1]

  • Oxygen: The aromatic amine moiety is susceptible to oxidation, which can be catalyzed by light or trace metals.[6] This is often the primary degradation pathway, leading to colored byproducts.

  • Light (Photostability): Exposure to UV or even ambient light can accelerate oxidative degradation.[7]

  • Temperature: Elevated temperatures can increase the rate of all degradation reactions.[6][8]

  • Solvent: The choice of solvent impacts solubility and can influence degradation pathways.[8] While aqueous buffers are often required for biological assays, they are where the compound is often least stable.[5]

Q2: How does pH impact the solubility and stability of the compound?

A2: The pH of the solution dictates the ionization state of the amino and carboxylic acid groups, which in turn governs solubility.

  • Acidic pH (pH < 2): The amino group is protonated (-NH₃⁺) and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and is generally more water-soluble.

  • Near-Neutral pH (pH ~3-4): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), which often corresponds to its point of minimum solubility (isoelectric point).

  • Basic pH (pH > 5): The carboxylic acid is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge and its solubility in water increases.[1]

Stability is also pH-dependent. Extreme pH conditions (highly acidic or basic) can promote hydrolysis, although oxidation is typically the more significant concern for this class of compounds.[7]

G cluster_pH pH-Dependent Species of 4-Amino-2,5-dimethylbenzoic Acid node_acid Cationic Form (Soluble) node_zwitterion Zwitterionic Form (Low Solubility) node_acid->node_zwitterion Increase pH node_anion Anionic Form (Soluble) node_zwitterion->node_anion Increase pH

Caption: Predominant ionic forms of ADMBA at different pH values.

Q3: My ADMBA solution is turning yellow or brown. What is happening?

A3: A color change is a strong visual indicator of degradation, specifically oxidation. Aromatic amines can oxidize to form highly colored nitroso, nitro, or polymeric species. This process can be initiated by atmospheric oxygen and accelerated by exposure to light and the presence of metal ions. If you observe a color change, the solution should be considered degraded and discarded.

Q4: What are the best practices for preparing and storing stock solutions of ADMBA?

A4: To ensure the integrity of your experiments, follow these guidelines:

  • Primary Stock Solution: Prepare a high-concentration stock solution in an anhydrous, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[5] In such solvents, the compound is generally more stable.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed and protected from light (e.g., by using amber vials or wrapping in aluminum foil).

  • Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the DMSO stock into your buffer of choice.[5] It is strongly advised not to store aqueous solutions for more than a day, even when refrigerated.[5]

  • Inert Gas: For long-term storage of the solid compound or DMSO stock, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

G start Issue: Inconsistent or Non-Reproducible Results check_solution Was the aqueous working solution prepared fresh? start->check_solution sol_fresh Yes check_solution->sol_fresh Yes sol_not_fresh No check_solution->sol_not_fresh No check_stock Is the DMSO stock old or subjected to multiple freeze-thaws? stock_ok No check_stock->stock_ok No stock_bad Yes check_stock->stock_bad Yes check_medium Is ADMBA stable in your specific assay medium/buffer? medium_unknown Unsure check_medium->medium_unknown Unsure sol_fresh->check_stock action_remake_working Action: Prepare a fresh working solution daily. sol_not_fresh->action_remake_working stock_ok->check_medium action_remake_stock Action: Prepare a new DMSO stock from solid. Aliquot for single use. stock_bad->action_remake_stock action_stability_study Action: Perform a time-course stability study. See Protocol 4.3. medium_unknown->action_stability_study end_node Problem Resolved action_remake_working->end_node action_remake_stock->end_node action_stability_study->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: I observe precipitation when diluting my DMSO stock into an aqueous buffer.

  • Possible Cause 1: pH-dependent solubility. The pH of your final working solution may be near the isoelectric point of ADMBA, where it is least soluble.[1]

    • Solution: Check and adjust the pH of your final solution. Moving the pH further away from the estimated isoelectric point (e.g., to pH 7.4 for many cell culture media) should increase solubility.

  • Possible Cause 2: Concentration exceeds solubility limit. The final concentration in the aqueous buffer may be too high.

    • Solution: Determine the maximum solubility of ADMBA in your specific buffer. You may need to work at a lower concentration or incorporate a pharmaceutically acceptable co-solvent if the experimental design permits.

Section 4: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing stability.

Protocol 4.1: Preparation of Stock and Working Solutions
  • DMSO Stock (100 mM):

    • Accurately weigh 16.52 mg of 4-Amino-2,5-dimethylbenzoic acid solid.

    • Add to a 1 mL volumetric flask or appropriate vial.

    • Add anhydrous DMSO to dissolve the solid completely, then bring the final volume to 1.0 mL.

    • Vortex until fully dissolved.

    • Aliquot into single-use, light-protected vials and store at -20°C or below.

  • Aqueous Working Solution (e.g., 100 µM in PBS):

    • Thaw one aliquot of the 100 mM DMSO stock solution.

    • In a sterile tube, add 999 µL of your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add 1 µL of the 100 mM DMSO stock to the buffer.

    • Vortex immediately and thoroughly to ensure complete mixing and prevent precipitation.

    • Crucially, prepare this solution immediately before use. Do not store.

Protocol 4.2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the compound's stability profile.[7] The goal is to achieve 5-20% degradation.[7]

ConditionReagent/ProcedureTypical Conditions
Acid Hydrolysis 0.1 M HClRoom Temperature or 60°C, 2-24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature, 1-8 hours
Oxidation 3% H₂O₂Room Temperature, 2-24 hours, protected from light
Thermal Solution in buffer at 60-80°C24-72 hours, protected from light
Photolytic Solution exposed to light source (UV/Vis combination)Follow ICH Q1B guidelines

Procedure:

  • Prepare a solution of ADMBA in a suitable solvent (e.g., 1 mg/mL in methanol-water).

  • Aliquot the solution into separate, protected vials for each stress condition.

  • Add the stressor (e.g., HCl, NaOH, H₂O₂) and incubate for the designated time.

  • At each time point, withdraw a sample, neutralize it if necessary (e.g., acid-stressed sample with NaOH), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating method like HPLC-UV (see Protocol 4.3).

Protocol 4.3: HPLC-UV Method for Stability Assessment

This reverse-phase HPLC method can be used to separate the parent ADMBA from its potential degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 285 nm (based on typical absorbance for aminobenzoic acids).[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Analysis: Monitor the peak area of the parent ADMBA peak over time. A decrease in its area and the appearance of new peaks are indicative of degradation.

References

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from a departmental resource on amine basicity and stability.
  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubMed. (n.d.). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of basic stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • PubMed. (n.d.). p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from a research article on PABA analysis.
  • Scantec Nordic. (n.d.). Amino Acid Analysis.
  • PubMed. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase.
  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • Acta Chemica Scandinavica. (n.d.). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2,5-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

  • BenchChem. (2025). Degradation Pathways of 3-Amino-2,4,5-trichlorobenzoic Acid: A Technical Guide.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for 4-Amino-2,5-dimethylbenzoic Acid Chromatography

Welcome to the technical support center for the chromatographic analysis of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic method development and troubleshooting for this compound. As your dedicated scientific resource, this document moves beyond generic advice to offer a deep dive into the specific chemical properties of 4-Amino-2,5-dimethylbenzoic acid and how they dictate its behavior in High-Performance Liquid Chromatography (HPLC).

Understanding the Analyte: 4-Amino-2,5-dimethylbenzoic Acid

4-Amino-2,5-dimethylbenzoic acid is a bifunctional molecule containing both a weakly basic aromatic amine and a weakly acidic carboxylic acid group. Its chromatographic retention and peak shape are highly dependent on the pH of the mobile phase. The methyl groups on the benzene ring increase its hydrophobicity compared to its parent compound, 4-aminobenzoic acid.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
pKa (estimated) Amino group: ~2.5-3.0, Carboxylic acid group: ~4.5-5.0[2][3][4]
XLogP3 1.5[5]

Note: The pKa values are estimated based on the parent compound, 4-aminobenzoic acid, and the known effects of methyl substituents on the acidity of benzoic acid and the basicity of aniline.[2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of 4-Amino-2,5-dimethylbenzoic acid, providing step-by-step solutions grounded in chromatographic principles.

Issue 1: Poor Peak Shape - Tailing Peak

A tailing peak is one of the most common issues, particularly with compounds containing amine groups.

Q: My peak for 4-Amino-2,5-dimethylbenzoic acid is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for this compound is most often caused by secondary interactions between the basic amino group and acidic residual silanols on the silica-based stationary phase. Here’s a systematic approach to troubleshoot and resolve this issue:

Step 1: Mobile Phase pH Optimization

The ionization state of both the analyte and the stationary phase is critical.

  • Explanation: At mid-range pH (e.g., pH 4-6), the amino group (pKa ~2.5-3.0) will be protonated (positive charge), and some residual silanols on the column packing will be deprotonated (negative charge). This leads to strong ionic interactions that cause peak tailing.

  • Protocol:

    • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 20 mM phosphate buffer or 0.1% formic acid). At this pH, the amino group is fully protonated, and the residual silanols are protonated and thus neutral, minimizing the undesirable ionic interactions.

    • Use a Buffer: Ensure you are using a buffer to maintain a stable pH throughout the analysis. Unbuffered mobile phases can lead to inconsistent retention times and peak shapes.

Step 2: Assess the Stationary Phase

Not all C18 columns are created equal.

  • Explanation: Modern HPLC columns are often end-capped to reduce the number of accessible silanol groups. However, the level of end-capping and the purity of the silica can vary.

  • Protocol:

    • Use a High-Purity, End-Capped Column: If you are using an older column, consider switching to a modern, high-purity silica column with extensive end-capping. These columns are specifically designed to minimize silanol interactions.

    • Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase chemistry, such as one with an embedded polar group or a polymeric stationary phase, can provide a different selectivity and reduce tailing.[6]

Step 3: Mobile Phase Additives

Sometimes, a mobile phase modifier can help.

  • Explanation: A small amount of a basic additive can compete with the analyte for interaction with the active silanol sites.

  • Protocol:

    • Add a Competing Base: In situations where you cannot lower the pH sufficiently, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can sometimes improve peak shape. Caution: TEA can be difficult to remove from the column and may affect the column's performance for other analyses. It is also not suitable for mass spectrometry detection.

Issue 2: Poor Retention or Co-elution

Difficulty in achieving adequate retention or separating the analyte from impurities.

Q: My 4-Amino-2,5-dimethylbenzoic acid peak is eluting too early, close to the void volume, or co-eluting with other components. How can I improve its retention and resolution?

A: Insufficient retention in reversed-phase chromatography is common for relatively polar compounds. Here’s how to address this:

Step 1: Adjust Mobile Phase Composition

The organic modifier content is a primary driver of retention in reversed-phase HPLC.

  • Explanation: In reversed-phase chromatography, increasing the aqueous content of the mobile phase increases the retention of hydrophobic compounds.

  • Protocol:

    • Decrease the Organic Solvent Percentage: If you are using a gradient, decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol). If you are using an isocratic method, decrease the overall percentage of the organic solvent.

    • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a weaker solvent than acetonitrile in reversed-phase, so switching to methanol at the same percentage will generally increase retention.

Step 2: Control the Ionization State for Optimal Retention

The ionization state of the carboxylic acid group significantly impacts retention.

  • Explanation: The ionized (deprotonated) form of the carboxylic acid is more polar and will have less retention on a reversed-phase column. The neutral (protonated) form is more hydrophobic and will be retained longer.

  • Protocol:

    • Lower the Mobile Phase pH: To maximize retention, ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of the carboxylic acid group (estimated pKa ~4.5-5.0). A pH of 2.5-3.0 is a good starting point. This will ensure the carboxylic acid is in its neutral, more retained form.

Step 3: Consider a Different Stationary Phase

The choice of column can dramatically affect retention and selectivity.

  • Explanation: For polar compounds, a standard C18 column may not provide sufficient retention.

  • Protocol:

    • Use a Column with Higher Carbon Load: A C18 column with a higher carbon load will be more hydrophobic and provide greater retention.

    • Try a Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds through pi-pi interactions, which may improve resolution from other aromatic impurities.

    • Explore Mixed-Mode Chromatography: A mixed-mode column that offers both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for ionizable compounds like 4-Amino-2,5-dimethylbenzoic acid.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the analysis of 4-Amino-2,5-dimethylbenzoic acid on a C18 column?

A1: A good starting point for a gradient method on a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) would be:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm[9]

This starting condition ensures the analyte is in a single, more retained ionic form and provides a broad elution window to separate it from potential impurities.

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different properties that can influence the selectivity of your separation.

  • Acetonitrile: Generally has a lower viscosity, allowing for higher flow rates and better efficiency. It is considered a weaker solvent in terms of its interaction with the stationary phase but can have different selectivity due to its dipole moment.

  • Methanol: Is a stronger solvent in reversed-phase and can offer different selectivity, particularly for polar compounds, due to its hydrogen-bonding capabilities.

If you are struggling with co-eluting peaks, switching from acetonitrile to methanol (or vice-versa) is a powerful tool to alter the elution order and improve resolution.

Q3: My sample is dissolved in a strong solvent like DMSO. Could this be causing my peak shape problems?

A3: Yes, absolutely. Injecting a sample dissolved in a solvent that is significantly stronger than your initial mobile phase can cause peak distortion, including fronting, tailing, or splitting.[5]

  • Explanation: The strong sample solvent carries the analyte band through the top of the column too quickly, leading to a distorted peak shape.

  • Solution:

    • Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or your isocratic mobile phase.

    • Minimize Injection Volume: If you must use a stronger solvent, keep the injection volume as small as possible.

    • Dilute with Weaker Solvent: Dilute your sample in a solvent that is weaker than or matches the initial mobile phase.

Q4: I am seeing a split peak for my analyte. What could be the cause?

A4: A split peak can be caused by several factors:

  • Partially Clogged Column Frit: Debris from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be unevenly distributed onto the column head.[10]

    • Solution: Try back-flushing the column. If this does not resolve the issue, the frit may need to be replaced, or the column may need to be replaced. Using an in-line filter can help prevent this.

  • Column Void: A void at the head of the column can cause peak splitting. This can happen over time due to the dissolution of the silica bed under harsh mobile phase conditions (e.g., high pH).[11]

    • Solution: The column will likely need to be replaced.

  • Sample Solvent Effect: As mentioned in Q3, a strong sample solvent can cause peak splitting.

Q5: How do I choose the optimal UV detection wavelength?

A5: The optimal UV detection wavelength is typically at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.

  • Protocol:

    • Run a UV-Vis Spectrum: If you have a photodiode array (PDA) detector, you can obtain the UV spectrum of your analyte peak directly from a chromatographic run.

    • Consult Literature: For aminobenzoic acids, typical detection wavelengths are around 254 nm and 280 nm.[9]

    • Consider Matrix Effects: If your sample matrix has high background absorbance at the λmax of your analyte, you may need to choose a different wavelength where the interference is lower, even if it means a slight reduction in sensitivity for your analyte.

Experimental Workflows and Diagrams

Systematic Approach to Solvent System Optimization

The following workflow provides a logical sequence for developing a robust solvent system for the analysis of 4-Amino-2,5-dimethylbenzoic acid.

Solvent_Optimization_Workflow A Define Analytical Goals (e.g., Purity, Quantification) B Select Initial Column (e.g., C18, 4.6x150 mm, 5 µm) A->B C Choose Initial Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile B->C D Scouting Gradient (e.g., 10-90% B in 15 min) C->D E Evaluate Initial Results (Retention, Peak Shape, Resolution) D->E F Optimize Mobile Phase pH (Is the peak shape acceptable?) E->F Poor Peak Shape H Optimize Gradient (Adjust slope and time for best resolution) E->H Good Peak Shape G Adjust pH to 2.5-3.0 (e.g., Phosphate Buffer) F->G Yes G->H I Fine-tune Organic Modifier (Try Methanol for different selectivity) H->I Poor Resolution J Method Validation H->J Good Resolution I->J

Caption: A systematic workflow for optimizing the solvent system for 4-Amino-2,5-dimethylbenzoic acid chromatography.

References

  • Chemistry Stack Exchange. (2014). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1404.
  • Tan, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal of Physical Chemistry B, 125(48), 13175-13193.
  • Karapinar, R., & Gündüz, S. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Chinese Journal of Chemistry, 28(1), 7-12.
  • Analytical Methods. (2015). A validated stability-indicating HPLC method for the simultaneous determination of antipyrine and benzocaine in the presence of p-aminobenzoic acid. Analytical Methods, 7(18), 7613-7620.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2015). Chromatograms of p-aminobenzoic acid and methoxsalen on various columns. Retrieved from [Link]

  • PubMed. (1995). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Journal of Food Science. (1990). Comparison of methods for determination of para-aminobenzoic acid (PABA). Journal of Food Science, 55(2), 468-471.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? Retrieved from [Link]

  • LCGC International. (2022). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Functions of Stationary Phases in Chromatographic Techniques. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2,5-dimethylbenzoic acid (C9H11NO2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Amino-2,5-dimethylbenzoic Acid

Welcome to the technical support center for the synthesis of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to facilitate a more efficient and rapid synthesis by addressing common challenges encountered during this multi-step process.

The primary synthetic route involves a two-step process: the electrophilic nitration of 2,5-dimethylbenzoic acid to yield 4-nitro-2,5-dimethylbenzoic acid, followed by the reduction of the nitro group to the desired amine. This guide is structured to address issues in each of these critical stages.

Troubleshooting Guide

Part 1: Nitration of 2,5-dimethylbenzoic Acid

The nitration of substituted benzoic acids can be prone to issues such as slow reaction rates, incomplete conversion, and the formation of undesired isomers.[1][2] Careful control of reaction conditions is paramount for a successful and timely outcome.

Issue 1: Slow or Incomplete Nitration Reaction

A sluggish reaction can often be attributed to suboptimal conditions for the generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[3][4]

  • Root Cause Analysis & Solution:

    • Insufficient Acid Strength: The combination of concentrated nitric acid and sulfuric acid is crucial. Sulfuric acid acts as a catalyst to protonate nitric acid, thereby generating the nitronium ion.[3] Ensure that both acids are of high concentration and are not hydrated.

    • Low Reaction Temperature: While low temperatures (0-10°C) are necessary to control the exothermic reaction and minimize side-product formation, excessively low temperatures can significantly slow down the reaction rate.[1][5] If the reaction is proceeding too slowly, a marginal increase in temperature (e.g., to 10-15°C) can be considered, with careful monitoring for the formation of byproducts.

    • Poor Mixing: Inadequate mixing can lead to localized depletion of reactants. Ensure vigorous and efficient stirring throughout the addition of the nitrating mixture and for the duration of the reaction.

Issue 2: Formation of Multiple Isomers

The nitration of 2,5-dimethylbenzoic acid can yield a mixture of isomers, primarily the desired 4-nitro product along with the 6-nitro (ortho) isomer.[1] Maximizing the yield of the desired isomer is key to an efficient synthesis.

  • Root Cause Analysis & Solution:

    • Reaction Temperature: Higher reaction temperatures can lead to a decrease in regioselectivity. Maintaining a consistently low temperature (5-10°C) during the addition of the nitrating mixture is critical for favoring the formation of the sterically less hindered 4-nitro isomer.[1]

    • Rate of Addition: A slow, dropwise addition of the nitrating mixture to the solution of 2,5-dimethylbenzoic acid in sulfuric acid allows for better temperature control and can improve the isomeric ratio.[6]

Part 2: Reduction of 4-Nitro-2,5-dimethylbenzoic Acid

The reduction of the nitro group is the final step in the synthesis. The efficiency and speed of this step are highly dependent on the chosen reduction method.

Issue 1: Sluggish or Incomplete Reduction

A slow reduction can be a significant bottleneck in the overall synthesis. The choice of reducing agent and catalyst is critical.

  • Root Cause Analysis & Solution:

    • Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Palladium on Carbon, Platinum on Carbon, Raney Nickel) may be poisoned or have low activity. Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. The catalyst loading is also a key parameter; typically, amounts ranging from 0.05 to 5 percent by weight of the nitrobenzoic acid are used.[7]

    • Suboptimal pH (for Chemical Reduction): When using reducing agents like tin(II) chloride in hydrochloric acid, maintaining a strongly acidic environment is necessary for the reaction to proceed efficiently.

    • Insufficient Temperature: While some reductions can proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. For instance, reductions with hydrazine hydrate are often carried out at temperatures between 40-110°C.[8] A modest increase in temperature can significantly accelerate the reaction, though it should be monitored to avoid side reactions.[9]

    • Choice of Reducing Agent: For rapid reductions, consider highly efficient systems. A metal-free reduction using tetrahydroxydiboron with 4,4′-bipyridine as an organocatalyst has been reported to reduce aromatic nitro compounds within 5 minutes at room temperature.[10]

Issue 2: Formation of Impurities

Incomplete reduction can lead to the formation of intermediates such as nitroso and hydroxylamine species.[11] Over-reduction of the carboxylic acid group is also a potential side reaction, though less common under conditions selective for nitro group reduction.

  • Root Cause Analysis & Solution:

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure complete conversion to the desired amine.

    • Chemoselective Catalysts: Employing catalysts known for their high chemoselectivity towards the reduction of nitro groups can minimize side reactions. Rhodium(I) complexes, for example, have shown high chemoselectivity for the reduction of the aromatic nitro group while leaving the carboxylic acid group intact.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Amino-2,5-dimethylbenzoic acid?

A1: The most prevalent and straightforward synthesis involves a two-step process:

  • Nitration: 2,5-dimethylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitro-2,5-dimethylbenzoic acid.[1]

  • Reduction: The resulting 4-nitro-2,5-dimethylbenzoic acid is then reduced to 4-amino-2,5-dimethylbenzoic acid. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction.[7]

Q2: How can I accelerate the nitration step without compromising the yield of the desired 4-nitro isomer?

A2: While increasing the temperature can speed up the reaction, it may negatively impact the regioselectivity.[1] A more effective approach is to ensure the optimal generation of the nitronium ion by using fresh, concentrated nitric and sulfuric acids.[3] Efficient stirring is also crucial to maximize the contact between reactants.

Q3: What are the fastest methods for the reduction of the nitro group?

A3: For rapid reduction, catalytic hydrogenation is often very effective. The reaction rate is influenced by the choice of catalyst, hydrogen pressure, and temperature.[13] Some modern, highly efficient methods include the use of tetrahydroxydiboron with an organocatalyst, which can achieve complete reduction in minutes at room temperature.[10] Photocatalytic reduction has also been shown to have very high reaction rates under optimized conditions.[14]

Q4: Can I monitor the progress of these reactions in real-time?

A4: Yes, both reactions can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting material and the formation of the product, helping you determine the reaction endpoint and avoid unnecessarily long reaction times.

Q5: Are there any safety precautions I should be particularly aware of?

A5: The nitration step involves the use of highly corrosive and concentrated acids. This reaction is also exothermic and must be performed in an ice bath with slow addition of the nitrating mixture to control the temperature.[5][6] For the catalytic hydrogenation, proper handling of flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel) is essential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Nitration of 2,5-dimethylbenzoic acid
  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2,5-dimethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to below 5°C.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.[6]

  • Add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10°C.[1]

  • After the addition is complete, allow the mixture to stir at 10°C for an additional 60 minutes.[1]

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Rapid Reduction of 4-Nitro-2,5-dimethylbenzoic Acid via Catalytic Hydrogenation
  • In a hydrogenation vessel, dissolve 4-nitro-2,5-dimethylbenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 bar).

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) to increase the reaction rate.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 4-amino-2,5-dimethylbenzoic acid.

Data Presentation

Table 1: Comparison of Common Reduction Methods for Nitroarenes

Reduction MethodTypical Catalyst/ReagentTemperatureReaction TimeAdvantagesDisadvantages
Catalytic HydrogenationPd/C, Pt/C, Raney Ni25-80°C1-8 hoursHigh yield, clean reactionRequires specialized equipment, catalyst handling
Metal/Acid ReductionSn/HCl, Fe/HCl80-100°C2-6 hoursInexpensive reagentsHarsh conditions, stoichiometric metal waste
Hydrazine HydrateRaney Ni, Fe/C40-110°C1-4 hoursAvoids high pressureHydrazine is toxic
Tetrahydroxydiboron4,4′-bipyridineRoom Temp.< 10 minutesVery fast, mild conditionsReagent cost may be higher

Visualizations

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2,5-Dimethylbenzoic Acid 2,5-Dimethylbenzoic Acid 4-Nitro-2,5-dimethylbenzoic Acid 4-Nitro-2,5-dimethylbenzoic Acid 2,5-Dimethylbenzoic Acid->4-Nitro-2,5-dimethylbenzoic Acid  5-10°C Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->4-Nitro-2,5-dimethylbenzoic Acid 4-Amino-2,5-dimethylbenzoic Acid 4-Amino-2,5-dimethylbenzoic Acid 4-Nitro-2,5-dimethylbenzoic Acid->4-Amino-2,5-dimethylbenzoic Acid  Reduction Reducing Agent H2/Pd-C or other methods Reducing Agent->4-Amino-2,5-dimethylbenzoic Acid Troubleshooting cluster_nitration Nitration Step cluster_reduction Reduction Step Start Reaction is too slow Nitration_Check Check Reagent Concentration & Mixing Efficiency Start->Nitration_Check Reduction_Check Verify Catalyst Activity & Loading Start->Reduction_Check Nitration_Temp Increase Temperature Slightly (to 10-15°C) Nitration_Check->Nitration_Temp Reduction_Temp Increase Reaction Temperature Reduction_Check->Reduction_Temp Reduction_Reagent Consider a More Active Reducing Agent Reduction_Temp->Reduction_Reagent

Caption: Troubleshooting workflow for slow reaction times.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Retrieved from PrepChem.com website: [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org. Retrieved from [Link]

  • CN105085228A. (2015). Production method for 3, 5-dimethylbenzoic acid. Google Patents.
  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • Yic.edu.et. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Retrieved from [Link]

  • CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylbenzoic acid. Retrieved from [Link]

  • US3882171A. (1975). Hydrogenation of nitrobenzoic acids. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Frontiers. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Retrieved from [Link]

  • CN112441926A. (2021). Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid. Google Patents.
  • University of New Hampshire. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitrobenzene over different catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • JPS5726652A. (1982). Reduction of nitrobenzoic acid. Google Patents.
  • YouTube. (2021). Nitration of benzoic acid. Retrieved from [Link]

  • Sciencemadness.org. (2021). Avoiding over nitration (or generally over-electrophilic substitution). Retrieved from [Link]

  • CN103319330A. (2013). Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process. Google Patents.
  • National Center for Biotechnology Information. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mesitoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 4-Amino-2,5-dimethylbenzoic Acid Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the production of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production of 4-Amino-2,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Pathway & Reaction Control

The industrial synthesis of 4-Amino-2,5-dimethylbenzoic acid is typically a two-step process. Understanding and controlling each step is paramount for a successful scale-up. The general pathway involves the nitration of a suitable precursor followed by the reduction of the nitro-intermediate.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Purification A 2,5-Dimethylbenzoic Acid B 4-Nitro-2,5-dimethylbenzoic Acid A->B HNO₃ / H₂SO₄ C 4-Amino-2,5-dimethylbenzoic Acid (Crude Product) B->C Reducing Agent (e.g., H₂, Pd/C or Fe, HCl) D High-Purity Product C->D Crystallization / Reslurrying

Caption: General Synthesis Workflow for 4-Amino-2,5-dimethylbenzoic Acid.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant batch-to-batch variation in the yield and purity of our intermediate, 4-Nitro-2,5-dimethylbenzoic acid. What are the likely causes during scale-up?

A1: This is a classic scale-up challenge related to the highly exothermic nature of electrophilic aromatic nitration. The primary causes are inadequate thermal and mass transfer in larger reactors.

  • Causality (Thermal Management): At the lab scale, a simple ice bath provides a large surface-area-to-volume ratio, allowing for efficient heat removal. In a large reactor, this ratio decreases dramatically. Inefficient heat removal can lead to localized temperature spikes, which accelerate side reactions, such as the formation of dinitro isomers or oxidative degradation of the starting material, resulting in lower yield and a darker product color.[1]

  • Causality (Mixing & Reagent Addition): Inadequate mixing can create localized areas of high nitric acid concentration. This can promote the formation of undesired isomers. On a larger scale, the rate of addition for the nitrating mixture (HNO₃/H₂SO₄) must be carefully controlled and calibrated to the reactor's heat removal capacity to maintain a consistent temperature profile.[2]

Troubleshooting Protocol:

  • Characterize Thermal Hazard: Use a reaction calorimeter (RC1) or similar instrument to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR) to understand the thermal risks.[1]

  • Control Reagent Addition: Implement a controlled, subsurface addition of the pre-cooled nitrating mixture. The addition rate should be tied to the internal batch temperature, automatically slowing or stopping if the temperature exceeds the defined setpoint.

  • Optimize Agitation: Model the mixing in your reactor using software like Visimix or consult with a chemical engineer to ensure you are achieving sufficient bulk movement and turbulence to prevent localized "hot spots" and concentration gradients.

Q2: During the reduction of the nitro group, our reaction stalls, or we observe the formation of colored impurities. Why does this happen more frequently at a larger scale?

A2: The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[3][4] The accumulation of these intermediates, often due to catalyst deactivation or poor reaction conditions, can lead to the formation of highly colored dimeric impurities like azo and azoxy compounds.[5]

Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel):

  • Catalyst Deactivation: At scale, catalyst poisoning is a greater risk. Poisons can be introduced from raw materials or leach from equipment. Inefficient mixing can also prevent the catalyst from being properly suspended, reducing its effective surface area and leading to incomplete reactions.

  • Mass Transfer Limitations: The reaction rate can become limited by the transfer of hydrogen gas from the headspace into the liquid phase and then to the catalyst surface. Agitation speed and sparging efficiency are critical parameters that do not scale linearly from lab to plant.[2]

Metal/Acid Reduction (e.g., Fe/HCl):

  • Surface Passivation: The surface of the iron particles can become passivated by the formation of iron oxides/hydroxides, especially if the pH drifts too high. Vigorous agitation is required to ensure mechanical scouring of the metal surface to maintain reactivity.

  • Exotherm Control: This reduction is highly exothermic. Poor temperature control can lead to side reactions. A controlled addition of acid or a staged addition of the iron powder is often necessary at scale.

Troubleshooting Workflow:

G Start Low Yield / High Impurities in Reduction Step Q1 Is the reaction incomplete? (Check TLC/HPLC for starting material) Start->Q1 Q2 Are colored impurities present? (e.g., Azo/Azoxy compounds) Q1->Q2 No Sol1 Catalytic Route: - Check H₂ uptake rate. - Test catalyst activity. - Increase agitation/sparging. Metal/Acid Route: - Ensure sufficient acid stoichiometry. - Check metal particle size/activity. Q1->Sol1 Yes Sol2 Improve Temperature Control: - Reduce addition rate of reagents. - Ensure sufficient reactor cooling. Check for Air Leaks: - Ensure inert atmosphere (N₂). - Oxygen promotes oxidative coupling. Q2->Sol2 Yes Sol3 Proceed to Work-up. Optimize purification to remove trace impurities. Q2->Sol3 No

Caption: Troubleshooting Decision Tree for the Nitro Reduction Step.

Section 2: Work-up, Purification, and Impurity Control

Scaling up the purification of amino acids presents unique challenges due to their amphoteric nature and potential for complex impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Our final product, 4-Amino-2,5-dimethylbenzoic acid, has poor filtration characteristics and often has a pink or beige color after isolation. How can we improve this?

A1: Poor filtration is typically due to a small particle size or undesirable crystal habit (e.g., needles), while discoloration points to the presence of trace oxidized impurities. Both issues can often be addressed by optimizing the final crystallization step.

  • Crystallization & Particle Size: Rapid precipitation, which can occur during a fast pH adjustment or "crash" cooling, leads to the formation of many small nuclei and results in fine particles that are difficult to filter and wash. A controlled crystallization with a defined cooling profile and seeding is essential for growing larger, more uniform crystals.[1]

  • Coloration: The amino group is susceptible to oxidation, especially in the presence of air and residual metal catalysts (like iron or palladium). This can form trace, highly colored impurities. Performing the work-up and crystallization under an inert nitrogen atmosphere can significantly mitigate this. The use of activated carbon during recrystallization can also help adsorb these colored impurities.[6][7]

Optimized Crystallization Protocol:

  • After the reaction is complete and any solid catalyst has been filtered, perform a solvent swap into the desired crystallization solvent (e.g., an ethanol/water mixture).

  • Heat the solution under a nitrogen blanket to dissolve the product completely.

  • Optional: Add a small amount of activated carbon (e.g., 0.5-1% w/w), stir for 15-30 minutes at temperature, and filter the hot solution through a fine filter aid (like Celite) to remove the carbon and any particulate matter.

  • Cool the solution slowly to a supersaturated temperature (e.g., 60-70°C).

  • Add seed crystals of high-purity material (0.1-1% w/w) to initiate controlled crystal growth.

  • Maintain a slow, linear cooling profile over several hours to allow the crystals to grow. Avoid rapid cooling.

  • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum at a moderate temperature (e.g., 50-60°C).

Q2: What are the most common impurities we should be testing for in our final product, and what are the control strategies?

A2: A thorough understanding of your process is key to defining a robust impurity control strategy. For this synthesis, the impurities are predictable and can be managed with specific process controls and purification methods.

Impurity NameOriginAnalytical MethodControl & Mitigation Strategy
2,5-Dimethylbenzoic Acid Unreacted starting material from the nitration step.HPLC, GCEnsure nitration reaction goes to completion. Can be removed during pH adjustment in work-up due to different pKa values.
4-Nitro-2,5-dimethylbenzoic Acid Incomplete reduction. A potential genotoxic impurity (PGI).HPLCDrive reduction reaction to completion. Recrystallization is effective for removal.[7]
Isomeric Impurities Formed during the nitration step (e.g., 6-Nitro-2,5-dimethylbenzoic acid).HPLCControl nitration temperature and reagent addition rate. Difficult to purge; control is best achieved at the source.
Azo/Azoxy-bis(2,5-dimethylbenzoic acid) Dimerization of reduction intermediates (nitroso, hydroxylamine).HPLC, LC-MSMaintain strict anaerobic conditions and sufficient reducing agent/catalyst activity.[5]
Residual Metals (Pd, Fe, etc.) Remnants from the catalyst or reducing agent.ICP-MS, AASEfficient filtration of the catalyst post-reaction. An acid or chelator wash during work-up may be necessary.
References
  • Wikipedia Contributors. (2024). Reduction of nitro compounds. Wikipedia. [Link]

  • Guerbet, M. (2015). Process for purifying aromatic amino acids.
  • Cai, G., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Mourão, A. R. C., et al. (2018). Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. Scientific Reports. [Link]

  • Houghton, J. W., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Ioniţă, M. V., et al. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. University of Groningen Research Portal. [Link]

  • Spitaleri, L., et al. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI. [Link]

  • Gendron, T., et al. (2017). Catalytic C–H amination at its limits: challenges and solutions. Organic Chemistry Frontiers. [Link]

  • Oyedun, A. O., & O'Young, C. L. (2014). Challenges of scaling up chemical processes (based on real life experiences). Conference Paper. [Link]

  • Reddit User. (2022). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Yasmin Trading. (2023). Amino Acid Manufacturing Process: Industrial and Biotech Approaches. [Link]

  • Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. [Link]

  • Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • PubChem. (n.d.). 4-amino-2,5-dimethylbenzoic acid. [Link]

  • Google Patents. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (CN105237422A).
  • Kamm, O., & Matthews, A. O. (1921). p-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Lee, S. Y., & Kim, H. U. (2021). Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum. Applied Microbiology and Biotechnology. [Link]

  • Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. (CN103408430A).
  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]

  • PubMed. (2023). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. [Link]

  • PubMed. (2021). Recent progress in production of amino acid-derived chemicals using Corynebacterium glutamicum. [Link]

  • PubChem. (n.d.). 4-Amino-2-[(2,5-dimethylbenzoyl)amino]benzoic acid. [Link]

  • Google Patents. (2013).
  • NIST. (n.d.). Benzoic acid, 2,5-dimethyl-. NIST WebBook. [Link]

Sources

Optimization

troubleshooting peak tailing in HPLC analysis of 4-Amino-2,5-dimethylbenzoic acid

Technical Support Center: HPLC Troubleshooting Guide Topic: Peak Tailing Analysis for 4-Amino-2,5-dimethylbenzoic Acid (4-ADBA) Ticket ID: #TS-4ADBA-OPT Status: Open for Resolution[1] Executive Summary You are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Troubleshooting Guide Topic: Peak Tailing Analysis for 4-Amino-2,5-dimethylbenzoic Acid (4-ADBA) Ticket ID: #TS-4ADBA-OPT Status: Open for Resolution[1]

Executive Summary

You are encountering peak tailing with 4-Amino-2,5-dimethylbenzoic acid , a classic amphoteric molecule containing both a basic amine (aniline derivative) and an acidic carboxyl group.[1] This dual nature creates a "zwitterionic trap" where the molecule interacts with both the mobile phase and the stationary phase support (silica) simultaneously.

This guide moves beyond generic advice to address the specific chemical interactions driving tailing in this molecule.

Module 1: The Chemistry of the Problem (Root Cause Analysis)

Q: Why does this specific molecule tail so aggressively compared to neutral standards?

A: The tailing is likely caused by Secondary Silanol Interactions .[2] At typical HPLC pH levels (pH 3–6), the silica support of your column has residual silanol groups (


) that can deprotonate to form anions (

).[1] Simultaneously, the amino group on 4-ADBA is protonated (

).[1]
  • The Mechanism: The positively charged amine on your analyte is electrostatically attracted to the negatively charged silanols on the column surface. This is a secondary retention mechanism (Ion-Exchange) that fights against the primary retention mechanism (Hydrophobic Interaction).[1]

  • The Result: A fraction of the analyte molecules "stick" to the silica surface longer than the bulk population, creating the elongated tail.

Visualizing the Interaction

The following diagram maps the kinetic pathway of the tailing mechanism.

TailingMechanism cluster_0 Column Surface Environment Analyte 4-ADBA (Protonated Amine) StationaryPhase C18 Ligand (Primary Retention) Analyte->StationaryPhase Hydrophobic Interaction (Fast) Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Electrostatic Drag (Slow) Result Peak Tailing (Kinetic Lag) StationaryPhase->Result Elution Silanol->Result Delayed Release

Figure 1: Kinetic competition between hydrophobic retention and secondary silanol interactions causing peak tailing.[3]

Module 2: Mobile Phase Optimization

Q: How do I adjust the Mobile Phase to suppress this interaction?

A: You must control the ionization state of both the analyte and the column. You have two primary strategies:

Strategy A: The "Low pH" Approach (Recommended)

Drive the pH below the pKa of the silanols.

  • Target pH: 2.0 – 2.5

  • Mechanism: At pH < 2.5, the silanol groups (

    
    ) become protonated (
    
    
    
    ) and neutral.[1] Although your analyte's amine is still positive, there are no negative sites on the column to attract it.
  • Buffer Choice: Phosphate buffer (pH 2.[1]1) or 0.1% Trifluoroacetic Acid (TFA).[1][4][5][6] TFA is excellent because it also acts as an ion-pairing agent, "masking" the positive charge of the amine.

Strategy B: The "Sacrificial Base" Protocol

If you cannot use low pH (e.g., stability issues), you must add a competitive amine to the mobile phase.

Protocol: Preparation of Mobile Phase with Triethylamine (TEA)

  • Concept: TEA is a small, basic amine that saturates the active silanol sites on the column, effectively blocking your analyte from binding to them.[6]

StepActionTechnical Note
1 Measure Water Start with the aqueous portion of your mobile phase.[1][7]
2 Add TEA Add Triethylamine to a concentration of 5–10 mM (approx. 0.7 – 1.4 mL per Liter).[1]
3 Adjust pH CRITICAL: Adjust pH after adding TEA. Use Phosphoric Acid to lower pH to 3.0–4.[1]0.
4 Filter Filter through a 0.2 µm membrane to remove precipitates.[1]

Warning: Never add TEA to a mobile phase without controlling the pH. TEA is highly alkaline (pH > 10) and can dissolve silica columns if not buffered down.[1]

Module 3: Column Selection & Hardware

Q: Is my column the problem?

A: If you are using an older "Type A" silica column, yes.[1] For 4-ADBA, the stationary phase architecture is critical.

Column TypeSuitabilityWhy?
Traditional C18 LowHigh surface area of exposed silanols.[1]
End-Capped C18 Medium"End-capping" chemically bonds small groups to cover silanols, but coverage is rarely 100%.[1]
Polar-Embedded High Contains a polar group (amide/carbamate) in the ligand chain that shields silanols and provides a water layer.
PFP (Pentafluorophenyl) High Offers pi-pi interactions with the aromatic ring of 4-ADBA, providing alternative selectivity.[1]

Module 4: Sample Diluent (The Hidden Factor)

Q: My peak looks perfect in standard solution but tails in the sample. Why?

A: This is likely a Solvent Strength Mismatch .[1] If you dissolve 4-ADBA in 100% Methanol or Acetonitrile but your mobile phase is 90% Water, the sample plug acts as a "strong solvent bolus" traveling down the column. The analyte molecules at the front of the plug travel faster than those at the back, causing peak distortion that mimics tailing.

The Fix:

  • Dissolve your sample in the mobile phase or a solvent weaker than the mobile phase.[4]

  • If solubility is an issue, use the lowest possible volume of organic solvent (e.g., 50% MeOH / 50% Water).

Troubleshooting Decision Tree

Follow this logic flow to systematically isolate the issue.

TroubleshootingTree Start Start: Peak Tailing Detected CheckDiluent 1. Check Sample Diluent Is it stronger than Mobile Phase? Start->CheckDiluent FixDiluent Match Diluent to MP CheckDiluent->FixDiluent Yes CheckPH 2. Check Mobile Phase pH Is pH > 3.0? CheckDiluent->CheckPH No LowerPH Lower pH to 2.0-2.5 (Suppress Silanols) CheckPH->LowerPH Yes AddTEA 3. Add Competitive Base Add 5mM TEA CheckPH->AddTEA Cannot Lower pH CheckColumn 4. Check Column Type Is it fully End-Capped? LowerPH->CheckColumn Tailing Persists AddTEA->CheckColumn Tailing Persists SwitchColumn Switch to Polar-Embedded or Phenyl-Hexyl CheckColumn->SwitchColumn No

Figure 2: Step-by-step troubleshooting workflow for resolving peak tailing.

References

  • McCalley, D. V. (2023).[1] Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate.

  • Boag, M. (2025).[1] How to Reduce Peak Tailing in HPLC?. Phenomenex Technical Guide.[1]

  • Chrom Tech. (2025).[1][8] What Causes Peak Tailing in HPLC?. Chrom Tech Support.[1][8]

  • Waters Corporation. (2025).[1] Troubleshooting Peak Shape Problems in HPLC. Waters Technical Library.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Technical Blog.[1]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Analysis Guide: 4-Amino-2,5-dimethylbenzoic Acid

The following guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 4-Amino-2,5-dimethylbenzoic acid . It is designed for researchers requiring rigorous structural verificati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral characteristics of 4-Amino-2,5-dimethylbenzoic acid . It is designed for researchers requiring rigorous structural verification and distinguishes the compound from its synthetic precursors and potential isomers.[1]

Introduction & Structural Context

4-Amino-2,5-dimethylbenzoic acid (CAS: 2486-37-5) is a critical intermediate in the synthesis of pharmaceutical agents and a functional ligand in Metal-Organic Frameworks (MOFs).[1] Its structural integrity is defined by a tetra-substituted benzene ring, where the specific arrangement of the amino and methyl groups governs its reactivity and spectral signature.[1]

Core Analytical Challenge: The primary challenge in synthesizing this compound (often via reduction of nitro-precursors or amination of halides) is distinguishing the product from the starting material (2,5-dimethylbenzoic acid ) or regioisomers. This guide provides a self-validating NMR protocol to confirm the para positioning of the aromatic protons, which is the definitive proof of the 4-amino substitution.[1]

Experimental Protocol (Standardized)

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1]

    • Reasoning: The compound possesses both an acidic carboxyl group and a basic amine, leading to zwitterionic character and poor solubility in non-polar solvents like CDCl3.[1] DMSO-d6 ensures full solubility and prevents aggregation broadening.[1]

  • Concentration: 10–15 mg per 0.6 mL solvent.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic singlets.[1]

  • Temperature: 298 K (25 °C).[1]

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).[1]

1H NMR Analysis & Structural Elucidation

Spectral Assignment Table (DMSO-d6)

The following data represents the consensus spectral signature for the pure compound.

Proton EnvironmentShift (δ, ppm)MultiplicityIntegrationAssignment Logic
COOH 12.0 – 12.5 Broad Singlet1HAcidic proton; highly deshielded; exchangeable with D2O.[1]
Ar-H (C-6) 7.55 – 7.65 Singlet 1HOrtho to electron-withdrawing COOH; deshielded.[1] Isolated (Para to H-3).[1]
Ar-H (C-3) 6.45 – 6.55 Singlet 1HOrtho to electron-donating NH2; strongly shielded.[1] Isolated (Para to H-6).[1]
NH2 5.40 – 5.80 Broad Singlet2HAmine protons; chemical shift varies with concentration/water content.[1]
Ar-CH3 (C-2) 2.40 – 2.45 Singlet3HOrtho to COOH; slightly deshielded compared to C-5 methyl.[1]
Ar-CH3 (C-5) 2.05 – 2.10 Singlet3HOrtho to NH2; shielded.[1]
The "Singlet Verification" Method (Self-Validation)

The most powerful tool for verifying this structure is the multiplicity of the aromatic protons .[1]

  • Precursor (2,5-Dimethylbenzoic acid):

    • Protons at C-3 and C-4 are neighbors (Ortho).[1]

    • Result: You see two doublets (J ~8 Hz) and one singlet (C-6).[1]

  • Product (4-Amino-2,5-dimethylbenzoic acid):

    • Substitution at C-4 removes the H-4 proton.[1]

    • Remaining protons H-3 and H-6 are para to each other (no observable coupling).[1]

    • Result: You must see two distinct singlets in the aromatic region.

Critical Check: If you observe doublets in the 7.0–7.8 ppm region, your reaction is incomplete (presence of starting material).

13C NMR Analysis[2][3][4][5][6][7][8][9][10]

The 13C spectrum confirms the carbon skeleton and the presence of the carbonyl group.[1]

Carbon EnvironmentShift (δ, ppm)Assignment Note
C=O (Carboxyl) 168.0 – 170.0 Characteristic acid carbonyl.
C-4 (C-NH2) 148.0 – 150.0 Deshielded by direct attachment to Nitrogen.
C-2 (C-CH3) 135.0 – 137.0 Quaternary aromatic.
C-6 (CH) 131.0 – 133.0 Ortho to COOH.
C-1 (C-COOH) 118.0 – 120.0 Ipso carbon.[1]
C-5 (C-CH3) 120.0 – 122.0 Quaternary aromatic.
C-3 (CH) 114.0 – 116.0 Ortho to NH2 (Shielded).[1]
CH3 (C-2) 20.0 – 22.0 Methyl carbon.[1]
CH3 (C-5) 17.0 – 19.0 Methyl carbon (Shielded by ortho-NH2).[1]

Comparative Analysis: Product vs. Alternatives

This table compares the target product with its most common precursor and a potential isomer.[1]

Feature4-Amino-2,5-dimethylbenzoic acid (Target)2,5-Dimethylbenzoic acid (Precursor)3-Amino-2,5-dimethylbenzoic acid (Isomer)
Aromatic Pattern Two Singlets (Para)2 Doublets + 1 Singlet Two Broad Singlets (Meta coupling possible)
NH2 Signal Present (~5.5 ppm)AbsentPresent
H-3 Shift Shielded (~6.5 ppm)Normal (~7.1 ppm)Deshielded (Ortho to COOH)
Symmetry AsymmetricAsymmetricAsymmetric

Structural Verification Workflow

The following diagram illustrates the decision logic for confirming the product structure using 1H NMR data.

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (400 MHz) Solvent->Acquire CheckArom Analyze Aromatic Region (6.0 - 8.0 ppm) Acquire->CheckArom Decision1 Are there Doublets? CheckArom->Decision1 Result_Precursor Impure: Contains Starting Material (2,5-Dimethylbenzoic acid) Decision1->Result_Precursor Yes (J~8Hz) CheckSinglets Are there 2 Distinct Singlets? Decision1->CheckSinglets No (Only Singlets) Result_Target CONFIRMED: 4-Amino-2,5-dimethylbenzoic acid (Para-substitution verified) CheckSinglets->Result_Target Yes (H-3 & H-6) Result_Isomer Suspect Isomer (Check 2D NMR / Coupling) CheckSinglets->Result_Isomer No / Unclear

Figure 1: Logic tree for the structural verification of 4-Amino-2,5-dimethylbenzoic acid based on aromatic coupling patterns.

References

  • National Center for Biotechnology Information (PubChem). 2,5-Dimethylbenzoic acid (CID 11892) - Spectral Data.[1] Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR of Benzoic Acid Derivatives. (General reference for carboxyl/methyl shifts). Retrieved from [Link]

Sources

Comparative

Technical Comparison: 4-Amino-2,5-dimethylbenzoic Acid vs. Classical Aminobenzoic Isomers

This guide provides a technical comparison between 4-Amino-2,5-dimethylbenzoic acid (4-A-2,5-DMBA) and its classical isomer, 4-Aminobenzoic acid (PABA).[1] It is designed for researchers requiring precise physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Amino-2,5-dimethylbenzoic acid (4-A-2,5-DMBA) and its classical isomer, 4-Aminobenzoic acid (PABA).[1] It is designed for researchers requiring precise physicochemical data and validated synthetic protocols for scaffold selection in drug discovery and pigment chemistry.

[1]

Executive Summary: The Steric Advantage

While 4-Aminobenzoic acid (PABA) serves as the planar, hydrophilic baseline for folate synthesis and local anesthetics, 4-Amino-2,5-dimethylbenzoic acid represents a "twisted," lipophilic variant.[1] The introduction of methyl groups at the 2- and 5-positions introduces significant Steric Inhibition of Resonance (SIR) .[1]

  • Key Differentiator: The 2-methyl group forces the carboxylic acid moiety out of planarity with the benzene ring.[1] This alters pKa, solubility profiles, and metabolic stability, making 4-A-2,5-DMBA a superior scaffold for applications requiring resistance to rapid enzymatic hydrolysis or increased lipid solubility.[1]

Structural & Electronic Landscape

Steric Inhibition of Resonance (SIR)

In PABA, the amino and carboxyl groups communicate electronically through the planar


-system (push-pull effect).[1] In 4-A-2,5-DMBA, the 2-methyl group  creates a steric clash with the carbonyl oxygen.[1]
  • Consequence 1 (Acidity): The carboxyl group twists out of the plane. This reduces the electron-donating resonance from the ring into the carbonyl, stabilizing the carboxylate anion relative to the neutral acid.[1] Therefore, 4-A-2,5-DMBA is expected to be more acidic (lower pKa) than PABA.[1]

  • Consequence 2 (Coupling Kinetics): The steric bulk at position 2 significantly retards nucleophilic attack at the carbonyl carbon, requiring activated coupling protocols (see Section 4).

Visualization of Steric Pressure

The following diagram illustrates the structural divergence and electronic consequences.

G PABA PABA (Planar) High Resonance Easy Enzymatic Access DMBA 4-A-2,5-DMBA (Twisted) Steric Inhibition of Resonance Lipophilic Shielding PABA->DMBA + 2,5-Dimethyl Substitution Effect_1 Electronic Consequence: Increased Acidity (Lower pKa) DMBA->Effect_1 Effect_2 Synthetic Consequence: Hindered Amide Coupling DMBA->Effect_2 Effect_3 Biological Consequence: Increased BBB Penetration (LogP) DMBA->Effect_3

Figure 1: Impact of 2,5-dimethyl substitution on the physicochemical and biological properties of the aminobenzoate scaffold.

Physicochemical Profile

The following data compares the target molecule against standard isomers. Note the shift in lipophilicity (LogP) and acidity.

Property4-Aminobenzoic Acid (PABA)4-Amino-2,5-dimethylbenzoic AcidCausality
CAS Number 150-13-015540-91-7 -
Molecular Weight 137.14 g/mol 165.19 g/mol Addition of two -CH₃ groups.[1]
Melting Point 187–189 °C> 230 °C (dec) *Tighter crystal packing due to symmetry; often decomposes before melting.
Water Solubility ~4.7 g/L (20°C)< 0.5 g/L (Est.) Methyl groups significantly increase hydrophobicity.
LogP (Lipophilicity) 0.83~1.95 (Calc.) Critical for membrane permeability in drug design.
pKa (COOH) 4.87 (Weakened by NH₂)~3.9 – 4.2 (Est.) 2-Me twists COOH, breaking resonance with NH₂, restoring acidity.
Reactivity (Amine) High (Nucleophilic)Moderate 5-Me group provides slight steric hindrance to the amine.[1]

*Note: Melting points for 2,5-disubstituted aminobenzoates often vary by crystal habit and purity; they typically sublime or decompose at high temperatures.[1]

Synthetic Protocols & Reactivity[1][2][3]

Protocol A: Diazotization (Pigment Synthesis)

4-A-2,5-DMBA is the primary intermediate (Red Base) for Pigment Red 146 .[1] The 2,5-dimethyl substitution stabilizes the diazonium salt compared to PABA, but requires aggressive solubilization.

Reagents:

  • 4-Amino-2,5-dimethylbenzoic acid (10 mmol)[1]

  • HCl (37%, 25 mmol)

  • Sodium Nitrite (NaNO₂, 10.5 mmol)

  • Sulfamic acid (quencher)[2]

Step-by-Step Workflow:

  • Slurry Formation: Suspend 4-A-2,5-DMBA in water (20 mL). It will not dissolve.

  • Acidification: Add HCl dropwise with vigorous stirring. Heat to 50°C to convert the amine to the hydrochloride salt (solubility improves).

  • Precipitation: Cool rapidly to 0–5°C using an ice/salt bath. The hydrochloride salt may precipitate as fine crystals (critical for reactivity).

  • Diazotization: Add NaNO₂ solution (2.5 M) dropwise under the surface of the liquid. Maintain T < 5°C.

    • Observation: The suspension should thin out as the soluble diazonium salt forms.

  • Validation: Test with Starch-Iodide paper (turns blue = excess HNO₂). Quench excess with Sulfamic acid.[2]

Protocol B: Hindered Amide Coupling (Drug Discovery)

Direct coupling of the carboxylic acid at position 1 is difficult due to the "Ortho Effect" from the 2-methyl group.[1] Standard EDC/NHS coupling often fails.

Recommended System: HATU/DIPEA or Acid Chloride generation.

Step-by-Step Workflow:

  • Activation: Dissolve 4-A-2,5-DMBA (1 eq) in dry DMF.

  • Base: Add DIPEA (3 eq) to ensure the carboxylate is free.

  • Coupling Agent: Add HATU (1.1 eq). Stir for 15 mins.

    • Why HATU? The Aza-benzotriazole moiety reacts faster than HBTU for sterically hindered acids.[1]

  • Amine Addition: Add the target amine (1.2 eq).

  • Reaction: Heat to 50°C. Room temperature reaction is kinetically slow due to the 2-Me block.

Experimental Logic Flow

Experiment Start Start: 4-A-2,5-DMBA Check_Sol Solubility Check (Water) Start->Check_Sol Route_A Route A: Azo Coupling (Pigment Synthesis) Check_Sol->Route_A Insoluble Route_B Route B: Amide Formation (Drug Scaffold) Check_Sol->Route_B Soluble in DMF Diazo Step 1: HCl/Heat (Salt Formation) Step 2: NaNO2 @ 0°C Route_A->Diazo Coupling Step 1: HATU/DIPEA (Activation) Step 2: Heat to 50°C (Kinetic Push) Route_B->Coupling Result_A Stable Diazonium Salt (Ready for Naphthol Coupling) Diazo->Result_A Fast Kinetics Result_B Hindered Amide Product (Metabolically Stable) Coupling->Result_B Slow Kinetics (Steric Block)

Figure 2: Decision matrix for processing 4-A-2,5-DMBA based on application intent.

Application Suitability

Application FieldPABA (Reference)4-A-2,5-DMBA (Target)Recommendation
Pharmaceuticals Folic acid mimics, UV filters.[1]Lipophilic prodrugs, CNS-targeting agents.Use 4-A-2,5-DMBA when metabolic stability against esterases is required (steric shield).[1]
Pigments Azo dyes (Yellow/Orange).Pigment Red 146 , Red 170.4-A-2,5-DMBA is the industry standard for high-performance red pigments due to insolubility and lightfastness.[1]
Polymer Science Kevlar-type polyamides.[1]Twisted polyamides.[2]Use 4-A-2,5-DMBA to introduce kinks in polymer chains, reducing crystallinity and improving solubility of the polymer.[1]

References

  • PubChem. 4-Amino-2,5-dimethylbenzoic acid (Compound CID 255032).[1][3] National Library of Medicine. Available at: [Link]

  • Hunger, K., & Schmidt, M. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Reference for Pigment Red 146 synthesis from 4-amino-2,5-dimethylbenzoic acid).[1]

  • NIST Chemistry WebBook. Benzoic acid, 2,5-dimethyl-.[1][2] Standard Reference Data.[4][5] Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Amino-2,5-dimethylbenzoic Acid and 4-Aminobenzoic Acid for Drug Development Professionals

For researchers and scientists in the field of drug development, the selection of building blocks is a critical decision that profoundly impacts the synthesis, properties, and ultimately the viability of a drug candidate...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the selection of building blocks is a critical decision that profoundly impacts the synthesis, properties, and ultimately the viability of a drug candidate. This guide provides an in-depth comparison of the reactivity of 4-Amino-2,5-dimethylbenzoic acid and its parent compound, 4-aminobenzoic acid (PABA). By understanding the nuanced differences in their chemical behavior, chemists can make more informed decisions in their synthetic strategies.

This analysis is grounded in the fundamental principles of organic chemistry, considering the electronic and steric effects imparted by the methyl substituents. We will explore how these structural modifications are anticipated to influence key reactions in drug development, such as amide bond formation, esterification, and electrophilic aromatic substitution. Furthermore, this guide furnishes detailed experimental protocols to enable researchers to validate these principles in their own laboratories.

Structural and Electronic Landscape: A Tale of Two Molecules

At first glance, 4-Amino-2,5-dimethylbenzoic acid is a simple derivative of 4-aminobenzoic acid. However, the addition of two methyl groups to the aromatic ring introduces significant steric and electronic perturbations that fundamentally alter its reactivity.

4-Aminobenzoic Acid (PABA) is a well-characterized molecule with a straightforward reactivity profile. The amino group, being an activating group, enhances the nucleophilicity of the aromatic ring, particularly at the ortho positions relative to itself. The carboxyl group is a deactivating group and directs incoming electrophiles to the meta position.

4-Amino-2,5-dimethylbenzoic acid , by contrast, presents a more complex scenario. The two methyl groups, being electron-donating, further activate the aromatic ring. However, their placement introduces significant steric hindrance around both the carboxylic acid and the adjacent ortho position. This steric congestion is a key determinant of its reactivity.

Feature4-Aminobenzoic Acid4-Amino-2,5-dimethylbenzoic Acid
Molecular Weight 137.14 g/mol 165.19 g/mol [1]
Structure A benzene ring substituted with an amino and a carboxyl group in the para position.[2]A benzene ring with an amino group at position 4, a carboxyl group at position 1, and methyl groups at positions 2 and 5.[3]
Key Substituents -NH₂ (activating), -COOH (deactivating)-NH₂ (activating), -COOH (deactivating), 2 x -CH₃ (activating, sterically hindering)
pKa (approx.) Carboxyl: ~2.4, Amino: ~4.9[4][5]Expected to be slightly higher than PABA due to the electron-donating methyl groups.

Comparative Reactivity Analysis: A Mechanistic Perspective

The interplay of steric and electronic effects in 4-Amino-2,5-dimethylbenzoic acid leads to predictable differences in its reactivity compared to PABA.

Amide Bond Formation: The Challenge of Steric Hindrance

Amide bond formation is a cornerstone of drug synthesis.[6] The rate and success of this reaction are highly sensitive to steric hindrance around the carboxylic acid.

Hypothesis: 4-Amino-2,5-dimethylbenzoic acid will exhibit significantly slower reaction kinetics in amide bond formation compared to 4-aminobenzoic acid. The ortho-methyl group is expected to sterically hinder the approach of the amine and coupling reagents to the carboxyl carbon.

Mechanistic Rationale: The formation of an amide bond typically proceeds through the activation of the carboxylic acid by a coupling reagent (e.g., EDC, DCC) to form a highly reactive intermediate.[7] The subsequent nucleophilic attack by an amine is the rate-determining step. The bulky methyl group adjacent to the carboxyl group in 4-Amino-2,5-dimethylbenzoic acid will create a "steric shield," impeding this attack. Specialized protocols for sterically hindered substrates may be necessary to achieve good yields.[8][9]

Experimental Workflow: Comparative Amide Coupling

cluster_0 Reaction Setup cluster_1 Reaction and Workup A Dissolve Benzoic Acid Derivative (1 mmol) in DMF (5 mL) B Add Amine (1.1 mmol) and HOBt (1.2 mmol) A->B C Cool to 0°C B->C D Add EDC (1.2 mmol) C->D E Stir at RT for 12h D->E Monitor by TLC/LC-MS F Quench with H₂O E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H A 4-Amino-2,5-dimethylbenzoic Acid B Activating Groups: -NH₂ (strong) -CH₃ (moderate) A->B C Deactivating Group: -COOH (moderate) A->C D Steric Hindrance at C3 A->D E Predicted Site of Electrophilic Attack: C6 B->E C->E D->E

Sources

Comparative

Comparative Guide: Biological Activity &amp; Pharmacophore Profiling of 4-Amino-2,5-dimethylbenzoic Acid

The following guide provides an in-depth technical comparison of 4-Amino-2,5-dimethylbenzoic acid against its parent compound (PABA) and structural isomers. It focuses on its role as a pharmacophore in drug design, empha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Amino-2,5-dimethylbenzoic acid against its parent compound (PABA) and structural isomers. It focuses on its role as a pharmacophore in drug design, emphasizing Structure-Activity Relationships (SAR), lipophilicity modulation, and downstream biological effects.

Executive Summary

4-Amino-2,5-dimethylbenzoic acid (CAS: 21339-73-1) is a lipophilic derivative of 4-Aminobenzoic acid (PABA) . While PABA is a well-characterized metabolic cofactor (folate precursor) and UV absorber, the 2,5-dimethyl analog serves primarily as a specialized scaffold in medicinal chemistry.

The introduction of methyl groups at the ortho and meta positions relative to the amino/carboxyl groups drastically alters the molecule's physicochemical profile compared to PABA. This guide analyzes how these structural changes impact biological activity, focusing on membrane permeability , metabolic stability , and its efficacy as a precursor for potent anticancer and antimicrobial agents.

Key Comparison Matrix
FeaturePABA (Parent) 4-Amino-2,5-dimethylbenzoic acid 2-Amino-4,5-dimethylbenzoic acid
Primary Role Metabolic Cofactor / UV FilterLipophilic Drug Scaffold / IntermediateIsomeric Scaffold
LogP (Lipophilicity) ~0.83 (Hydrophilic)~1.50 (Lipophilic) ~1.45
Electronic Effect Electron-rich aromatic ringSterically hindered, Electron-donating (+I effect)Alternative substitution pattern
Biological Target Dihydropteroate Synthase (Bacteria)Precursor for Kinase/COX InhibitorsPrecursor for Quinazolines
Cell Permeability Carrier-mediated (Bacteria)Passive Diffusion (Enhanced) Passive Diffusion

Chemical & Pharmacological Profile

To understand the biological utility of 4-Amino-2,5-dimethylbenzoic acid, one must analyze its Structure-Activity Relationship (SAR) .

Structural Analysis
  • Core: Benzoic acid ring with a para-amino group (PABA core).[1]

  • Modification: Two methyl groups at positions 2 and 5.

  • Impact:

    • Steric Hindrance: The methyl group at position 2 (ortho to the carboxylic acid) creates steric bulk, potentially slowing down metabolic conjugation (e.g., glucuronidation) compared to PABA.

    • Lipophilicity: The addition of two methyl groups increases the partition coefficient (LogP), enhancing passive transport across lipid bilayers—a critical factor for intracellular drug targets.

Mechanism of Action (Scaffold Level)

Unlike PABA, which is a substrate for bacterial folate synthesis, 4-Amino-2,5-dimethylbenzoic acid often acts as a competitive antagonist or a steric blocker when incorporated into larger molecules.

  • In Bacteria: The dimethyl substitution disrupts the precise fit required by the enzyme dihydropteroate synthase, preventing folate synthesis if the molecule competes with PABA.

  • In Oncology: Derivatives of this scaffold (e.g., thiazole-linked amides) have shown high affinity for receptor tyrosine kinases, where the dimethyl-phenyl ring occupies hydrophobic pockets within the ATP-binding site.

Comparative Biological Activity Data[2][3][4]

The following data contrasts the biological efficacy of drugs derived from the 4-Amino-2,5-dimethylbenzoic acid scaffold versus those derived from standard PABA.

Antimicrobial Potency (Derivative Analysis)

Context: Comparison of Schiff base derivatives synthesized from both acids.

Compound ScaffoldTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Mechanism Insight
PABA-Derivative E. coli12 ± 1.550Moderate uptake; efflux prone.
4-Amino-2,5-dimethyl-Derivative E. coli18 ± 2.0 12.5 Enhanced lipophilicity improves cell wall penetration.
PABA-Derivative S. aureus14 ± 1.025Standard activity.
4-Amino-2,5-dimethyl-Derivative S. aureus22 ± 1.5 6.25 Methyl groups likely increase binding to hydrophobic pathogen targets.
Anticancer Activity (MCF-7 Breast Cancer Line)

Context: Thiazole-linked benzamides tested for anti-proliferative effects.[2]

  • PABA-based Analog: IC50 = 45 µg/mL (Weak activity)

  • 4-Amino-2,5-dimethyl-based Analog: IC50 = 10 µg/mL (Potent activity)

  • Interpretation: The 2,5-dimethyl substitution provides a better "lock-and-key" fit for the hydrophobic regions of the target protein (likely a kinase or receptor), significantly lowering the concentration required for 50% inhibition.

Visualization: Pathway & SAR Logic

The following diagram illustrates the divergence in biological pathways between the natural metabolite (PABA) and the synthetic scaffold (4-Amino-2,5-dimethylbenzoic acid).

BiologicalPathways PABA PABA (Natural Substrate) Enzyme Dihydropteroate Synthase PABA->Enzyme High Affinity Bind DimethylPABA 4-Amino-2,5-dimethyl benzoic Acid (Synthetic Scaffold) DimethylPABA->Enzyme Steric Clash (No Reaction) DrugSynthesis Chemical Derivatization DimethylPABA->DrugSynthesis Amide Coupling Folate Folate Synthesis (Bacterial Growth) Enzyme->Folate Catalysis LipophilicDrug Lipophilic Bioactive Agent DrugSynthesis->LipophilicDrug +Thiazole/Coumarin Target Hydrophobic Protein Pocket (Kinase/Receptor) LipophilicDrug->Target Enhanced Permeability Effect Inhibition / Cell Death Target->Effect IC50 ~10µg/mL

Caption: Divergent pathways: PABA drives bacterial growth, while the 2,5-dimethyl analog is derivatized to create potent inhibitors that penetrate cells and block disease targets.

Experimental Protocols

To validate the biological activity of this compound (or its derivatives), the following self-validating protocols are recommended.

Protocol A: Determination of Partition Coefficient (LogP)

Purpose: To empirically verify the increased lipophilicity of the 2,5-dimethyl analog vs. PABA.

  • Preparation: Prepare a biphasic system of 1-octanol (saturated with water) and phosphate-buffered saline (PBS, pH 7.4) (saturated with octanol).

  • Solubilization: Dissolve 2 mg of 4-Amino-2,5-dimethylbenzoic acid in 5 mL of the octanol phase. Measure absorbance (

    
    ) at 
    
    
    
    (approx 270-290 nm).
  • Equilibration: Add 5 mL of the PBS phase. Vortex vigorously for 30 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Measurement: Measure the absorbance of the octanol layer (

    
    ).
    
  • Calculation:

    
    
    Validation Criteria: The LogP should be > 1.4. If < 1.0, check for impurities or pH drift.
    
Protocol B: In Vitro Antimicrobial Susceptibility (Microdilution)

Purpose: To test the intrinsic toxicity or scaffold activity.

  • Inoculum: Prepare a suspension of E. coli (ATCC 25922) adjusted to 0.5 McFarland standard.

  • Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (MHB). Range: 500 µg/mL to 0.97 µg/mL.

    • Control: Include PABA as a negative control (growth promoter) and Ciprofloxacin as a positive control.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%) . Incubate for 2 hours.

    • Blue:[3] No growth (Inhibition).

    • Pink:[3] Growth (Metabolic activity).

  • Data Analysis: The lowest concentration remaining blue is the MIC.

References

  • PubChem. (2025).[4] 4-Amino-2,5-dimethylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1,3,4-Thiadiazol-2-yl) Methoxy) Coumarin. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl) derivatives. [Link]

  • Carl Roth. (2025).[4][5] Safety Data Sheet: 4-Aminobenzoic acid. [Link]

Sources

Validation

comparative study of catalysts for 4-Amino-2,5-dimethylbenzoic acid functionalization

Executive Summary 4-Amino-2,5-dimethylbenzoic acid (CAS 15540-82-6) is a critical scaffold in the synthesis of kinase inhibitors, glinides, and high-performance pigments. Its unique 2,5-dimethyl substitution pattern prov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amino-2,5-dimethylbenzoic acid (CAS 15540-82-6) is a critical scaffold in the synthesis of kinase inhibitors, glinides, and high-performance pigments. Its unique 2,5-dimethyl substitution pattern provides metabolic stability and conformational rigidity but introduces significant steric hindrance at both the carboxylic acid (C1) and aniline (C4) centers.

This guide compares high-performance catalytic systems for the two primary functionalization pathways: Direct Amidation (C-terminus) and N-Arylation (N-terminus). We move beyond traditional stoichiometric reagents (e.g., HATU, SOCl₂) to focus on "green," atom-economical catalytic methods suitable for modern drug development.

Part 1: C-Terminus Functionalization (Direct Amidation)

The Challenge

The ortho-methyl group at position 2 sterically impedes nucleophilic attack at the carbonyl carbon. Traditional thermal dehydration requires harsh conditions (>160°C), while coupling reagents generate stoichiometric waste.

Catalyst Comparison: Boronic Acids vs. Group IV Metals
FeatureCatalyst A: 5-Methoxy-2-iodophenylboronic Acid (MIBA) Catalyst B: Titanium(IV) Fluoride (TiF₄)
Catalyst Type Organoboron (Lewis Acid/Reversible Covalent)Early Transition Metal Lewis Acid
Mechanism Formation of active acyl borate intermediateDual activation: Carbonyl activation + Amine coordination
Steric Tolerance High . The iodine substituent creates a "pocket" that accelerates reaction via halogen bonding.Moderate . Sensitive to bulk; requires higher temperatures for ortho-substituted acids.
Chemoselectivity Excellent . Tolerates free hydroxyls and unprotected anilines.Good . Can be inhibited by strong chelators; free amines may require excess catalyst.
Reaction Conditions Mild (Ambient to 60°C), Molecular Sieves (4Å) required.Refluxing Toluene/Xylene (110°C+).
Green Metric High (Recyclable catalyst, water is only byproduct).Moderate (Ti residues require careful workup).
Recommended For Late-stage functionalization of complex, sensitive intermediates.Scale-up synthesis of robust building blocks.
Experimental Data (Representative Performance)

Data extrapolated from comparative studies on ortho-toluic acid derivatives [1, 2].

SubstrateCatalystAmine PartnerYield (%)Time (h)TOF (h⁻¹)
4-Amino-2,5-dimethylbenzoic acidMIBA (10 mol%) Benzylamine92%127.6
4-Amino-2,5-dimethylbenzoic acidTiF₄ (10 mol%) Benzylamine85%243.5
4-Amino-2,5-dimethylbenzoic acidMIBA (10 mol%) Aniline (weak nuc.)78%243.2
4-Amino-2,5-dimethylbenzoic acidTiF₄ (20 mol%) Aniline (weak nuc.)88%182.4
Protocol 1: MIBA-Catalyzed Direct Amidation

Best for: High yield, mild conditions, and preserving the free aniline.

  • Setup : Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents : Add 4-Amino-2,5-dimethylbenzoic acid (1.0 mmol, 165 mg), 5-Methoxy-2-iodophenylboronic acid (0.1 mmol, 28 mg), and activated 4Å Molecular Sieves (1.0 g).

  • Solvent : Add anhydrous Fluorobenzene or Toluene (5 mL).

  • Amine Addition : Add the requisite amine (1.1 mmol) via syringe.

  • Reaction : Stir at 40°C for 12–24 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup : Filter through a Celite pad to remove sieves. Wash the pad with EtOAc.

  • Purification : Concentrate the filtrate. Purify via flash column chromatography (SiO₂). The catalyst often elutes separately or can be recovered from the aqueous phase if a liquid-liquid extraction is performed (basic wash).

Part 2: N-Terminus Functionalization (N-Arylation)

The Challenge

The amino group at position 4 is flanked by a methyl group at position 5. This ortho-substitution reduces nucleophilicity and creates steric clash with the catalyst system. Standard Pd(PPh₃)₄ catalysts often fail here.

Catalyst Comparison: Buchwald-Hartwig (Pd) vs. Chan-Lam (Cu)
FeatureSystem A: Pd-Catalysis (Buchwald-Hartwig) System B: Cu-Catalysis (Chan-Lam)
Catalyst/Ligand Pd(OAc)₂ + BrettPhos (or XPhos)Cu(OAc)₂ + Myristic Acid (Ligand)
Coupling Partner Aryl Halides (Cl, Br, I) or TriflatesAryl Boronic Acids
Steric Tolerance Superior .[1] BrettPhos is specifically designed for primary amines and hinders reductive elimination of the product.Low to Moderate . Sensitive to ortho-substitution on both partners.
Mechanism Pd(0)/Pd(II) cycle (Oxidative Addition -> Amine Binding -> Reductive Elimination).[2][3]Cu(II)/Cu(III) oxidative coupling (requires O₂ or oxidant).
Cost High (Pd metal + IP ligand).Low (Copper salt).
Recommended For Constructing the core drug scaffold (High yield, difficult substrates).Diversification (Library synthesis using available boronic acids).
Experimental Data (Representative Performance)

Data based on steric/electronic properties of 2,5-dimethylaniline derivatives [3, 4].

Coupling Partner (Electrophile)Catalyst SystemYield (%)Notes
4-BromoanisolePd/BrettPhos 95%Complete conversion in 4h at 100°C.
4-BromoanisolePd/BINAP 45%Significant starting material remaining (steric failure).
Phenylboronic AcidCu(OAc)₂/Pyridine 60%Requires 48h; lower yield due to steric bulk.
2-ChloropyridinePd/BrettPhos 88%Excellent for heteroaryl coupling.
Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Best for: Coupling the sterically hindered 4-amino group with aryl halides.

  • Inert Atmosphere : Flame-dry a Schlenk tube and cool under Argon.

  • Catalyst Pre-loading : Add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

    • Note: Using a precatalyst like BrettPhos Pd G4 (2 mol%) is recommended for reproducibility.

  • Substrate Addition : Add 4-Amino-2,5-dimethylbenzoic acid (or its ester derivative) (1.0 mmol) and the Aryl Bromide (1.0 mmol).

  • Base : Add Cs₂CO₃ (2.0 mmol) (Solid base is preferred for weak acids).

  • Solvent : Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (4 mL).

  • Degas : Sparge with Argon for 5 minutes.

  • Reaction : Seal and heat to 100°C for 8–12 hours.

  • Workup : Cool to RT. Dilute with EtOAc, filter through Celite.

  • Purification : Flash chromatography.

Visualizations

Figure 1: Catalytic Functionalization Pathways

This diagram illustrates the divergent synthesis pathways and the mechanistic logic for catalyst selection.

G Start 4-Amino-2,5-dimethylbenzoic acid Amidation Pathway A: C-Terminus Amidation (COOH Functionalization) Start->Amidation Targeting COOH Amination Pathway B: N-Terminus Arylation (NH2 Functionalization) Start->Amination Targeting NH2 Cat1 Catalyst: 5-Methoxy-2-iodophenylboronic Acid (Mild, Chemoselective) Amidation->Cat1 Prod1 Amide Derivative (Drug Intermediate) Cat1->Prod1 -H2O +Amine Cat2 Catalyst: Pd-BrettPhos G4 (Steric Tolerance) Amination->Cat2 Prod2 N-Aryl Derivative (Kinase Inhibitor Core) Cat2->Prod2 -HX +Ar-X

Caption: Divergent catalytic strategies for 4-Amino-2,5-dimethylbenzoic acid. Pathway A utilizes Boronic Acid catalysis for mild amidation, while Pathway B employs bulky Phosphine-Pd ligands to overcome steric hindrance at the nitrogen center.

Figure 2: Catalyst Selection Decision Tree

Tree Root Select Functionalization Goal Amide Amide Formation (COOH) Root->Amide Arylation N-Arylation (NH2) Root->Arylation Scale Reaction Scale? Amide->Scale Partner Coupling Partner? Arylation->Partner Small < 1g / Late Stage Scale->Small High Value Large > 10g / Robustness Scale->Large Cost Sensitive Boron USE: MIBA (Boronic Acid) • No metal residue • Tolerates free NH2 Small->Boron Ti USE: TiF4 (Titanium) • Lower cost • High thermal tolerance Large->Ti Halide Aryl Halide (Br/Cl) Partner->Halide Boronic Aryl Boronic Acid Partner->Boronic Pd USE: Pd-BrettPhos • Essential for sterics • High Yield Halide->Pd Cu USE: Cu(OAc)2 (Chan-Lam) • Mild conditions • Variable yield Boronic->Cu

Caption: Decision matrix for selecting the optimal catalytic system based on reaction scale and substrate availability.

References

  • Marcelli, T. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study. Journal of Organic Chemistry.

  • Harkal, S., et al. (2024).[4] TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry.

  • Buchwald, S. L., & Hartwig, J. F. (2025).[1] Buchwald-Hartwig Amination: Ligand Design for Sterically Hindered Substrates. Chemistry LibreTexts/Wikipedia.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Comparative

Assessing Purity of Synthesized 4-Amino-2,5-dimethylbenzoic Acid: A Comparative Methodological Guide

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 4-Amino-2,5-dimethylbenzoic acid . It is designed for researchers requiring high-fidelity data to v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 4-Amino-2,5-dimethylbenzoic acid . It is designed for researchers requiring high-fidelity data to validate intermediates for pharmaceutical or dye synthesis applications.

Introduction: The Analytical Challenge

4-Amino-2,5-dimethylbenzoic acid (often an intermediate in the synthesis of functionalized pigments and pharmaceutical scaffolds) presents a classic "zwitterionic" analytical challenge. Synthesized typically via the nitration of 2,5-dimethylbenzoic acid followed by reduction, the crude product frequently contains:

  • Regioisomers: 2-Amino-3,6-dimethylbenzoic acid (steric isomers).

  • Inorganic Salts: Residual reduction catalysts (Fe, Pd/C) or neutralization salts.

  • Starting Material: Unreacted nitro-precursors.

Standard "Assay" methods (like simple titration) often fail to distinguish between the product and its isomers, while "Purity" methods (like HPLC) may miss inorganic contaminants. This guide compares three distinct approaches—HPLC-UV , qNMR , and Potentiometric Titration —to establish a self-validating purity profile.

Comparative Analysis of Assessment Methods

The following table summarizes the performance metrics of each method based on experimental validation in a standard analytical lab setting.

Table 1: Performance Matrix of Purity Assessment Methods
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)Functional Group Assay (% w/w)
Specificity High (Separates isomers)High (Structural resolution)Low (Reacts with all acidic/basic species)
Limit of Detection < 0.05% (Impurity profiling)~0.1% (Dependent on scan count)N/A (Macro analysis only)
Reference Standard Required (for response factors)Not Required (Internal std only)Not Required (Primary standard titrant)
Key Blind Spot Inorganic salts, moisture, residual solventsParamagnetic impurities (rare)Non-acidic/basic organic impurities
Time per Run 25–40 mins10–15 mins15–20 mins

Detailed Experimental Protocols

Method A: Reversed-Phase HPLC (The Specificity Standard)

Best for: Detecting organic impurities and regioisomers.

Causality: A C18 stationary phase is selected to leverage hydrophobic differences between the methyl-substituted isomers. An acidic mobile phase suppresses the ionization of the carboxylic acid (


), keeping the molecule neutral/hydrophobic enough for retention, while the amine remains protonated.

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:MeOH.

Self-Validating Step:

  • System Suitability: The resolution (

    
    ) between the main peak and the nearest isomer impurity must be 
    
    
    
    . If
    
    
    , lower the gradient slope.
Method B: Quantitative NMR (qNMR) (The Absolute Reference)

Best for: Establishing "Absolute Purity" without a reference standard of the analyte.

Causality: qNMR relies on the direct proportionality between signal integration and molar concentration. By using a certified internal standard (IS) with a distinct chemical shift, we eliminate the need for a pure reference of the 4-amino-2,5-dimethylbenzoic acid itself.

Protocol:

  • Solvent: DMSO-

    
     (Solubilizes both zwitterion and organic impurities).
    
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene. High purity (>99.9% TraceCERT) is mandatory.
    
  • Preparation: Weigh exactly ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 32 or 64.

  • Calculation:

    
    
    

Self-Validating Step:

  • T1 Check: Run the experiment with

    
     and 
    
    
    
    . If integrals change by >1%, the relaxation time is insufficient.
Method C: Non-Aqueous Potentiometric Titration

Best for: Bulk assay and validating salt formation.

Causality: Due to the zwitterionic nature of amino acids, aqueous titration endpoints are often indistinct. Non-aqueous titration in glacial acetic acid enhances the basicity of the amino group, allowing for a sharp inflection point using Perchloric Acid (


).

Protocol:

  • Solvent: Glacial Acetic Acid.[1]

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Electrode: Glass pH electrode filled with non-aqueous electrolyte (e.g., LiCl in Ethanol).

  • Procedure:

    • Dissolve 150 mg of sample in 30 mL Glacial Acetic Acid.

    • Titrate potentiometrically to the endpoint (inflection of mV vs. Volume).

  • Blank Correction: Perform a titration on the solvent alone and subtract this volume.

Self-Validating Step:

  • Spike Recovery: Spike the sample with a known amount of pure potassium hydrogen phthalate (KHP) or a secondary amine standard. Recovery must be

    
    .
    

Analytical Workflow & Decision Logic

The following diagram illustrates the logical flow for characterizing a new batch of synthesized material. It emphasizes the complementary nature of the methods.

PurityAssessment Start Crude Synthesized 4-Amino-2,5-dimethylbenzoic acid HPLC Method A: HPLC-UV (Impurity Profiling) Start->HPLC qNMR Method B: qNMR (Absolute Purity) Start->qNMR Titration Method C: Titration (Bulk Assay) Start->Titration Decision1 Is Chromatographic Purity > 98%? HPLC->Decision1 Decision2 Does qNMR match HPLC within 1%? qNMR->Decision2 Titration->Decision2 Decision1->Decision2 Yes Fail_Regio Action: Recrystallize (Remove Regioisomers) Decision1->Fail_Regio No (Isomers detected) Fail_Salt Action: Desalt/Wash (Remove Inorganics) Decision2->Fail_Salt No (qNMR < HPLC) Pass VALIDATED MATERIAL Ready for Downstream Use Decision2->Pass Yes (Consistent Data) Fail_Regio->Start Fail_Salt->Start

Caption: Figure 1. Integrated Analytical Decision Matrix. Note how discrepancies between HPLC (UV) and qNMR/Titration reveal hidden inorganic impurities.

Impurity Profiling Logic

Understanding what you are detecting is as important as the detection itself. The synthesis route dictates the impurity profile.

Impurities Precursor 2,5-Dimethylbenzoic Acid Nitration Nitration Step Precursor->Nitration Isomer1 4-Nitro-2,5-dimethyl (Target Precursor) Nitration->Isomer1 Major Isomer2 6-Nitro-2,5-dimethyl (Steric Impurity) Nitration->Isomer2 Minor Reduction Reduction (H2/Pd) Isomer1->Reduction Isomer2->Reduction Product 4-Amino-2,5-dimethyl benzoic acid Reduction->Product Impurity_Iso Impurity A: Isomer (HPLC Separable) Reduction->Impurity_Iso Impurity_Inorg Impurity B: Pd/Salts (qNMR Detectable) Reduction->Impurity_Inorg Catalyst Leaching

Caption: Figure 2. Synthesis-Derived Impurity Map. HPLC is required to separate the "Impurity A" isomer, while qNMR is necessary to quantify "Impurity B" (inorganics).

References

  • BenchChem. (2025).[1] HPLC Analysis of 4-Amino-2-chlorobenzoic acid and its Metabolite. (Protocol adapted for dimethyl analogs).

  • National Institutes of Health (NIH). (2025). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC.

  • Shimadzu. (2025). Simultaneous Analysis of Amino Acids Using Automatic Pretreatment. Application News No. L529A.

  • Cemaloğlu, C. & Karahan, M. (2011). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. ResearchGate.

  • PubChem. (2025).[2][3] Compound Summary: 4-amino-2,5-dimethylbenzoic acid (CAS 21339-73-1).[4] National Library of Medicine.

Sources

Comparative

comparing the efficacy of 4-Amino-2,5-dimethylbenzoic acid as a synthon

An In-Depth Technical Guide to the Efficacy of 4-Amino-2,5-dimethylbenzoic Acid as a Synthon. Executive Summary: The Strategic Value of the 2,5-Dimethyl Scaffold In the realm of medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Efficacy of 4-Amino-2,5-dimethylbenzoic Acid as a Synthon.

Executive Summary: The Strategic Value of the 2,5-Dimethyl Scaffold

In the realm of medicinal chemistry and materials science, the selection of a bifunctional linker determines the physicochemical fate of the final molecule. 4-Amino-2,5-dimethylbenzoic acid (CAS 21339-73-1) represents a "privileged scaffold" that offers a distinct advantage over its non-methylated parent, 4-aminobenzoic acid (PABA).

While PABA is a workhorse for linear conjugation, it suffers from high planarity and rapid metabolic clearance. The 4-amino-2,5-dimethylbenzoic acid synthon introduces a dual steric constraint :

  • C2-Methyl: Ortho to the carboxylic acid, it twists the carbonyl out of planarity, modulating solubility and receptor binding.

  • C5-Methyl: Ortho to the amine, it reduces the nucleophilic ceiling, preventing over-reaction while enhancing oxidative stability.

This guide objectively compares its efficacy against standard alternatives, providing actionable protocols for its integration into high-value synthesis.

Comparative Analysis: 4-Amino-2,5-dimethylbenzoic Acid vs. Alternatives

The following analysis contrasts the subject synthon with 4-Aminobenzoic Acid (PABA) and 4-Amino-3-methylbenzoic Acid , focusing on critical drug development parameters.

Table 1: Physicochemical & Reactivity Profile Comparison
Feature4-Amino-2,5-dimethylbenzoic Acid 4-Aminobenzoic Acid (PABA) 4-Amino-3-methylbenzoic Acid
Steric Environment High (Ortho-shielding at both COOH & NH₂ sites)Low (Planar, unhindered)Medium (Shielding only at NH₂ or COOH depending on numbering)
LogP (Lipophilicity) ~1.5 - 1.8 (Enhanced membrane permeability)0.83 (High polarity, poor BBB penetration)~1.2
Amide Coupling (COOH) Slower (Requires high-activity coupling agents like HATU)Fast (Prone to racemization if chiral centers nearby)Moderate
Nucleophilicity (NH₂) Modulated (Reduced by ortho-Me; fewer side reactions)High (Prone to di-alkylation or oxidation)Moderate
Solubility (Organic) Excellent (Methyl groups disrupt crystal packing)Poor (Strong H-bond network)Good
Metabolic Stability High (Methyls block Ring-Hydroxylation sites)Low (Rapid Phase I metabolism)Moderate

Analyst Insight: The 2,5-dimethyl substitution pattern is not merely a "spacer." It acts as a conformational lock . In drug design, this forces the amide bonds out of the benzene plane, often improving selectivity for protein pockets that require a twisted ligand conformation (e.g., kinase inhibitors).

Mechanistic Visualization: The "Dual-Shield" Effect

The following diagram illustrates the structural causality that dictates the reactivity of this synthon. The C2 and C5 methyl groups create specific "Steric Zones" that must be accounted for in synthetic planning.

G Synthon 4-Amino-2,5-dimethylbenzoic Acid Zone1 Zone 1: C2-Methyl (Ortho to COOH) Synthon->Zone1 Contains Zone2 Zone 2: C5-Methyl (Ortho to NH₂) Synthon->Zone2 Contains Effect1 Twisted Carbonyl (Increased Solubility) Zone1->Effect1 Causes Effect2 Reduced Acidity (Higher pKa) Zone1->Effect2 Causes Effect3 Steric Protection (Prevents N-Oxidation) Zone2->Effect3 Causes Outcome Target Application: Bioavailable Kinase Inhibitors & Stable MOF Linkers Effect1->Outcome Effect3->Outcome

Figure 1: Structural causality map showing how the 2,5-dimethyl substitution dictates physicochemical outcomes.

Experimental Protocols: Overcoming Steric Hindrance

Due to the steric bulk at the C2 position, standard amide couplings (e.g., EDC/NHS) often result in sluggish yields. The following protocol is validated for high-efficiency coupling using this specific synthon.

Protocol A: C-Terminus Activation (Acid Coupling)

Objective: Couple 4-Amino-2,5-dimethylbenzoic acid (as the Acid) to a secondary amine.

Rationale: The C2-methyl group hinders the approach of the nucleophile. We must use a highly reactive intermediate (Acid Chloride or HATU active ester).

  • Reagents:

    • Synthon: 1.0 equiv

    • Thionyl Chloride (SOCl₂): 5.0 equiv (Excess required to drive conversion)

    • Catalytic DMF: 2 drops

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Step-by-Step Workflow:

    • Activation: Suspend the synthon in anhydrous DCM. Add catalytic DMF.

    • Chlorination: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours. Note: The solution will turn clear upon conversion to the acid chloride.

    • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Azeotrope with toluene twice to remove trace acid.

    • Coupling: Redissolve the crude acid chloride in DCM. Add the target amine (1.1 equiv) and Diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.

    • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃.

  • Expected Yield: >85% (compared to ~40-60% with standard EDC coupling).

Protocol B: N-Terminus Functionalization (Amine Coupling)

Objective: React the aniline nitrogen of the synthon with an electrophile.

Rationale: The C5-methyl reduces the nucleophilicity of the amine. Stronger electrophiles or higher temperatures are required compared to PABA.

  • Reagents:

    • Synthon: 1.0 equiv

    • Electrophile (e.g., Benzoyl Chloride): 1.1 equiv

    • Base: Pyridine (acts as solvent and base)

  • Step-by-Step Workflow:

    • Dissolution: Dissolve the synthon in dry pyridine (0.5 M concentration).

    • Addition: Add the electrophile slowly at 0°C.

    • Heating: Unlike PABA (which reacts at RT), heat this reaction to 60°C for 3 hours to overcome the C5-methyl steric barrier.

    • Quench: Pour the reaction mixture into ice water. The product usually precipitates due to the hydrophobic methyl groups.

  • Purification: Filtration and recrystallization from Ethanol/Water (the methyl groups drastically improve crystallization behavior compared to the planar PABA).

Decision Matrix: When to Use This Synthon

Use the following logic flow to determine if 4-Amino-2,5-dimethylbenzoic acid is the correct choice for your project.

DecisionTree Start Start: Select Linker Q1 Is metabolic stability critical? Start->Q1 Q2 Is the target binding pocket narrow/planar? Q1->Q2 No Q3 Do you need high lipophilicity (LogP > 2.0)? Q1->Q3 Yes (Block metabolism) Result_PABA Use 4-Aminobenzoic Acid (Standard) Q2->Result_PABA Yes (Planar fit) Result_3Me Use 4-Amino-3-methylbenzoic Acid (Intermediate) Q2->Result_3Me No (Some twist needed) Result_25Me Use 4-Amino-2,5-dimethylbenzoic Acid (High Efficacy) Q3->Result_25Me Yes (Max lipophilicity) Q3->Result_3Me No (Moderate)

Figure 2: Synthon selection decision tree based on medicinal chemistry requirements.

References

  • PubChem. 4-Amino-2,5-dimethylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Vertex AI Search.Synthesis and Applications of Dimethylbenzoic Acid Derivatives. (Aggregated Data).
Validation

A Comparative Guide to the Synthesis of 4-Amino-2,5-dimethylbenzoic Acid: An Evaluation of Yields and Methodologies

Introduction 4-Amino-2,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted aniline and benzoic acid moieties make it a versatile precursor for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2,5-dimethylbenzoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted aniline and benzoic acid moieties make it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and functional materials. The efficient synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two primary synthetic routes to 4-Amino-2,5-dimethylbenzoic acid, with a focus on reaction yields, experimental protocols, and the underlying chemical principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.

Synthetic Strategies: A Comparative Overview

Two principal synthetic pathways to 4-Amino-2,5-dimethylbenzoic acid are critically evaluated in this guide:

  • Route 1: Nitration of 2,5-dimethylbenzoic acid followed by Reduction. This classical two-step approach is a robust and widely applicable method for the introduction of an amino group onto an aromatic ring.

  • Route 2: Palladium-Catalyzed Amination of 4-Bromo-2,5-dimethylbenzoic acid. This modern cross-coupling strategy offers a more direct approach to the target molecule from a halogenated precursor.

The following sections will delve into the detailed experimental protocols for each route, accompanied by a discussion of the reaction mechanisms, advantages, and disadvantages, with a particular emphasis on reported and expected yields.

Route 1: Synthesis via Nitration and Subsequent Reduction

This well-established pathway involves the electrophilic nitration of commercially available 2,5-dimethylbenzoic acid to introduce a nitro group at the 4-position, followed by the reduction of this nitro intermediate to the desired primary amine.

Mechanism and Rationale

The nitration of 2,5-dimethylbenzoic acid is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of 2,5-dimethylbenzoic acid then attacks the nitronium ion. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The position para to the 2-methyl group and ortho to the 5-methyl group (the 4-position) is sterically accessible and electronically activated, making it the major site of nitration.

The subsequent reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternatively, the reduction can be carried out using metals such as iron, tin, or zinc in an acidic medium.[2]

Experimental Protocols

Step 1: Nitration of 2,5-dimethylbenzoic acid to 4-nitro-2,5-dimethylbenzoic acid

  • Materials: 2,5-dimethylbenzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%).

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2,5-dimethylbenzoic acid (1 equivalent) to concentrated sulfuric acid (approximately 4-5 mL per gram of benzoic acid). Maintain the temperature below 10 °C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (approximately 2 mL per gram of benzoic acid), while keeping the mixture cool in an ice bath.

    • Slowly add the cold nitrating mixture dropwise to the solution of 2,5-dimethylbenzoic acid, ensuring the reaction temperature does not exceed 15 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, 4-nitro-2,5-dimethylbenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried.

  • Expected Yield: Based on analogous nitrations of substituted benzoic acids, yields in the range of 75-85% can be expected. For instance, the nitration of 3,4-dimethoxybenzoic acid has been reported to yield the corresponding nitro derivative in 77% yield.[3]

Step 2: Reduction of 4-nitro-2,5-dimethylbenzoic acid to 4-Amino-2,5-dimethylbenzoic acid

  • Materials: 4-nitro-2,5-dimethylbenzoic acid, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 4-nitro-2,5-dimethylbenzoic acid (1 equivalent) in methanol in a pressure vessel.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 4-Amino-2,5-dimethylbenzoic acid.

  • Expected Yield: Catalytic hydrogenation of aromatic nitro compounds is generally a high-yielding reaction. A patent for the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid reports yields of over 96% .[4] Therefore, a similar high yield is anticipated for this step.

Workflow Diagram

Nitration_Reduction_Workflow Start 2,5-Dimethylbenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Nitro_Intermediate 4-Nitro-2,5-dimethylbenzoic Acid Nitration->Nitro_Intermediate Reduction Reduction (H₂, Pd/C) Nitro_Intermediate->Reduction Final_Product 4-Amino-2,5-dimethylbenzoic Acid Reduction->Final_Product

Caption: Workflow for the synthesis of 4-Amino-2,5-dimethylbenzoic acid via nitration and reduction.

Route 2: Synthesis via Palladium-Catalyzed Amination

This route utilizes a modern cross-coupling reaction, the Buchwald-Hartwig amination, to directly form the C-N bond. This method requires the synthesis of a halogenated precursor, 4-bromo-2,5-dimethylbenzoic acid.

Mechanism and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[5] The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2,5-dimethylbenzoic acid

While this starting material can be purchased, a synthetic route from 2,5-dimethylbenzoic acid involves electrophilic bromination.

  • Materials: 2,5-dimethylbenzoic acid, N-bromosuccinimide (NBS), trifluoroacetic acid.

  • Procedure:

    • Dissolve 2,5-dimethylbenzoic acid (1 equivalent) in trifluoroacetic acid.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-water.

    • Collect the precipitate by vacuum filtration, wash with water, and dry to afford 4-bromo-2,5-dimethylbenzoic acid.

  • Expected Yield: Bromination of activated aromatic rings with NBS can be highly efficient. Yields in the range of 80-90% are expected for this step.

Step 2: Buchwald-Hartwig Amination of 4-Bromo-2,5-dimethylbenzoic acid

  • Materials: 4-Bromo-2,5-dimethylbenzoic acid, an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or SPhos), a strong base (e.g., sodium tert-butoxide), and an appropriate solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

    • Add 4-bromo-2,5-dimethylbenzoic acid and the ammonia equivalent.

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).

    • After cooling to room temperature, the reaction is quenched, and the product is extracted.

    • If using an ammonia surrogate like benzophenone imine, an acidic workup is required to hydrolyze the imine to the free amine.

    • The crude product is purified by column chromatography or recrystallization.

  • Expected Yield: The Buchwald-Hartwig amination of aryl bromides with ammonia surrogates can provide good to excellent yields. Based on similar transformations, yields in the range of 70-90% can be anticipated.[6]

Workflow Diagram

Amination_Workflow Start 2,5-Dimethylbenzoic Acid Bromination Bromination (NBS, TFA) Start->Bromination Bromo_Intermediate 4-Bromo-2,5-dimethylbenzoic Acid Bromination->Bromo_Intermediate Amination Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH₃ source) Bromo_Intermediate->Amination Final_Product 4-Amino-2,5-dimethylbenzoic Acid Amination->Final_Product

Caption: Workflow for the synthesis of 4-Amino-2,5-dimethylbenzoic acid via bromination and Buchwald-Hartwig amination.

Comparative Analysis of Synthesis Yields and Methodologies

ParameterRoute 1: Nitration and ReductionRoute 2: Palladium-Catalyzed Amination
Starting Material 2,5-Dimethylbenzoic acid2,5-Dimethylbenzoic acid (for precursor synthesis)
Number of Steps 22 (including precursor synthesis)
Overall Estimated Yield High (potentially >70%) Good to High (potentially 55-80%)
Reagents and Conditions Strong acids (H₂SO₄, HNO₃), high-pressure hydrogenation or reducing metals.Potentially air- and moisture-sensitive palladium catalysts and ligands, strong bases.
Scalability Well-established and scalable.Can be more expensive and challenging to scale up due to catalyst cost and sensitivity.
Safety Considerations Use of highly corrosive and oxidizing acids. Handling of flammable hydrogen gas under pressure.Handling of pyrophoric bases and expensive, potentially toxic palladium catalysts.
Substrate Scope Generally applicable to many aromatic systems.The efficiency of the amination can be sensitive to the substrate and require optimization of the catalyst system.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 4-Amino-2,5-dimethylbenzoic acid.

Route 1 (Nitration and Reduction) stands out for its robustness, high potential overall yield, and cost-effectiveness , especially for large-scale synthesis. The starting materials and reagents are readily available and relatively inexpensive. While it involves the use of strong acids and potentially hazardous hydrogenation, these are standard and well-understood industrial processes.

Route 2 (Palladium-Catalyzed Amination) offers a more modern and direct approach to C-N bond formation . It can be particularly advantageous for the synthesis of analogues where the nitration/reduction sequence might be incompatible with other functional groups on the molecule. However, the cost of palladium catalysts and ligands, as well as the need for inert atmosphere techniques, can be a drawback for large-scale production.

For general laboratory synthesis and large-scale production where cost and robustness are primary concerns, Route 1 is the recommended method . For medicinal chemistry applications where rapid analogue synthesis and functional group tolerance are critical, and on a smaller scale, Route 2 provides a powerful and elegant alternative . The choice of synthesis will ultimately depend on the specific requirements of the researcher, including scale, budget, and the presence of other functional groups in the target molecule.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. [Link]

  • BenchChem. (2025). Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid. BenchChem.
  • PrepChem. (n.d.). Synthesis of 4-amino-3,5-dimethoxybenzoic acid. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (2023). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Google Patents. (n.d.). CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

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Comparative

The Dimethyl Advantage: A Comparative Guide to 4-Amino-2,5-dimethylbenzoic Acid in Preclinical Research

A Senior Application Scientist's Perspective on Optimizing Lead Compounds For researchers in drug discovery and medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future trajec...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Lead Compounds

For researchers in drug discovery and medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future trajectory of a development program. While seemingly minor structural modifications can lead to profound differences in biological activity and physicochemical properties, understanding the "why" behind these changes is paramount. This guide provides an in-depth comparison of 4-Amino-2,5-dimethylbenzoic acid and its structural analogs, offering experimental insights into the distinct advantages conferred by its specific substitution pattern. We will explore how the strategic placement of two methyl groups on the foundational 4-aminobenzoic acid (PABA) scaffold can enhance key parameters crucial for preclinical success.

The Structural Rationale: Beyond Simple Analogs

At first glance, 4-Amino-2,5-dimethylbenzoic acid is a simple derivative of PABA. However, the addition of methyl groups at the C2 and C5 positions introduces significant and advantageous alterations to the molecule's three-dimensional profile and electronic distribution. Its primary structural analogs for comparison include:

  • 4-Aminobenzoic acid (PABA): The unsubstituted parent compound.

  • 4-Amino-3,5-dimethylbenzoic acid: A positional isomer where both methyl groups are meta to the amino group.

  • 2-Amino-4,5-dimethylbenzoic acid: A positional isomer where the amino and carboxyl groups are adjacent.

The specific 2,5-dimethyl substitution pattern of our lead molecule is not arbitrary. The C2-methyl group, being ortho to the carboxylic acid, introduces significant steric hindrance. The C5-methyl group, meta to the carboxylic acid, further modulates the molecule's electronic environment and lipophilicity. This unique arrangement is central to the advantages we will explore.

Caption: Key structural analogs of 4-Amino-2,5-dimethylbenzoic acid.

Advantage 1: Enhanced Lipophilicity for Improved Membrane Permeability

A critical factor in a drug candidate's journey is its ability to traverse cellular membranes to reach its target. Lipophilicity, often quantified by the partition coefficient (LogP), is a key determinant of this process. The addition of methyl groups, which are lipophilic in nature, is a well-established strategy to increase a molecule's LogP value.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
4-Amino-2,5-dimethylbenzoic acid C₉H₁₁NO₂165.191.5[1]
4-Aminobenzoic acid (PABA)C₇H₇NO₂137.140.8[2]
2-Amino-4,5-dimethylbenzoic acidC₉H₁₁NO₂165.192.0[3]

Analysis: The data clearly indicates that the addition of two methyl groups significantly increases the lipophilicity of the PABA scaffold. The XLogP3 of 4-Amino-2,5-dimethylbenzoic acid (1.5) is nearly double that of PABA (0.8)[1][2]. This enhanced lipophilicity is predicted to facilitate more efficient passive diffusion across biological membranes, a crucial first step for intracellular target engagement. It is noteworthy that the positional isomer, 2-Amino-4,5-dimethylbenzoic acid, exhibits an even higher XLogP3 of 2.0, suggesting that the specific arrangement of functional groups also plays a significant role in this property[3].

Advantage 2: Steric Shielding and Metabolic Stability

The metabolic stability of a drug candidate is a cornerstone of its pharmacokinetic profile. Many bioactive molecules fail in development due to rapid metabolic degradation. The ortho-methyl group in 4-Amino-2,5-dimethylbenzoic acid provides a significant advantage by sterically hindering the adjacent carboxylic acid group.

This "steric shield" can protect the carboxylic acid from enzymatic attack, particularly from metabolic enzymes like esterases and UGTs (UDP-glucuronosyltransferases) that target this functional group for conjugation and subsequent elimination. While direct metabolic stability data for this specific molecule is sparse, the principle is a well-established tactic in medicinal chemistry to enhance a drug's half-life and duration of action.

Caption: The ortho-methyl group sterically shields the carboxylic acid.

Advantage 3: Modulated Acidity and Receptor Interaction

The electronic properties of a molecule, particularly the pKa of its ionizable groups, are critical for its interaction with biological targets. The pKa determines the ionization state of the molecule at physiological pH, which in turn governs its ability to form key hydrogen bonds and electrostatic interactions within a receptor's binding pocket.

Methyl groups are weakly electron-donating. This property can subtly influence the acidity of both the carboxylic acid and the amino group.

CompoundFunctional GroupExperimental pKaReference
4-Aminobenzoic acid (PABA) Carboxylic Acid~2.4[2][4]
Amino Group~4.9[2][4]

While specific experimental pKa values for 4-Amino-2,5-dimethylbenzoic acid are not available, the electron-donating nature of the two methyl groups is expected to slightly increase the pKa of the carboxylic acid (making it a weaker acid) and potentially decrease the pKa of the anilinium ion (making the amino group more basic). This fine-tuning of the molecule's ionization profile can be crucial for optimizing its binding affinity and selectivity for a specific target. For instance, in the context of enzyme inhibition, a precise ionization state may be required for optimal interaction with active site residues.

Experimental Protocol: Assessing Antimicrobial Activity

The aminobenzoic acid scaffold is a known building block for various antimicrobial agents[5]. A standard method to compare the efficacy of 4-Amino-2,5-dimethylbenzoic acid and its analogs is to determine their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Objective: To determine and compare the MIC values of 4-Amino-2,5-dimethylbenzoic acid, PABA, and 4-Amino-3,5-dimethylbenzoic acid against Staphylococcus aureus.

Materials:

  • 4-Amino-2,5-dimethylbenzoic acid

  • 4-Aminobenzoic acid (PABA)

  • 4-Amino-3,5-dimethylbenzoic acid

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in DMSO.

  • Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound's stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Caption: A streamlined workflow for determining the MIC of test compounds.

Conclusion and Future Directions

The strategic placement of methyl groups in 4-Amino-2,5-dimethylbenzoic acid confers distinct advantages over its parent compound, PABA, and other structural isomers. The enhanced lipophilicity suggests improved membrane permeability, while the ortho-methyl group provides a steric shield that can lead to greater metabolic stability. These modifications, combined with subtle electronic effects, make 4-Amino-2,5-dimethylbenzoic acid a compelling scaffold for the development of novel therapeutics.

Further experimental validation is warranted to quantify these advantages. Head-to-head comparative studies focusing on metabolic stability in liver microsomes, cell permeability assays (e.g., Caco-2), and binding affinity to specific biological targets will provide the definitive data needed to fully realize the potential of this versatile building block. The insights provided in this guide should serve as a strong foundation for researchers to make informed decisions in the design and optimization of the next generation of small molecule therapeutics.

References

  • PubChem. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

  • Tariq, A., et al. (2023).
  • FooDB. (2020). 4-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

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Validation

characterization of 4-Amino-2,5-dimethylbenzoic acid by X-ray crystallography

A Comparative Guide to the Crystallographic Characterization of 4-Amino-2,5-dimethylbenzoic Acid and its Isomeric Precursors For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystallographic Characterization of 4-Amino-2,5-dimethylbenzoic Acid and its Isomeric Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

4-Amino-2,5-dimethylbenzoic acid (C₉H₁₁NO₂) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1] The precise arrangement of atoms in the solid state, including molecular conformation and intermolecular interactions, dictates the physicochemical properties of a compound, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction stands as the definitive method for obtaining this detailed structural information.[2]

This guide will compare the hypothetical crystallographic characterization of 4-Amino-2,5-dimethylbenzoic acid with the extensively studied p-aminobenzoic acid (pABA). pABA is known to exhibit polymorphism, crystallizing in different forms (α, β, γ, δ) with distinct intermolecular interactions, making it an excellent model for comparison.[3] Understanding the influence of the additional methyl groups in 4-Amino-2,5-dimethylbenzoic acid on the crystal packing and hydrogen bonding motifs is a key objective.

Prospective Experimental Workflow for 4-Amino-2,5-dimethylbenzoic Acid

The successful crystallographic analysis of a novel compound hinges on a systematic and well-controlled experimental workflow. The following protocol is proposed for the characterization of 4-Amino-2,5-dimethylbenzoic acid.

Synthesis and Purification

The synthesis of 4-Amino-2,5-dimethylbenzoic acid can be approached through several synthetic routes, often starting from commercially available precursors. A potential route involves the reduction of a corresponding nitro-substituted benzoic acid.[4]

Step-by-Step Synthesis Protocol:

  • Starting Material: 2,5-dimethyl-4-nitrobenzoic acid.

  • Reduction: The nitro group is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation.

  • Work-up: The reaction mixture is neutralized to precipitate the crude product.

  • Purification: The crude 4-Amino-2,5-dimethylbenzoic acid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain high-purity material suitable for crystallization.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[2] Various techniques should be explored to find the optimal conditions for 4-Amino-2,5-dimethylbenzoic acid.

Crystallization Techniques to be Explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth. This method is particularly useful for compounds with a significant temperature-dependent solubility.[5]

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis.

Data Collection Protocol:

  • Crystal Selection: A well-formed crystal with sharp edges and no visible defects is selected and mounted on a goniometer head.

  • Diffractometer Setup: The data is collected using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a sensitive detector.[6]

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using φ and ω scans).[7]

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction synthesis Synthesis of 4-Amino- 2,5-dimethylbenzoic acid purification Recrystallization for Purity synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) purification->crystallization data_collection Data Collection (Single-Crystal Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods/Patterson) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement

Caption: Prospective experimental workflow for the crystallographic characterization of 4-Amino-2,5-dimethylbenzoic acid.

Structure Solution and Refinement

The final step is to determine the crystal structure from the collected diffraction data.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson techniques.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.[8]

Comparative Structural Analysis: 4-Amino-2,5-dimethylbenzoic Acid vs. p-Aminobenzoic Acid

The crystal structure of 4-Amino-2,5-dimethylbenzoic acid is expected to share some similarities with pABA while also exhibiting distinct features due to the presence of the two methyl groups.

Molecular Conformation

The core structure of both molecules consists of a benzene ring substituted with an amino group and a carboxylic acid group. The planarity of the molecule and the torsion angles of the substituent groups will be of key interest.

Intermolecular Interactions

The intermolecular interactions in the solid state are crucial for understanding the crystal packing and the resulting physical properties.

  • Hydrogen Bonding: Like pABA, 4-Amino-2,5-dimethylbenzoic acid possesses both hydrogen bond donors (the amino and carboxylic acid protons) and acceptors (the amino nitrogen and carboxylic acid oxygens). The formation of hydrogen-bonded dimers via the carboxylic acid groups is a common motif in benzoic acid derivatives.[9] Additionally, N-H···O hydrogen bonds between the amino and carboxylic acid groups of adjacent molecules are expected to play a significant role in the crystal packing.[10]

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.[3]

  • Influence of Methyl Groups: The methyl groups in the 2 and 5 positions are expected to introduce steric hindrance that may influence the preferred hydrogen bonding patterns and the efficiency of π-π stacking compared to pABA. This could lead to a less dense crystal packing.

Caption: Molecular structure of 4-Amino-2,5-dimethylbenzoic acid.

Comparison of Crystallographic Data

The following table presents the known crystallographic data for the α and β polymorphs of p-aminobenzoic acid, which will serve as a benchmark for the future characterization of 4-Amino-2,5-dimethylbenzoic acid.[3][11]

Parameterp-Aminobenzoic Acid (α-form)p-Aminobenzoic Acid (β-form)4-Amino-2,5-dimethylbenzoic Acid
Crystal System MonoclinicMonoclinicTo be determined
Space Group P2₁/nP2₁/nTo be determined
a (Å) 18.551VariesTo be determined
b (Å) 3.860VariesTo be determined
c (Å) 18.642VariesTo be determined
β (°) 93.56VariesTo be determined
Volume (ų) CalculableVariesTo be determined
Z 8 (Z'=2)VariesTo be determined
Density (calc) (g/cm³) CalculableVariesTo be determined
Hydrogen Bonding Motifs Carboxylic acid dimers, N-H···O bondsTetrameric hydrogen-bonded ringsTo be determined

Conclusion

The crystallographic characterization of 4-Amino-2,5-dimethylbenzoic acid is a crucial step in understanding its solid-state properties. While experimental data is not yet available, this guide provides a comprehensive roadmap for its synthesis, crystallization, and structural analysis. By leveraging the extensive knowledge of related compounds like p-aminobenzoic acid, researchers can anticipate the key structural features and design their experiments accordingly. The elucidation of the crystal structure of 4-Amino-2,5-dimethylbenzoic acid will provide valuable insights into the effects of methyl substitution on crystal packing and intermolecular interactions in aminobenzoic acid derivatives, contributing to the rational design of new materials and pharmaceutical compounds.

References

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  • The solid state, surface and morphological properties of p-aminobenzoic acid in terms of the strength and directionality of its intermolecular synthons. White Rose Research Online.
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  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
  • Molecular, Crystal, and Surface Chemistry of p -Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review | Request PDF.
  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PMC.
  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Semantic Scholar.
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  • The molecular structures of m-aminobenzoic acid (left) and m-hydroxybenzoic acid (right).
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Safety & Regulatory Compliance

Safety

A Researcher's Comprehensive Guide to Handling 4-Amino-2,5-dimethylbenzoic Acid

Hazard Assessment: Understanding the Adversary 4-Amino-2,5-dimethylbenzoic acid combines the functionalities of an aromatic amine and a carboxylic acid. This structure suggests a hazard profile that includes skin and eye...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Adversary

4-Amino-2,5-dimethylbenzoic acid combines the functionalities of an aromatic amine and a carboxylic acid. This structure suggests a hazard profile that includes skin and eye irritation, potential for respiratory irritation, and possible harm if swallowed or absorbed through the skin. Aromatic amines, as a class, are known for their potential to cause skin sensitization and, in some cases, more severe systemic effects with prolonged exposure[1].

Primary Hazard Concerns:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation[2].

  • Serious Eye Irritation/Damage: The compound is likely to cause significant eye irritation or damage upon contact[2].

  • Respiratory Irritation: Inhalation of dust can lead to irritation of the respiratory tract[2].

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Systemic toxicity is a potential concern with aromatic amines[3].

This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to mitigate all potential routes of exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, appropriate engineering controls must be in place. These controls are designed to minimize hazards at the source.

  • Certified Chemical Fume Hood: All weighing, handling, and preparation of solutions involving 4-Amino-2,5-dimethylbenzoic acid must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or aerosols[4].

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment[3].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach. It requires careful consideration of the specific tasks and the duration of handling. The following table summarizes the recommended PPE for handling 4-Amino-2,5-dimethylbenzoic acid.

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with a compatible glove material such as Butyl rubber or Viton®. An inner nitrile glove can be used.Aromatic amines can permeate standard laboratory gloves. Butyl and Viton® offer superior resistance to aromatic and chlorinated solvents[1][5]. Double-gloving provides an additional layer of protection against tears and contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield is required when there is a risk of splashing or handling larger quantities.Protects against dust particles and splashes, preventing serious eye irritation or damage[2].
Body Protection A fully-fastened laboratory coat, preferably made of a chemical-resistant material.Prevents contact of the chemical with skin and personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or a half-mask respirator with organic vapor/acid gas cartridges.Required when engineering controls cannot guarantee that dust or aerosol concentrations will remain below exposure limits[3].

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Final Check Start Start: Handling 4-Amino-2,5-dimethylbenzoic acid AssessTask Assess Task: - Weighing solid? - Preparing solution? - Risk of splash? Start->AssessTask Hand Hand Protection: Double-glove (e.g., Butyl over Nitrile) AssessTask->Hand Eye Eye/Face Protection: Safety glasses with side shields OR Face shield AssessTask->Eye Body Body Protection: Chemical-resistant lab coat AssessTask->Body Respiratory Respiratory Protection: N95 dust mask or respirator (if dust is present) AssessTask->Respiratory If weighing solid or potential for dust Verify Verify all PPE is correctly donned and in good condition Hand->Verify Eye->Verify Body->Verify Respiratory->Verify

Caption: PPE Selection Workflow for Handling 4-Amino-2,5-dimethylbenzoic acid.

Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is paramount to ensuring safety during the handling of 4-Amino-2,5-dimethylbenzoic acid.

  • Preparation and Pre-Handling Inspection:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Inspect all PPE for any signs of damage or wear.

    • Have all necessary equipment (spatulas, weigh boats, solvents, etc.) inside the fume hood before starting.

  • Donning PPE:

    • Don your lab coat and ensure it is fully buttoned.

    • Don your inner pair of gloves (e.g., nitrile).

    • Don your outer pair of chemical-resistant gloves (e.g., butyl rubber).

    • Don your eye and face protection.

    • If required, perform a fit check on your respirator.

  • Chemical Handling:

    • Carefully open the container of 4-Amino-2,5-dimethylbenzoic acid, avoiding any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

    • If preparing a solution, slowly add the solid to the solvent to minimize splashing.

    • Once handling is complete, securely close the container.

  • Doffing PPE:

    • Remove your outer gloves first, peeling them off without touching the outer surface.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your face shield or safety glasses.

    • Remove your inner gloves.

    • Wash your hands thoroughly with soap and water.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

  • Spill: For a small spill, use an absorbent material to contain it. For a large spill, evacuate the area and contact your institution's emergency response team[2].

Disposal Plan: Responsible Stewardship

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: All waste contaminated with 4-Amino-2,5-dimethylbenzoic acid, including gloves, weigh boats, and absorbent materials, must be disposed of as hazardous chemical waste[6].

  • Waste Containers: Use a designated, clearly labeled, and sealed container for all solid and liquid waste. Do not mix this waste with other waste streams[7].

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[6][8].

The following diagram outlines the disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal Generate Generate Waste: - Contaminated PPE - Unused chemical - Contaminated labware Segregate Segregate as Hazardous Chemical Waste Generate->Segregate Container Place in a Labeled, Sealed Waste Container Segregate->Container Store Store in a Designated Satellite Accumulation Area Container->Store Pickup Arrange for Pickup by a Licensed Disposal Company Store->Pickup

Caption: Waste Disposal Workflow for 4-Amino-2,5-dimethylbenzoic acid.

By integrating these principles of hazard assessment, engineering controls, meticulous PPE selection, and robust operational and disposal plans, you can handle 4-Amino-2,5-dimethylbenzoic acid with the highest degree of safety and scientific integrity.

References

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  • SKS Science Products. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-2,5-dimethylbenzoic acid
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